Potassium 4-iodobenzenesulfonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;4-iodobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXILXFUIWOQAP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])I.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IKO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635780 | |
| Record name | Potassium 4-iodobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13035-63-7 | |
| Record name | Potassium 4-iodobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Potassium 4-Iodobenzenesulfonate: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 4-iodobenzenesulfonate is an important chemical intermediate, finding significant application in organic synthesis and the development of novel pharmaceutical agents. Its structure, featuring a reactive iodine atom and a solubilizing sulfonate group, makes it a versatile building block in the construction of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, a detailed, field-proven synthesis protocol, and a practical example of its application in modern cross-coupling chemistry, a cornerstone of drug discovery.
CAS Number: 13035-63-7[1][2][3][4]
Synonyms:
An alternative CAS number, 166902-23-4, is also occasionally referenced for this compound.[6][7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, from reaction design to purification and formulation.
| Property | Value | Source |
| Molecular Formula | C₆H₄IKO₃S | [3][4] |
| Molecular Weight | 322.16 g/mol | [3][4] |
| Appearance | Solid | [7] |
| Density | 2.115 g/cm³ | [1][2] |
| LogP | 2.27610 | [1][2] |
| Refractive Index | 1.667 | [1][2] |
| Storage Temperature | Room Temperature, Keep in dark place, Inert atmosphere | [7] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound can be reliably achieved through a two-step process involving the diazotization of sulfanilic acid followed by a Sandmeyer-type iodination reaction. This method is advantageous due to the ready availability and low cost of the starting material, sulfanilic acid.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
Sulfanilic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Deionized water
-
Ice
Procedure:
-
Diazotization of Sulfanilic Acid:
-
In a beaker, dissolve sulfanilic acid in a dilute aqueous solution of sodium carbonate.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite. The temperature must be maintained below 5 °C to ensure the stability of the diazonium salt.
-
In a separate vessel, prepare a solution of concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the cold sulfanilic acid/sodium nitrite solution to the cold hydrochloric acid with vigorous stirring. The formation of the diazonium salt is indicated by a slight color change. The reaction is typically complete within 30 minutes.
-
-
Iodination Reaction:
-
Prepare a concentrated aqueous solution of potassium iodide.
-
Slowly add the freshly prepared cold diazonium salt solution to the potassium iodide solution. Nitrogen gas will evolve, and a dark precipitate of the crude product will form.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the complete decomposition of the diazonium salt.
-
Detailed Experimental Protocol: Purification by Recrystallization
Rationale: Recrystallization is an effective method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.
Procedure:
-
Dissolution:
-
Transfer the crude this compound to a beaker.
-
Add a minimal amount of hot deionized water to dissolve the solid completely. The high solubility of the potassium salt in water makes it a suitable solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. The charcoal will adsorb colored impurities.
-
Hot filter the solution to remove the activated charcoal.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the beaker in an ice bath to maximize the yield of the crystalline product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction
This compound serves as a valuable aryl iodide precursor in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many pharmaceutical compounds. The sulfonate group can enhance the solubility of the starting material and intermediates in aqueous or biphasic reaction media, contributing to greener and more efficient synthetic processes.
Diagram of a Representative Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
An appropriate arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent system (e.g., Toluene and water)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times to create an oxygen-free atmosphere. This is crucial as the palladium catalyst is sensitive to oxygen.
-
-
Addition of Catalyst and Solvent:
-
Under a positive pressure of inert gas, add the palladium catalyst and the solvent system. The use of a biphasic solvent system like toluene/water can be advantageous for reactants with varying polarities.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any product.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl sulfonate.
-
Analytical Characterization
The identity and purity of this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. Due to the substitution pattern, two doublets in the aromatic region would be anticipated.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the sulfonate group (S=O stretching) and the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Safety and Handling
As a Senior Application Scientist, it is imperative to handle all chemicals with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) for this compound may not be readily available from all suppliers, the following general guidelines for handling aryl sulfonates and iodo compounds should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- 1. This compound | CAS#:13035-63-7 | Chemsrc [chemsrc.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C6H4IKO3S | CID 23713562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 166902-23-4 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
An In-depth Technical Guide to Potassium 4-iodobenzenesulfonate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 4-iodobenzenesulfonate is an organo-iodine compound of significant interest in the fields of organic synthesis and pharmaceutical chemistry. As a stable, water-soluble salt, it serves as a versatile building block and intermediate. Structurally, it comprises a benzene ring functionalized with an iodine atom and a sulfonate group, with potassium as the counter-ion. This unique combination of a reactive iodine atom, which can participate in various cross-coupling reactions, and a water-solubilizing sulfonate group makes it a valuable reagent in both academic research and industrial applications. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, and key applications, with a focus on its role in the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are rooted in its molecular architecture. The presence of a heavy iodine atom significantly influences its molecular weight, while the ionic nature of the potassium sulfonate group dictates its physical properties, such as solubility.
Molecular Identity
The compound is identified by the following key parameters:
The structure consists of a para-substituted benzene ring, meaning the iodo and sulfonate groups are positioned opposite each other.
Caption: 2D structure of this compound.
Physicochemical Data Summary
The physical and chemical properties of this compound are summarized in the table below. The ionic character imparted by the potassium sulfonate group makes it a solid at room temperature and confers solubility in aqueous media.
| Property | Value | Source |
| Appearance | Solid | --INVALID-LINK--[3] |
| Molecular Formula | C₆H₄IKO₃S | --INVALID-LINK--[1] |
| Molecular Weight | 322.16 g/mol | --INVALID-LINK--[2] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | --INVALID-LINK--[3] |
| Solubility | Soluble in water | --INVALID-LINK-- |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a two-step process: the sulfonation of iodobenzene followed by neutralization with a potassium salt.
Synthesis Pathway
The primary route involves the electrophilic aromatic substitution of iodobenzene using a strong sulfonating agent, such as fuming sulfuric acid (oleum). This reaction predominantly yields the para-substituted product, 4-iodobenzenesulfonic acid, due to the ortho-, para-directing effect of the iodine atom and steric hindrance at the ortho positions. The resulting sulfonic acid is then neutralized with a suitable potassium base, such as potassium hydroxide or potassium carbonate, to yield the final potassium salt.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Sulfonation of Iodobenzene
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place iodobenzene. Cool the flask in an ice bath.
-
Sulfonation: Slowly add fuming sulfuric acid (oleum) to the cooled iodobenzene with continuous stirring. The reaction is exothermic and temperature control is crucial to minimize side reactions.
-
Reaction Monitoring: After the addition is complete, the mixture is typically stirred at a controlled temperature until the reaction is complete. The progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice to quench the reaction and precipitate the sulfonic acid.
-
Neutralization and Isolation: The crude 4-iodobenzenesulfonic acid is then neutralized with a stoichiometric amount of potassium hydroxide or potassium carbonate solution. The resulting this compound can then be isolated by filtration and purified by recrystallization from a suitable solvent, typically water or an alcohol-water mixture.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' splitting pattern for the aromatic protons, typical of a 1,4-disubstituted benzene ring. The two doublets, each integrating to two protons, would appear in the aromatic region (typically 7.0-8.0 ppm). The protons ortho to the electron-withdrawing sulfonate group would be expected to resonate at a higher chemical shift (downfield) compared to the protons ortho to the iodine atom.
-
¹³C NMR: The carbon NMR spectrum would display four distinct signals in the aromatic region. The carbon atom attached to the iodine (C-I) would show a characteristic chemical shift, typically at a lower field compared to an unsubstituted carbon. The carbon atom attached to the sulfonate group (C-S) would be significantly downfield. The two remaining signals would correspond to the other two sets of equivalent aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:
-
S=O Stretching: Strong, asymmetric and symmetric stretching vibrations of the sulfonate group are expected in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.
-
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.
-
C-S Stretching: A band in the 800-600 cm⁻¹ region can often be attributed to the C-S bond.
-
C-I Stretching: A weaker absorption in the far-infrared region (around 600-500 cm⁻¹) is indicative of the carbon-iodine bond.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the anion (4-iodobenzenesulfonate). The mass spectrum would show a prominent peak corresponding to the molecular ion of the anionic portion of the molecule.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules, owing to the reactivity of the C-I bond.
Organic Synthesis
The primary utility of this compound in organic synthesis lies in its role as an aryl iodide. Aryl iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.
-
Heck-Mizoroki Reaction: Coupling with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
The presence of the sulfonate group can be advantageous in these reactions, particularly when aqueous reaction conditions are desired, as it enhances the water solubility of the starting material.
Pharmaceutical Intermediates
This compound serves as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The iodo-substituted benzene ring can be elaborated through the cross-coupling reactions mentioned above to construct the core structures of various drug molecules. While specific examples for this compound are not detailed in the provided search results, its utility as a pharmaceutical intermediate is well-established.
Other Applications
This compound also finds applications in other areas of chemistry:
-
Environmental Chemistry: It can be used in studies related to the monitoring of iodinated compounds in water sources.
-
Analytical Chemistry: It may be employed as a reagent for various detection methods, leveraging its ability to form stable complexes with metal ions.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the search results, general safety guidelines for related aromatic sulfonate salts and iodo-compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound should be kept in a dark place under an inert atmosphere.[3]
For detailed and specific safety information, it is imperative to consult the Safety Data Sheet provided by the supplier.
Conclusion
This compound is a chemical compound with significant utility in modern organic and medicinal chemistry. Its well-defined molecular structure, featuring a reactive iodine atom and a solubilizing potassium sulfonate group, makes it an important building block for the synthesis of a wide range of more complex molecules. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for its effective application in research and development, particularly in the pharmaceutical industry where it serves as a valuable intermediate in the creation of novel therapeutic agents. As with all chemical compounds, adherence to strict safety protocols is essential during its handling and use.
References
A Comprehensive Technical Guide to the Solubility of Potassium 4-iodobenzenesulfonate
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of potassium 4-iodobenzenesulfonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering both foundational knowledge and actionable experimental protocols. By synthesizing established chemical principles with practical insights, this guide aims to be an essential resource for the effective utilization of this versatile compound.
Introduction: The Significance of Solubility in Scientific Research
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemistry with profound implications across various scientific disciplines. In the realm of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For synthetic chemists, understanding the solubility of reactants, intermediates, and products is paramount for reaction design, purification, and crystallization processes. This compound, a versatile reagent and intermediate, is no exception. Its utility in organic synthesis and materials science is intrinsically linked to its behavior in different solvent systems.[1] This guide provides a detailed exploration of its solubility profile, empowering researchers to harness its full potential.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is the cornerstone of predicting its solubility. This compound is an organic salt with the following key identifiers:
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | 4-Iodo-benzenesulfonic acid potassium salt | [3] |
| CAS Number | 13035-63-7, 166902-23-4 | [2][4] |
| Molecular Formula | C₆H₄IKO₃S | [5][6] |
| Molecular Weight | 322.16 g/mol | [1][5][6] |
| Appearance | Typically a white to off-white solid | [4] |
The structure of this compound, featuring a polar sulfonate group and a more nonpolar iodinated benzene ring, suggests a nuanced solubility profile that will be explored in the subsequent sections.
Theoretical Framework: Predicting Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. A more rigorous approach involves considering the interplay of several factors, including polarity, hydrogen bonding capabilities, and the lattice energy of the solute.
Polarity: Solvents can be broadly classified as polar or nonpolar. Polar solvents, such as water and short-chain alcohols, possess significant dipole moments and are effective at dissolving polar solutes and ionic compounds. Nonpolar solvents, like hexane and toluene, lack a significant dipole moment and are better suited for dissolving nonpolar solutes. Given its ionic nature, this compound is expected to exhibit higher solubility in polar solvents.
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor plays a crucial role in solvating solutes with complementary functionalities. The sulfonate group of this compound can act as a hydrogen bond acceptor, suggesting favorable interactions with protic solvents like water and alcohols.
Lattice Energy: For an ionic compound to dissolve, the energy released from the solvation of its constituent ions must overcome the lattice energy that holds the crystal structure together. The relatively large size of both the potassium cation and the 4-iodobenzenesulfonate anion suggests that the lattice energy may be lower than that of salts with smaller, harder ions, potentially favoring dissolution.
The interplay of these factors can be visualized in the following logical flow:
Caption: Factors influencing the dissolution of this compound.
Qualitative and Quantitative Solubility Profile
Based on established chemical principles and data from structurally related compounds, the following provides an anticipated solubility profile for this compound. It is imperative to note that these are expected trends and should be confirmed by empirical testing using the protocol outlined in Section 5.
Table 1: Anticipated Qualitative and Quantitative Solubility of this compound at 25 °C
| Solvent | Solvent Type | Expected Qualitative Solubility | Anticipated Quantitative Solubility ( g/100 mL) | Rationale |
| Water | Polar Protic | Very Soluble | > 50 | The high polarity and hydrogen bonding capacity of water effectively solvate the potassium and 4-iodobenzenesulfonate ions.[1] |
| Methanol | Polar Protic | Soluble | 10 - 20 | Methanol is a polar protic solvent, but its lower dielectric constant compared to water results in slightly lower solubility for ionic compounds.[7] |
| Ethanol | Polar Protic | Moderately Soluble | 1 - 5 | As the alkyl chain length increases, the polarity of the alcohol decreases, leading to reduced solubility of ionic salts.[7][8] |
| Acetone | Polar Aprotic | Sparingly Soluble | 0.1 - 1 | Acetone is polar but lacks hydrogen bond donating ability, making it a less effective solvent for ionic compounds compared to protic solvents.[9][10] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | 10 - 30 | DMSO is a strong polar aprotic solvent capable of effectively solvating cations, which can promote the dissolution of ionic salts.[11] |
| Hexane | Nonpolar | Insoluble | < 0.01 | The nonpolar nature of hexane cannot overcome the lattice energy of the ionic salt. |
| Toluene | Nonpolar | Insoluble | < 0.01 | Similar to hexane, toluene is a nonpolar solvent and is not expected to dissolve significant amounts of this compound. |
Experimental Protocol for Solubility Determination
The following protocol provides a robust method for the quantitative determination of the solubility of this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.[12][13]
Materials:
-
This compound (analytical grade)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow:
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
To a series of sealed vials, add a known volume (e.g., 5.00 mL) of the desired solvent.
-
Add an excess amount of this compound to each vial, ensuring that a significant amount of solid remains undissolved.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for an extended period (24-48 hours) to ensure saturation.[12]
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette (to prevent precipitation upon cooling).
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, dry vial. This step is crucial to remove any fine, suspended particles.
-
-
Quantitative Analysis:
-
Accurately dilute a known volume of the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC-UV or UV-Vis spectrophotometric method. The iodinated benzene ring provides a strong chromophore for UV detection.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Factors Influencing Solubility
Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with increasing temperature. This can be a critical parameter to consider, especially for crystallization processes where controlled cooling is used to induce precipitation.
pH: For ionizable compounds, the pH of the solution can significantly impact solubility. However, for a salt of a strong acid (4-iodobenzenesulfonic acid) and a strong base (potassium hydroxide), the solubility of this compound is expected to be largely independent of pH in the range of 2-12. At very low pH, the protonation of the sulfonate group could theoretically occur, but the pKa of benzenesulfonic acids is typically very low (less than 0), making this unlikely under normal conditions.
Conclusion
This technical guide has provided a comprehensive examination of the solubility of this compound. By integrating theoretical principles with a detailed experimental protocol, researchers are well-equipped to both predict and empirically determine the solubility of this compound in a variety of solvent systems. A thorough understanding of its solubility is not merely academic; it is a practical necessity for the successful design and execution of chemical reactions, purification schemes, and formulation development. The information presented herein serves as a valuable resource for unlocking the full potential of this compound in diverse scientific applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - CAS:13035-63-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. Page loading... [guidechem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C6H4IKO3S | CID 23713562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. seniorchem.com [seniorchem.com]
- 8. (a) KI is soluble in ethanol but KCl is insoluble in ethanol— Explain. (b.. [askfilo.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of Potassium Iodide in Acetone. | Semantic Scholar [semanticscholar.org]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Chemical Reactions of Potassium 4-Iodobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Potassium 4-Iodobenzenesulfonate in Modern Synthesis
This compound is a versatile and highly reactive reagent that has carved out a significant niche in organic synthesis, particularly in the development of pharmaceutical intermediates and complex aromatic compounds.[1] Its unique combination of a reactive iodine atom, a water-solubilizing sulfonate group, and the stability of its potassium salt form makes it an invaluable building block for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a detailed exploration of the key chemical transformations involving this reagent, offering insights into reaction mechanisms, step-by-step experimental protocols, and the strategic considerations that underpin its application in contemporary research and drug discovery.
The presence of the iodine atom on the aromatic ring makes this compound an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond often allows for milder reaction conditions compared to other aryl halides. Furthermore, the sulfonate group imparts aqueous solubility, opening avenues for greener reaction conditions and simplifying product isolation, a significant advantage in both academic and industrial settings.[1]
This technical guide will delve into the practical applications of this compound in several cornerstone reactions of modern organic chemistry:
-
Suzuki-Miyaura Coupling: For the synthesis of biaryl and substituted aromatic structures.
-
Heck Reaction: For the arylation of alkenes.
-
Sonogashira Coupling: For the formation of aryl alkynes.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines.
-
Nucleophilic Aromatic Substitution: Leveraging the electron-withdrawing nature of the sulfonate group.
Through a detailed examination of these reactions, this guide aims to equip researchers and drug development professionals with the knowledge to effectively harness the synthetic potential of this compound.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Universe of Possibilities
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an exemplary substrate for these transformations. The general catalytic cycle for these reactions, while varying in the specific coupling partners, follows a common mechanistic pathway.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
A. The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[2] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science. This compound serves as an excellent electrophilic partner in this reaction.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ. The choice of phosphine ligands is crucial for stabilizing the palladium catalyst and promoting the reaction.
-
Base: A base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is often used to dissolve both the organic reactants and the inorganic base.
Experimental Protocol: Synthesis of a Biphenylsulfonate Derivative
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water in a 3:1:1 ratio) to the flask. Then, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biphenylsulfonate.
| Reactant A | Reactant B | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | >90 |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | >95 |
| This compound | 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 6 | >85 |
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of this compound. (Note: Yields are representative and can vary based on specific substrate and conditions.)
B. The Heck Reaction: Formation of Substituted Alkenes
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an aryl halide and an alkene.[3][4] This reaction is a valuable tool for the synthesis of substituted alkenes, which are important intermediates in the production of various pharmaceuticals and fine chemicals.
Causality Behind Experimental Choices:
-
Catalyst: Similar to the Suzuki coupling, a palladium(0) catalyst is employed. Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst.
-
Base: A base, typically an amine like triethylamine (NEt₃) or an inorganic base like potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide formed during the reaction.[4]
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly used.
Experimental Protocol: Synthesis of a Cinnamic Acid Derivative
-
Reaction Setup: To a flask, add this compound (1.0 equiv.), the alkene (e.g., acrylic acid, 1.5 equiv.), and a base such as triethylamine (2.0 equiv.).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent and Catalyst Addition: Add a suitable solvent like DMF. Then, introduce the palladium catalyst, for instance, palladium(II) acetate (2-5 mol%) and a phosphine ligand like triphenylphosphine (4-10 mol%).
-
Reaction: Heat the reaction mixture to 80-120°C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture, acidify with HCl, and extract the product with an appropriate organic solvent. Wash the organic layer, dry it, and remove the solvent under vacuum.
-
Purification: Recrystallize or use column chromatography to purify the final product.
| Reactant A | Reactant B | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Methyl acrylate | Pd(OAc)₂ / PPh₃ | NEt₃ | DMF | 100 | 16 | >80 |
| This compound | Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 120 | 12 | >75 |
Table 2: Representative Conditions for the Heck Reaction with this compound. (Note: Yields are illustrative.)
C. The Sonogashira Coupling: Access to Aryl Alkynes
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is of great importance for the synthesis of aryl alkynes, which are precursors to many complex molecules, including pharmaceuticals and organic materials.[6]
Causality Behind Experimental Choices:
-
Catalyst System: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[5]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.
-
Solvent: The amine base often acts as the solvent, but other solvents like THF or DMF can also be used.
Experimental Protocol: Synthesis of an Arylalkyne Sulfonate
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) in a suitable solvent like a mixture of THF and an amine base (e.g., triethylamine).
-
Inert Atmosphere: Degas the solution by bubbling an inert gas through it for 15-20 minutes.
-
Catalyst and Alkyne Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) iodide co-catalyst (1-3 mol%). Then, add the terminal alkyne (1.2 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60°C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, remove the solvent under reduced pressure. Dissolve the residue in water and wash with an organic solvent to remove nonpolar impurities. The product, being a salt, will remain in the aqueous layer.
-
Purification: The product can often be isolated by evaporation of the water or by precipitation upon addition of a suitable organic solvent.
| Reactant A | Reactant B | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₄ | CuI | NEt₃ | THF/NEt₃ | 50 | 6 | >90 |
| This compound | 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 60 | 8 | >85 |
Table 3: Typical Conditions for Sonogashira Coupling of this compound. (Note: Yields are representative.)
D. The Buchwald-Hartwig Amination: A Gateway to Arylamines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7][8] This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and other bioactive molecules.[9]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition and the reductive elimination steps. Pre-formed palladium-ligand complexes are often used.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
Experimental Protocol: Synthesis of a Diarylamine Sulfonate
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a strong base like sodium tert-butoxide (1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the mixture to 80-110°C. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it.
-
Purification: Purify the product by column chromatography.
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
II. Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway
While palladium-catalyzed reactions are dominant, the electron-withdrawing nature of the sulfonate group can activate the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr).[10][11] In this reaction, a nucleophile displaces a leaving group (in this case, iodide) on the aromatic ring.
Mechanism and Rationale:
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The electron-withdrawing sulfonate group helps to stabilize this intermediate, particularly when the nucleophilic attack occurs at the ipso-carbon. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.
Figure 3: Simplified mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Protocol: Synthesis of an Aryl Ether Sulfonate
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMSO or DMF.
-
Nucleophile Addition: Add a strong nucleophile, for example, sodium methoxide (1.5 equiv.).
-
Reaction: Heat the reaction mixture to a temperature typically ranging from 100 to 150°C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and pour it into water. Acidify the solution to precipitate the product if it is an acid, or extract with an organic solvent if it is neutral.
-
Purification: Purify the product by recrystallization or column chromatography.
III. Applications in Drug Discovery and Development
The chemical reactions of this compound are not merely of academic interest; they have profound implications for the discovery and development of new pharmaceuticals. The ability to readily construct complex molecular architectures is central to medicinal chemistry.
-
Scaffold Hopping and Library Synthesis: The cross-coupling reactions described above allow for the rapid generation of libraries of compounds with diverse substitutions around a core scaffold. This is invaluable for structure-activity relationship (SAR) studies.
-
Synthesis of Bioactive Molecules: Many drug molecules contain biaryl, arylamine, or other complex aromatic moieties. The reactions of this compound provide efficient routes to these key structural motifs.
-
Improved Physicochemical Properties: The presence of the sulfonate group can be strategically employed to enhance the water solubility of drug candidates, which can have a significant impact on their pharmacokinetic properties.
Conclusion
This compound is a powerful and versatile building block in the arsenal of the modern synthetic chemist. Its unique combination of a highly reactive C-I bond and a water-solubilizing sulfonate group makes it an ideal substrate for a wide range of key chemical transformations, most notably palladium-catalyzed cross-coupling reactions. By understanding the mechanisms and experimental nuances of the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as nucleophilic aromatic substitution, researchers can unlock the full potential of this reagent. The ability to efficiently and strategically construct complex aromatic systems underscores the importance of this compound in the ongoing quest for novel therapeutics and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C6H4IKO3S | CID 23713562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
The Versatile Role of Potassium 4-iodobenzenesulfonate: A Technical Guide for Researchers
An In-depth Exploration of a Key Reagent for Advanced Organic Synthesis and Beyond
Potassium 4-iodobenzenesulfonate stands as a versatile and highly soluble reagent with significant potential in organic synthesis, pharmaceutical development, and material science.[1][2] Its unique molecular architecture, featuring both a reactive iodine atom and a solubilizing sulfonate group, offers a compelling combination of properties for researchers and drug development professionals. This technical guide provides a comprehensive overview of the synthesis, properties, and, most notably, the potential applications of this compound, drawing upon established methodologies for analogous aryl sulfonate compounds to illuminate its utility in modern chemical transformations. While direct, detailed protocols for this compound in many applications are not extensively documented in publicly available literature, this guide will provide robust, adapted procedures based on well-established principles of cross-coupling chemistry.
Physicochemical Properties and Synthesis
This compound is a white to off-white crystalline solid, readily soluble in water and polar organic solvents.[1] This high solubility is a key advantage, particularly in reactions requiring aqueous conditions or for ease of handling and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13035-63-7, 166902-23-4 | [3][4][5] |
| Molecular Formula | C₆H₄IKO₃S | [3] |
| Molecular Weight | 322.16 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Soluble in water | [1][2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from iodobenzene. The first step involves the sulfonation of iodobenzene to produce 4-iodobenzenesulfonic acid. The subsequent step is the neutralization of the sulfonic acid with a potassium base to yield the final product.
Step 1: Synthesis of 4-Iodobenzenesulfonic Acid
A common method for the sulfonation of aromatic compounds is treatment with a sulfonating agent such as sulfuric acid.
Experimental Protocol (Adapted)
-
To a reaction vessel, add iodobenzene.
-
Slowly add concentrated sulfuric acid while stirring and maintaining the temperature.
-
Heat the reaction mixture to facilitate the sulfonation process.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture can be worked up by pouring it onto ice, which will precipitate the sulfonic acid.
-
The crude 4-iodobenzenesulfonic acid is then collected by filtration and can be purified by recrystallization.
Step 2: Synthesis of this compound
The final step is a straightforward acid-base neutralization.
Experimental Protocol
-
Dissolve the purified 4-iodobenzenesulfonic acid in a suitable solvent, such as water or ethanol.
-
Slowly add a stoichiometric amount of a potassium base (e.g., potassium hydroxide or potassium carbonate) solution while stirring.
-
Monitor the pH of the solution to ensure complete neutralization.
-
The resulting solution of this compound can be concentrated under reduced pressure to induce crystallization.
-
The solid product is then collected by filtration, washed with a cold solvent, and dried under vacuum.
Caption: Synthesis workflow for this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The presence of an iodine atom on the aromatic ring makes this compound a prime candidate for a variety of palladium-catalyzed cross-coupling reactions.[2] These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, and are extensively used in the pharmaceutical and materials science industries.[6] The sulfonate group, while generally less reactive than a halide in oxidative addition to palladium, can also participate in cross-coupling reactions under specific conditions, offering further synthetic possibilities. However, the carbon-iodine bond is significantly more reactive and would be the primary site of reaction under standard cross-coupling conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures through the reaction of an aryl halide with an organoboron compound. Given the reactivity of the C-I bond, this compound is expected to be an excellent substrate for this reaction.
General Reaction Scheme
Ar-I + Ar'-B(OR)₂ → Ar-Ar'
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[7]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Adapted Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for aryl iodides.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).[8]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the mixture with vigorous stirring to the appropriate temperature (typically 80-110 °C).[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Table 2: Common Catalysts and Bases for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃, Cs₂CO₃ |
| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ |
| PdCl₂(dppf) | dppf | Na₂CO₃ |
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[9][10] this compound is anticipated to be a suitable substrate for this transformation.
General Reaction Scheme
Ar-I + R-CH=CH₂ → Ar-CH=CH-R
Mechanistic Rationale
The Heck reaction proceeds through a palladium catalytic cycle involving:
-
Oxidative Addition: Pd(0) inserts into the Ar-I bond.
-
Migratory Insertion: The alkene coordinates to the Pd(II) complex and inserts into the Ar-Pd bond.
-
β-Hydride Elimination: A β-hydrogen is eliminated to form the alkene product and a hydrido-palladium complex.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydrido-palladium complex.[9]
Caption: Generalized catalytic cycle for the Heck reaction.
Adapted Experimental Protocol for the Heck Reaction
This protocol is based on established procedures for aryl iodides.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (e.g., PPh₃ or a phosphine-free system), and a base (e.g., triethylamine or K₂CO₃).
-
Solvent Addition: Add a suitable degassed solvent such as DMF, NMP, or acetonitrile.
-
Reaction: Heat the mixture to the required temperature (often 80-140 °C).
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, and is a key method for synthesizing arylalkynes.[11]
General Reaction Scheme
Ar-I + H-C≡C-R → Ar-C≡C-R
Mechanistic Rationale
The Sonogashira coupling typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to the Suzuki and Heck reactions, it involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: A copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[11] Copper-free versions of the Sonogashira coupling have also been developed.
Adapted Experimental Protocol for Sonogashira Coupling
This protocol is adapted from standard procedures for aryl iodides.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride (to remove copper salts), water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Applications in Pharmaceutical and Materials Science
Pharmaceutical Synthesis
Aryl sulfonates are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[12] The ability to perform cross-coupling reactions on a water-soluble substrate like this compound could offer advantages in terms of process safety and green chemistry by potentially reducing the need for volatile organic solvents. While a specific, high-profile drug synthesized directly from this compound is not readily identifiable in the literature, the biaryl and substituted alkene motifs formed through the reactions described above are prevalent in a wide range of pharmaceuticals.
Material Science
The use of this compound in the formulation of specialty materials, such as conductive polymers, has been suggested.[2] The introduction of a sulfonate group can enhance the solubility and processability of polymers. It is plausible that this compound could be used as a monomer or a precursor to a monomer in polymerization reactions. For instance, after a cross-coupling reaction to introduce a polymerizable group (e.g., a vinyl or ethynyl group), the resulting monomer could be polymerized. The sulfonic acid functionality could then be deprotonated to create a charged polymer backbone, which is a common feature in ion-conductive polymers used in applications like batteries and sensors. Research on iodinated polymers has also highlighted their potential as contrast agents for biomedical imaging.[13][14]
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[1] It is important to avoid contact with skin and eyes and to prevent inhalation of dust.[1] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. A generic SDS for a related oxidizing solid indicates hazards such as being an oxidizer, being harmful if swallowed, and causing serious eye irritation.
Conclusion
This compound is a promising and versatile reagent for researchers in organic synthesis, medicinal chemistry, and materials science. Its high water solubility and the reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions make it an attractive building block for the synthesis of complex molecules. While specific, published protocols for its use are not widespread, the well-understood chemistry of analogous aryl iodides and sulfonates provides a strong foundation for its application in Suzuki-Miyaura, Heck, and Sonogashira reactions. Further research into the direct application of this compound is warranted and will undoubtedly uncover new and valuable synthetic methodologies.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 166902-23-4 [chemicalbook.com]
- 5. 166902-23-4|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
- 13. Iodinated Polyesters with Enhanced X-ray Contrast Properties for Biomedical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Physical and chemical characteristics of 4-iodo-benzenesulfonic acid potassium salt.
An In-Depth Technical Guide to 4-Iodo-Benzenesulfonic Acid Potassium Salt: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of 4-iodo-benzenesulfonic acid potassium salt (also known as potassium 4-iodobenzenesulfonate). Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's reactivity, synthesis, analytical characterization, and applications. We emphasize the causality behind experimental methodologies, offering field-proven insights to ensure both technical accuracy and practical utility.
Chemical Identity and Structure
4-Iodo-benzenesulfonic acid potassium salt is an organoiodine compound that serves as a versatile intermediate in organic and medicinal chemistry. Its structure comprises a benzene ring substituted with an iodine atom and a sulfonate group, with potassium as the counterion. This unique combination of functional groups—a reactive carbon-iodine bond ideal for cross-coupling reactions and a highly polar sulfonate group conferring aqueous solubility—makes it a valuable building block.[1]
The key identifiers and structural details are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 13035-63-7, 166902-23-4 | [1][3] |
| Molecular Formula | C₆H₄IKO₃S | [2][4] |
| Molecular Weight | 322.16 g/mol | [1][2][4] |
| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)[O-])I.[K+] | [2] |
| InChI Key | JKXILXFUIWOQAP-UHFFFAOYSA-M | [2] |
Physical and Physicochemical Properties
The compound is typically a solid at room temperature.[3] The presence of the ionic sulfonate group dominates its physical properties, rendering it highly soluble in water and polar organic solvents.[1] This high solubility is a significant advantage in synthetic chemistry, allowing for reactions in aqueous media, which aligns with green chemistry principles.
| Property | Value / Description | Source(s) |
| Appearance | Solid | [3] |
| Water Solubility | Excellent solubility | [1] |
| Density (Predicted) | 2.115 g/cm³ | [5][6] |
| Refractive Index (Predicted) | 1.667 | [5] |
| Topological Polar Surface Area | 65.6 Ų | [2] |
| Storage Conditions | Store at 0-8°C in a dark, inert atmosphere | [1][3] |
Note: Some physicochemical properties, such as density and refractive index, are computationally predicted and should be considered as estimates.
Chemical Properties and Reactivity
The reactivity of this compound is dictated by its two primary functional groups: the aryl-iodide and the sulfonate group.
-
Aryl-Iodide Group: The carbon-iodine bond is the most reactive site for carbon-carbon bond formation. Aryl iodides are premium substrates for a wide range of palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond towards oxidative addition to a Pd(0) center.[7] This makes the compound an excellent precursor for synthesizing complex biaryl systems and other substituted aromatic compounds. Key reactions include:
-
Sulfonate Group (-SO₃⁻K⁺): This group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. Primarily, it acts as a highly polar, water-solubilizing "tag." In the context of drug development, sulfonic acid salts are frequently used to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).
Below is a diagram illustrating the central role of this compound in palladium-catalyzed cross-coupling reactions, using the Suzuki-Miyaura coupling as a representative example.
Caption: Catalytic cycle for Suzuki-Miyaura coupling using the title compound.
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved via a two-step process starting from a readily available precursor like sulfanilic acid. The general strategy involves diazotization followed by a Sandmeyer-type iodination.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis from Sulfanilic Acid
Causality and Self-Validation: This protocol relies on the robust and well-documented diazotization of an aromatic amine, followed by displacement with iodide. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution. Purity is achieved through recrystallization, a self-validating process where a constant melting point and clean analytical spectra after successive crystallizations indicate high purity.
-
Diazotization:
-
Suspend sulfanilic acid (1 eq.) in dilute hydrochloric acid (~2.5 eq.) in a beaker cooled to 0-5°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the temperature below 5°C. The formation of the diazonium salt is indicated by a clear solution.
-
Rationale: Low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (1.5 eq.) in a minimal amount of water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until gas evolution ceases, indicating the completion of the reaction.
-
Rationale: Potassium iodide serves as the iodide source. Heating drives the displacement reaction to completion.
-
-
Isolation and Purification:
-
Cool the reaction mixture. The product, 4-iodobenzenesulfonic acid, is in solution.
-
Carefully neutralize the acidic solution with a saturated solution of potassium hydroxide (KOH) until it is slightly alkaline.
-
Add a saturated solution of potassium chloride (KCl) to salt out the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Rationale: Conversion to the potassium salt decreases its solubility, and the addition of excess potassium ions (from KCl) further promotes precipitation via the common ion effect.
-
For final purification, recrystallize the crude solid from a minimal amount of hot water or a water/ethanol mixture. Dry the purified crystals under vacuum.
-
Analytical and Quality Control Protocols
Ensuring the identity, purity, and quality of 4-iodo-benzenesulfonic acid potassium salt is critical. A combination of spectroscopic and chromatographic techniques should be employed.
Caption: A standard workflow for the analytical quality control of the compound.
¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure by analyzing the proton environment.
-
Protocol:
-
Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.[10]
-
-
Expected Spectrum (in D₂O):
-
The aromatic region will show a characteristic AA'BB' system, typical of a 1,4-disubstituted benzene ring.
-
Two doublets are expected between δ 7.5 and 8.0 ppm.
-
The doublet at a higher chemical shift (downfield) corresponds to the protons ortho to the electron-withdrawing sulfonate group.
-
The doublet at a lower chemical shift (upfield) corresponds to the protons ortho to the iodine atom.
-
FTIR Spectroscopy
-
Objective: To identify key functional groups.
-
Protocol:
-
Prepare a sample pellet by grinding a small amount of the compound with dry potassium bromide (KBr).[11]
-
Compress the mixture into a thin, transparent disk using a hydraulic press.
-
Acquire the spectrum using an FTIR spectrometer.
-
-
Expected Characteristic Peaks:
-
~1200-1120 cm⁻¹ and ~1060-1010 cm⁻¹: Strong, characteristic asymmetric and symmetric S=O stretching vibrations of the sulfonate group.[12]
-
~1475-1580 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~800-850 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution.
-
~600-500 cm⁻¹: C-I stretching vibration.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine purity and quantify impurities.
-
Protocol (Representative Method): A reversed-phase HPLC method is suitable.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.[13][14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 235 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
-
Rationale: The C18 stationary phase retains the aromatic compound, while the buffered mobile phase ensures the consistent ionization state of the sulfonate group, leading to sharp, symmetrical peaks. Purity is calculated based on the area percentage of the main peak.
Safety, Storage, and Handling
-
Safety: The compound is irritating to the eyes and skin. Avoid inhalation of dust. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3] Storage at 0-8°C is recommended for long-term stability.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Applications in Drug Discovery and Development
4-Iodo-benzenesulfonic acid potassium salt is a key starting material in the synthesis of novel chemical entities.
-
Scaffold Decoration: It serves as a water-soluble scaffold. The iodine atom can be replaced with a wide variety of other functional groups or complex fragments via cross-coupling, allowing for the rapid generation of compound libraries for screening.[1]
-
Improving Pharmacokinetics: The sulfonate group is a classic moiety used to enhance the aqueous solubility of a parent molecule. Attaching this compound to a larger, more hydrophobic drug candidate can significantly improve its formulation properties and potential for oral absorption.
-
Analytical Reagents: Its ability to form stable complexes can be utilized in the development of specific analytical reagents or sensors.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H4IKO3S | CID 23713562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | CAS#:13035-63-7 | Chemsrc [chemsrc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. amt.copernicus.org [amt.copernicus.org]
- 11. ijnes.org [ijnes.org]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Method for Analysis of Potassium Sorbate on Newcrom BH Column | SIELC Technologies [sielc.com]
- 14. ajast.net [ajast.net]
A Technical Guide to the Reactivity of the Iodine Atom in Potassium 4-iodobenzenesulfonate
This guide provides an in-depth exploration of the chemical reactivity centered on the carbon-iodine bond of Potassium 4-iodobenzenesulfonate. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes foundational principles with practical, field-proven insights into the application of this versatile reagent in modern synthetic chemistry. We will dissect the causality behind experimental design, focusing on the most impactful transition-metal-catalyzed cross-coupling reactions where the iodine atom serves as the key reactive center.
Introduction: The Strategic Value of this compound
This compound is a unique building block in organic synthesis. It combines the high reactivity of an aryl iodide with the aqueous solubility conferred by the potassium sulfonate group.[1] The carbon-iodine bond is the weakest among the aryl halides, making it highly susceptible to oxidative addition by low-valent transition metals, particularly palladium(0) complexes.[2][3] This inherent reactivity makes it an excellent substrate for a variety of powerful C-C and C-N bond-forming reactions, which are the cornerstones of complex molecule synthesis in the pharmaceutical and materials science industries.[1]
The sulfonate group, being highly polar and water-soluble, offers distinct advantages. It can facilitate reactions in aqueous or mixed-aqueous solvent systems, aligning with green chemistry principles. Furthermore, its presence can impart desired pharmacokinetic properties in drug candidates or serve as a handle for purification or immobilization. Understanding and controlling the reactivity of the C-I bond in this specific molecular context is therefore paramount for its effective utilization.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The workhorse reactions for activating the C-I bond in this compound are palladium-catalyzed cross-couplings. These reactions share a common mechanistic framework, typically involving a Pd(0)/Pd(II) catalytic cycle.[4][5][6]
The generalized cycle proceeds via three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-iodine bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[2]
-
Transmetalation : An organometallic coupling partner exchanges its organic group with the iodide on the palladium center.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[4][6]
Below is a visualization of this fundamental catalytic pathway.
Caption: Generalized Catalytic Cycle for Palladium Cross-Coupling Reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures, a common motif in pharmaceuticals.[7] It involves the coupling of an aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[2][8]
Mechanistic Causality & Experimental Design
-
The Catalyst : The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, P(t-Bu)₃), are often employed.[2][9] These ligands accelerate both the oxidative addition and the reductive elimination steps and stabilize the monoligated Pd(0) species, which is often the most active catalytic form.[5]
-
The Base : A base is essential for the transmetalation step.[9] It activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which facilitates the transfer of the organic group to the palladium center.[7][9] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can be critical and must be compatible with other functional groups in the substrates.
-
The Solvent : Due to the sulfonate group, mixed solvent systems containing water (e.g., Dioxane/H₂O, Toluene/H₂O) are often ideal. Water not only solubilizes the potassium salt but also aids in the dissolution of the inorganic base.
Protocol: Synthesis of a Biaryl Sulfonate
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Workflow Visualization
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology
-
Vessel Preparation : To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Solvent Addition : Add a 4:1 mixture of 1,4-dioxane and water.
-
Degassing : Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting aryl iodide is consumed.
-
Workup : Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. The sulfonate product may remain in the aqueous layer, necessitating a modified workup such as acidification followed by extraction, or direct purification from the aqueous phase.
-
Purification : Purify the product by recrystallization or column chromatography.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | >90 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 |
| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 90 | 88 |
Note: Data presented is representative and synthesized from typical outcomes for aryl iodides in Suzuki-Miyaura couplings.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[3][10] This reaction is exceptionally valuable for synthesizing conjugated systems found in materials science and complex natural products. It uniquely employs a dual-catalyst system of palladium and a copper(I) salt (typically CuI).[3]
Mechanistic Causality & Experimental Design
-
Dual Catalysis : The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-couplings. The copper cycle involves the formation of a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the Ar-Pd(II)-I complex than the alkyne itself, greatly accelerating the key transmetalation step.[10]
-
The Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used.[10] It serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it acts as a solvent and scavenger for the HI generated during the reaction.
-
Copper-Free Variants : Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These methods often require higher temperatures or more specialized ligands to facilitate the direct reaction of the alkyne with the palladium complex.
Protocol: Synthesis of an Aryl Alkyne Sulfonate
Step-by-Step Methodology
-
Vessel Preparation : To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).
-
Solvent and Reagents : Add a suitable solvent, such as THF or DMF, followed by the amine base (e.g., Et₃N, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv).
-
Degassing : Degas the mixture thoroughly with an inert gas.
-
Reaction : Stir the reaction at room temperature to 50 °C. The reaction is often rapid and can be monitored by TLC or LC-MS.
-
Workup : Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues. Dilute the filtrate with water and extract with an appropriate organic solvent.
-
Purification : Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in medicinal chemistry.[11][12] The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[12]
Mechanistic Causality & Experimental Design
-
Ligand is Key : The development of sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) by the Buchwald group was a breakthrough.[13] These ligands promote the reductive elimination step, which is often challenging for C-N bond formation, and prevent the formation of inactive catalyst dimers.[11][13]
-
The Base : A strong, sterically hindered base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required. The base deprotonates the amine in the catalytic cycle, forming the palladium-amido complex necessary for reductive elimination. Weaker bases like K₂CO₃ can sometimes be used, particularly for more reactive aryl iodides.[14]
-
Aryl Iodide Reactivity : While generally excellent substrates, aryl iodides can sometimes be less effective than bromides in amination reactions. This can be due to the formation of stable, iodide-bridged palladium dimers that act as catalyst poisons.[13][15] The use of specialized ligands and solvents where the resulting iodide salts are insoluble (like t-BuOH) can mitigate this issue and lead to highly efficient reactions.[14]
Protocol: Synthesis of an Arylamine Sulfonate
Step-by-Step Methodology
-
Vessel Preparation : In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Reagent Addition : Add this compound (1.0 equiv) and the amine (1.2-1.4 equiv).
-
Solvent Addition : Add a dry, deoxygenated solvent such as toluene or tert-butanol.
-
Reaction : Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitoring : Follow the reaction's progress by LC-MS.
-
Workup : Cool the reaction, dilute with an organic solvent, and quench carefully with water. Separate the layers.
-
Purification : Wash the organic layer, dry, and concentrate. Purify the resulting arylamine by column chromatography or recrystallization.
Other Transformations
While palladium-catalyzed reactions are dominant, the iodine atom in this compound can participate in other transformations.
-
Heck Reaction : The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene.[16][17] The reaction mechanism involves migratory insertion of the alkene into the Ar-Pd bond followed by β-hydride elimination.[6][18][19]
-
Nucleophilic Aromatic Substitution (SₙAr) : While less common for simple aryl iodides, SₙAr can occur if the aromatic ring is further activated by potent electron-withdrawing groups (like a nitro group) positioned ortho or para to the iodine.[20][21] The sulfonate group itself is strongly electron-withdrawing, which does increase the electrophilicity of the ring, potentially making SₙAr feasible with very strong nucleophiles under forcing conditions. The mechanism involves the addition of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the iodide leaving group.[20]
Conclusion
This compound is a powerful and versatile reagent whose reactivity is dominated by the susceptibility of its carbon-iodine bond to palladium catalysis. Mastery of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings using this substrate provides chemists with a reliable toolkit for constructing complex molecular architectures. The key to success lies in a rational approach to experimental design, founded on a deep understanding of the underlying reaction mechanisms and the specific roles of the catalyst, ligand, base, and solvent. By leveraging the unique combination of high reactivity and aqueous solubility, researchers can unlock new pathways in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nobelprize.org [nobelprize.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
- 14. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 21. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Potassium 4-iodobenzenesulfonate in Modern Organic Synthesis
Abstract: This guide provides an in-depth exploration of Potassium 4-iodobenzenesulfonate, a versatile and highly reactive reagent for advanced organic synthesis. We delve into its application in cornerstone C-C bond-forming reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, and explore its potential as a precursor in the synthesis of functionalized ionic liquids. Each section combines robust theoretical principles with detailed, field-proven experimental protocols, offering researchers, chemists, and drug development professionals a comprehensive resource for leveraging this compound's unique reactivity.
Introduction: Properties and Synthetic Advantages
This compound is an aromatic compound distinguished by two key functional groups: a highly reactive carbon-iodine (C-I) bond and a water-solubilizing sulfonate group.[1] Its chemical structure is presented below:
The synthetic utility of this reagent is primarily derived from the C-I bond, which is the most reactive among aryl halides for oxidative addition to low-valent transition metal catalysts, particularly palladium.[4] This high reactivity allows many cross-coupling reactions to proceed under mild conditions, often at lower temperatures and catalyst loadings compared to analogous aryl bromides or chlorides.[4][5]
Furthermore, the presence of the potassium sulfonate moiety imparts significant water solubility.[1] This property is advantageous for developing greener reaction media using aqueous solvent systems and can simplify product purification by facilitating the separation of organic products from the water-soluble salt starting material or byproducts.
This document will focus on its application as a key building block in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][6]
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a pillar of modern synthesis, enabling the formation of biaryl structures prevalent in active pharmaceutical ingredients (APIs).[5][7] this compound serves as an excellent electrophilic partner in this reaction.
Reaction Principle and Mechanism
The reaction couples the aryl iodide with an organoboron compound (typically a boronic acid or ester) catalyzed by a palladium(0) complex in the presence of a base.[7][8] The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) complex.[5][8]
-
Transmetalation: A base activates the organoboron reagent to form a boronate species, which then transfers its organic group to the Pd(II) center, displacing the iodide.[7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[5][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H4IKO3S | CID 23713562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. calibrechem.com [calibrechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Protocol for the synthesis of aryl iodides using Potassium 4-iodobenzenesulfonate.
Introduction: The Enduring Importance of Aryl Iodides in Modern Chemistry
Aryl iodides are indispensable building blocks in the toolkit of the modern organic chemist. Their significance stems from the unique properties of the carbon-iodine bond; it is the least stable among the carbon-halogen bonds, rendering it highly reactive and susceptible to a wide array of transformations. This reactivity makes aryl iodides premier substrates for a multitude of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions, which are foundational in the construction of complex molecular architectures.[1][2] Consequently, aryl iodides are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] Their utility also extends to their use as X-ray contrast agents and in the preparation of hypervalent iodine reagents, which are powerful oxidizing agents in their own right.[1][3]
This document provides a detailed guide to the synthesis of aryl iodides, with a focus on established, reliable protocols. While a variety of methods exist, we will delve into the Sandmeyer-type reaction of arylamines and the iodination of arylboronic acids, providing both mechanistic insights and step-by-step experimental procedures. Furthermore, we will explore the role of diaryliodonium salts and discuss the potential, albeit less conventional, involvement of reagents such as potassium 4-iodobenzenesulfonate in this chemistry.
Established Methodologies for Aryl Iodide Synthesis
The preparation of aryl iodides can be broadly categorized into several key approaches, each with its own set of advantages and substrate scope considerations. Direct electrophilic iodination of arenes is often challenging due to the low electrophilicity of iodine and can lead to issues with regioselectivity, particularly for deactivated aromatic systems.[3] To overcome these limitations, methods involving the transformation of pre-functionalized arenes are generally preferred.
The Sandmeyer-Type Reaction: A Classic and Robust Approach
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable route to aryl halides from primary aromatic amines via an arenediazonium salt intermediate.[4][5] For the synthesis of aryl iodides, a copper catalyst is typically not required, and the reaction proceeds efficiently with the use of potassium iodide.[4][6]
The reaction is initiated by the diazotization of a primary aromatic amine, typically with sodium nitrite in the presence of a strong acid at low temperatures (0-5 °C), to form the corresponding arenediazonium salt. This intermediate is then treated with a solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the dinitrogen gas to furnish the aryl iodide. The mechanism is believed to involve a radical pathway.[4]
Key Advantages of the Sandmeyer-Type Reaction:
-
Broad Substrate Scope: Tolerant of a wide range of electron-donating and electron-withdrawing groups on the aromatic ring.[4]
-
High Yields: Often provides the desired aryl iodide in good to excellent yields.
-
Readily Available Starting Materials: Primary aromatic amines are widely available and often inexpensive.
Experimental Protocol: Sandmeyer-Type Synthesis of 4-Iodoanisole
This protocol details the synthesis of 4-iodoanisole from p-anisidine as a representative example.
Materials and Equipment:
-
p-Anisidine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Beakers
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Dissolution of the Amine: In a 250 mL round-bottom flask equipped with a magnetic stirrer, carefully add 10.0 g of p-anisidine to a solution of 15 mL of concentrated sulfuric acid in 100 mL of deionized water. Stir until the amine has completely dissolved.
-
Cooling: Place the flask in an ice-salt bath and cool the reaction mixture to 0-5 °C. It is critical to maintain this low temperature throughout the addition of sodium nitrite to prevent premature decomposition of the diazonium salt.[4]
-
Diazotization: While maintaining the temperature between 0-5 °C, slowly add a solution of 6.0 g of sodium nitrite in 20 mL of deionized water dropwise from a dropping funnel. The addition should be controlled to keep the temperature from rising above 5 °C. After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C.
-
Preparation of the Iodide Solution: In a separate 500 mL beaker, dissolve 20.0 g of potassium iodide in 50 mL of deionized water.
-
Iodination: Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Workup: Cool the reaction mixture to room temperature. A dark, oily layer or solid may separate. Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers and wash with 10% aqueous sodium thiosulfate solution to remove any excess iodine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 4-iodoanisole.
Data Summary Table for Sandmeyer-Type Iodination:
| Aromatic Amine | Product | Typical Yield (%) |
| Aniline | Iodobenzene | 75-85 |
| p-Toluidine | 4-Iodotoluene | 80-90 |
| p-Anisidine | 4-Iodoanisole | 85-95 |
| 4-Nitroaniline | 1-Iodo-4-nitrobenzene | 70-80 |
Visualizing the Sandmeyer-Type Reaction Workflow
Caption: Workflow for the synthesis of aryl iodides via the Sandmeyer-type reaction.
Modern Approaches: Iodination of Arylboronic Acids
The iodination of arylboronic acids represents a powerful and regioselective method for the synthesis of aryl iodides.[7] This approach is particularly valuable as arylboronic acids are readily available, stable, and can be prepared with a wide variety of functional groups through methods such as the Suzuki-Miyaura coupling.
The reaction typically proceeds via an ipso-substitution, where the boronic acid group is replaced by an iodine atom. Various iodinating agents can be employed, including molecular iodine in the presence of an oxidant or an appropriate base, N-iodosuccinimide (NIS), or iodine monochloride (ICl).[7][8]
Advantages of Using Arylboronic Acids:
-
High Regioselectivity: The iodine atom is introduced specifically at the position of the boronic acid group.
-
Mild Reaction Conditions: Many protocols operate at or near room temperature.
-
Excellent Functional Group Tolerance: Compatible with a wide range of functional groups that might not be stable under the conditions of the Sandmeyer reaction.
Experimental Protocol: Iodination of Phenylboronic Acid
This protocol describes a general method for the iodination of phenylboronic acid using potassium iodide and an oxidant.
Materials and Equipment:
-
Phenylboronic Acid
-
Potassium Iodide (KI)
-
Copper(II) Sulfate (CuSO₄) or another suitable oxidant
-
Solvent (e.g., Methanol, Acetonitrile, or Water)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve phenylboronic acid (1.0 eq) in the chosen solvent.
-
Addition of Reagents: Add potassium iodide (1.2 eq) and copper(II) sulfate (1.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure iodobenzene.
The Role of Diaryliodonium Salts and the Potential of this compound
Diaryliodonium salts are hypervalent iodine compounds that serve as excellent arylating agents.[9] They can be used to synthesize aryl iodides, typically through a reductive elimination pathway. While not a direct iodination method in the traditional sense, the synthesis of diaryliodonium salts themselves can involve various iodine-containing precursors.
The general structure of a diaryliodonium salt is [Ar-I⁺-Ar']X⁻, where Ar and Ar' are aryl groups and X⁻ is a counter-anion. The choice of the counter-anion can influence the solubility and reactivity of the salt. Common counter-anions include halides, triflates, and tosylates.
While there is no widely established protocol for the direct use of this compound as an iodinating agent for the synthesis of simple aryl iodides, it is plausible that it could serve as a precursor or component in the synthesis of diaryliodonium salts. For instance, it could potentially act as the source of the 4-iodobenzenesulfonate counter-anion in the preparation of an unsymmetrical diaryliodonium salt.[10][11] In such a diaryliodonium salt, the 4-iodophenyl group could then be transferred in a subsequent reaction.
The synthesis of diaryliodonium salts often involves the oxidation of an aryl iodide in the presence of another arene and a strong acid.[10][11] It is in this context that a sulfonate-containing iodoarene or a potassium sulfonate salt might play a role.
Conclusion
The synthesis of aryl iodides is a mature field with several robust and reliable methods at the disposal of the synthetic chemist. The Sandmeyer-type reaction of arylamines and the iodination of arylboronic acids remain the workhorses for accessing these valuable intermediates. These methods offer broad substrate scope, high yields, and predictable regioselectivity. While the direct application of this compound as an iodinating agent is not a standard procedure, the principles of hypervalent iodine chemistry suggest its potential utility in the formation of diaryliodonium salts, further expanding the synthetic chemist's toolbox. The protocols and insights provided herein are intended to serve as a practical guide for researchers in organic synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. US20060167235A1 - Process for the preparation of ayl diazonium salts and reaction with nucleophiles - Google Patents [patents.google.com]
- 7. A practical and general ipso iodination of arylboronic acids using N-iodomorpholinium iodide (NIMI) as a novel iodinating agent: mild and regioselective synthesis of aryliodides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. TCI Practical Example: Regioselective Iodination Using Iodine and Silver Nitrate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]
- 11. One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Potassium 4-iodobenzenesulfonate in Pharmaceutical Intermediate Synthesis
Introduction: Strategic Value of a Water-Soluble Aryl Iodide
In the landscape of modern pharmaceutical synthesis, the pursuit of efficiency, sustainability, and molecular diversity is paramount. Potassium 4-iodobenzenesulfonate emerges as a reagent of significant strategic value, bridging the gap between classical cross-coupling chemistry and the increasing demand for greener, more process-friendly synthetic routes. As a water-soluble, crystalline solid, it offers distinct advantages over its non-polar organic counterparts. The presence of a highly reactive carbon-iodine bond makes it an exceptional substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in the construction of the complex biaryl and aryl-alkyne scaffolds prevalent in many active pharmaceutical ingredients (APIs).
The sulfonic acid salt moiety imparts high water solubility, a feature that can dramatically simplify reaction setups and product purification. This allows for the exploration of aqueous or biphasic reaction media, reducing reliance on volatile organic compounds (VOCs) and often facilitating catalyst recycling and removal of inorganic byproducts.[1] Furthermore, the electron-withdrawing nature of the sulfonate group can influence the electronic properties of the aromatic ring, impacting reaction kinetics and selectivity in cross-coupling processes.
This guide provides an in-depth exploration of the application of this compound in key C-C bond-forming reactions, complete with detailed protocols, mechanistic insights, and safety considerations for researchers, scientists, and drug development professionals.
Core Applications in Pharmaceutical Intermediate Synthesis
This compound is a versatile building block primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules. Its high reactivity, stemming from the labile C-I bond, makes it an excellent electrophilic partner in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Sulfonates
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds, enabling the creation of biaryl structures that are central to numerous pharmaceuticals.[2][3][4] The use of this compound in this reaction allows for the synthesis of water-soluble biaryl sulfonates, which can be valuable intermediates, possessing altered pharmacokinetic properties or providing a handle for further functionalization.
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of a water-soluble ligand, or conducting the reaction in a biphasic system, is crucial when using a water-soluble substrate like this compound with an organic-soluble boronic acid. The base is essential for the activation of the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step.[5] The high reactivity of the C-I bond allows these reactions to often proceed under milder conditions (e.g., lower temperatures) compared to analogous aryl bromides or chlorides.[5]
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
This protocol is adapted from established procedures for water-soluble aryl halides and provides a robust starting point for optimization.[6][7]
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| This compound | 322.16 | 1.0 | 322 mg |
| Arylboronic Acid | - | 1.2 | - |
| Pd(OAc)₂ | 224.50 | 0.02 (2 mol%) | 4.5 mg |
| SPhos | 410.57 | 0.04 (4 mol%) | 16.4 mg |
| K₂CO₃ | 138.21 | 3.0 | 415 mg |
| Deionized Water | 18.02 | - | 4 mL |
| Toluene | 92.14 | - | 4 mL |
Procedure:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed deionized water (4 mL) and degassed toluene (4 mL) via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS by sampling the organic layer.
-
Upon completion, cool the reaction to room temperature. Separate the aqueous and organic layers.
-
Wash the organic layer with brine (2 x 10 mL). The aqueous layer, containing the product, can be washed with ethyl acetate (2 x 10 mL) to remove organic-soluble impurities.
-
The aqueous solution containing the potassium biaryl sulfonate can be used directly in subsequent steps or the product can be isolated by lyophilization or by precipitation via addition of a counter-ion.
Heck Reaction: Synthesis of Arylated Alkenes
The Heck reaction is a powerful method for the arylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon. Utilizing this compound allows for the synthesis of sulfonated stilbenes and cinnamate derivatives, which are classes of compounds with applications in materials science and as pharmaceutical scaffolds. The water-solubility of the starting material can be leveraged to perform the reaction in aqueous or biphasic media, simplifying catalyst and byproduct removal.
The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species. The resulting Pd(II) complex then undergoes migratory insertion with the alkene. A subsequent β-hydride elimination releases the product and forms a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by a base, which neutralizes the generated hydriodic acid (HI). The choice of base is critical to ensure efficient catalyst turnover and prevent side reactions. The high reactivity of the C-I bond is advantageous, often leading to higher yields and faster reaction times compared to other aryl halides.
Caption: Simplified Catalytic Cycle for the Heck Reaction.
This protocol is based on general procedures for Heck reactions involving aryl iodides in aqueous media.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| This compound | 322.16 | 1.0 | 322 mg |
| Styrene | 104.15 | 1.5 | 174 µL |
| Pd(OAc)₂ | 224.50 | 0.01 (1 mol%) | 2.2 mg |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 279 µL |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 5 mL |
| Water | 18.02 | - | 1 mL |
Procedure:
-
In a sealed tube, dissolve this compound (1.0 mmol) and Pd(OAc)₂ (0.01 mmol) in a mixture of DMF (5 mL) and water (1 mL).
-
Add triethylamine (2.0 mmol) and styrene (1.5 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 8-12 hours.
-
Monitor the reaction by taking aliquots and analyzing via LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of water.
-
The aqueous solution can be washed with diethyl ether (3 x 20 mL) to remove unreacted styrene and other organic-soluble impurities.
-
The resulting aqueous solution contains the product, Potassium 4-styrenesulfonate. It can be concentrated and the product precipitated by the addition of a salt like KCl or used as is for subsequent reactions.
Sonogashira Coupling: Synthesis of Aryl-Alkynes
The Sonogashira coupling provides a highly efficient route to construct C(sp²)-C(sp) bonds, linking aryl groups to alkynes. This is particularly valuable in medicinal chemistry for synthesizing rigid scaffolds that can precisely orient functional groups for biological target interaction. Using this compound enables the synthesis of water-soluble aryl-alkyne sulfonates.
The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle mirrors that of other cross-coupling reactions (oxidative addition, reductive elimination). The copper cycle's role is to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. The amine base is crucial for deprotonating the terminal alkyne and regenerating the active catalysts. Copper-free protocols have also been developed, which can be advantageous in pharmaceutical synthesis to avoid potential copper contamination. The high reactivity of aryl iodides makes them ideal substrates for Sonogashira couplings, often allowing for room temperature reactions.
References
The Strategic Application of Potassium 4-iodobenzenesulfonate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Advanced Synthesis
Introduction: Unlocking New Possibilities in Aqueous Synthesis
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The choice of the aryl halide coupling partner is a critical parameter influencing reaction efficiency, scope, and, increasingly, environmental footprint. Potassium 4-iodobenzenesulfonate emerges as a highly strategic reagent in this context, offering a unique combination of high reactivity and aqueous solubility.
The presence of the iodo group ensures a high rate of oxidative addition to the palladium(0) catalyst, often allowing for milder reaction conditions compared to bromo or chloro analogues.[2] Concurrently, the potassium sulfonate moiety imparts significant water solubility, opening avenues for greener, aqueous-phase catalysis and simplified product purification, a considerable advantage in both academic research and industrial-scale drug development.[3][4] This guide provides in-depth application notes and detailed protocols for the effective use of this compound in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.
Core Principle: The Advantage of a Water-Soluble Aryl Iodide
The primary benefit of employing this compound lies in its bifunctional nature. The C-I bond is the most reactive among the common aryl halides for oxidative addition to a Pd(0) center, the initial and often rate-limiting step in many cross-coupling catalytic cycles. This high reactivity allows for lower catalyst loadings and reduced reaction temperatures.
Simultaneously, the ionic sulfonate group facilitates the use of aqueous solvent systems. This not only aligns with the principles of green chemistry by reducing reliance on volatile organic compounds (VOCs) but also simplifies the removal of inorganic byproducts during workup. For target molecules that are themselves organic-soluble, a simple phase separation can offer a highly efficient initial purification step.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl structures, a common motif in pharmacologically active compounds.[5][6] The reaction couples an organohalide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base.[7]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the aryl iodide (this compound) to a Pd(0) species. The subsequent step, transmetalation, involves the transfer of the organic group from the boronic acid to the palladium center, a process facilitated by the base. The cycle concludes with reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established methods for the aqueous Suzuki coupling of aryl halides.[2]
Materials:
-
This compound (1.0 mmol, 322.2 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Degassed deionized water (10 mL)
-
Toluene (10 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in toluene to pre-form the catalyst.
-
Add the catalyst solution to the flask, followed by the degassed water.
-
Degas the resulting biphasic mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature. Separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a cornerstone for the synthesis of substituted alkenes through the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[9][10]
Mechanistic Rationale
The reaction initiates with the oxidative addition of this compound to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion with the alkene partner. A subsequent β-hydride elimination forms the C=C bond of the product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by the base.[10]
Caption: Catalytic cycle of the Heck reaction.
Protocol: Heck Coupling of this compound with Styrene
This protocol is based on established methods for aqueous-phase Heck reactions.[11]
Materials:
-
This compound (1.0 mmol, 322.2 mg)
-
Styrene (1.2 mmol, 125.0 mg, 137 µL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 151.8 mg, 209 µL)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Water (5 mL)
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, dissolve this compound, palladium(II) acetate, and triethylamine in the DMF/water solvent mixture.
-
Add styrene to the reaction mixture.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Place the tube in a preheated oil bath at 100-120 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by GC-MS or LC-MS. The reaction is generally complete within 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the desired stilbene derivative.
Sonogashira Coupling: Formation of Aryl Alkynes
The Sonogashira coupling provides a reliable and versatile method for the synthesis of aryl alkynes by reacting a terminal alkyne with an aryl or vinyl halide.[12][13] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[14] Copper-free protocols have also been developed to mitigate issues of copper toxicity.[15][16]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the aryl alkyne product and regenerates the Pd(0) catalyst. The copper cycle facilitates the deprotonation of the terminal alkyne by the amine base to form the crucial copper acetylide intermediate.[13][17]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
This protocol is adapted from established methods for aqueous, copper-free Sonogashira couplings.[16]
Materials:
-
This compound (1.0 mmol, 322.2 mg)
-
Phenylacetylene (1.1 mmol, 112.4 mg, 121 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)
-
Pyrrolidine (2.0 mmol, 142.2 mg, 167 µL)
-
Degassed deionized water (10 mL)
Procedure:
-
To a screw-cap vial containing a magnetic stir bar, add this compound, Pd₂(dba)₃, and PPh₃.
-
Seal the vial with a septum and purge with argon.
-
Add degassed water, followed by pyrrolidine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-12 hours).
-
Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 1M HCl, followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary and Comparison
The following table summarizes typical reaction conditions for the cross-coupling of this compound. Note that yields are highly substrate-dependent and optimization is often required.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80-90 | 4-8 |
| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF/H₂O | 100-120 | 12-24 |
| Sonogashira | Phenylacetylene | Pd₂(dba)₃ / PPh₃ | Pyrrolidine | H₂O | 25-50 | 6-12 |
Conclusion and Future Outlook
This compound stands out as a versatile and advantageous reagent for palladium-catalyzed cross-coupling reactions. Its high reactivity, coupled with its water solubility, provides a powerful platform for developing more sustainable and efficient synthetic methodologies. The protocols detailed herein serve as a robust starting point for researchers and drug development professionals aiming to leverage these benefits in the synthesis of complex molecular architectures. As the field continues to move towards greener and more atom-economical processes, the strategic use of water-soluble reagents like this compound will undoubtedly play an increasingly pivotal role.
References
- 1. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aqueous-phase, palladium-catalyzed cross-coupling of aryl bromides under mild conditions, using water-soluble, sterically demanding alkylphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Application Notes & Protocols: A Guide to the Iodination of Alkenes Using a Recyclable Hypervalent Iodine Reagent System
Abstract
The incorporation of iodine into molecular scaffolds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials.[1][2][3] Iodinated organic compounds serve as versatile intermediates for cross-coupling reactions and are prevalent in bioactive molecules and diagnostic agents.[4][5] This guide provides a comprehensive overview and detailed protocols for the iodofunctionalization of alkenes utilizing Potassium 4-iodylbenzenesulfonate (PIBS), a thermally stable, water-soluble, and recyclable hypervalent iodine(V) reagent. We will explore the synthesis of PIBS from its precursor, Potassium 4-iodobenzenesulfonate, its application in alkene iodination, and the sustainable recovery of the starting material, presenting a green and efficient methodology for researchers in organic synthesis and drug discovery.
Introduction: The Strategic Importance of Alkene Iodination
The functionalization of carbon-carbon double bonds is a fundamental transformation in organic synthesis. Among these, electrophilic iodination provides a direct pathway to introduce a heavy halogen atom, which can serve as a powerful synthetic handle.[6][7] The resulting vicinal iodo-functionalized alkanes are valuable building blocks for subsequent transformations, including:
-
Cross-Coupling Reactions: The carbon-iodine bond is highly reactive in Suzuki, Sonogashira, Heck, and other palladium-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures.
-
Nucleophilic Substitution: Iodine is an excellent leaving group, facilitating the introduction of a wide range of nucleophiles.
-
Bioactivity: The presence of iodine can significantly modulate the pharmacological properties of a molecule, enhancing its binding affinity or altering its metabolic profile. It is a key element in thyroid hormones and various pharmaceuticals.[1]
Traditional methods for alkene iodination often rely on molecular iodine (I₂) in combination with strong oxidants or catalysts, which can present challenges related to handling, selectivity, and environmental impact.[2][6][8] The emergence of hypervalent iodine reagents has offered a compelling alternative, characterized by mild reaction conditions, high efficiency, and reduced toxicity compared to heavy metal-based oxidants.[9][10][11]
The Hypervalent Iodine Advantage: Introducing the PIBS System
Hypervalent iodine compounds, particularly in their I(III) and I(V) oxidation states, behave as powerful electrophiles and oxidants while being environmentally benign.[11][12] Potassium 4-iodylbenzenesulfonate (PIBS) is a hypervalent iodine(V) reagent with several distinct advantages:
-
Thermal Stability: PIBS is a solid that is stable at room temperature, making it easy to handle and store.[13] (Note: It can explode at its melting point of 278–280 °C).[13]
-
Solubility: Its ionic nature confers solubility in aqueous or polar organic solvents, facilitating reactions under "green" conditions.[13][14]
-
Recyclability: The reduced form of PIBS is this compound, which can be easily recovered from the aqueous phase of the reaction mixture and re-oxidized back to PIBS, creating a sustainable and cost-effective reaction cycle.[13]
This application note focuses on the use of PIBS as an oxidant in conjunction with an iodine source (e.g., I₂) to achieve efficient iodofunctionalization of alkenes.
Reaction Mechanism: Electrophilic Activation and Nucleophilic Capture
The iodination of alkenes using the PIBS/I₂ system proceeds via a well-established electrophilic addition pathway. The key role of PIBS is to act as an oxidant, converting molecular iodine into a more potent electrophilic species.
The proposed mechanism is as follows:
-
Activation: PIBS oxidizes molecular iodine (I₂) to generate an electrophilic iodine species, conceptually an "I⁺" equivalent.
-
Formation of Iodonium Ion: The alkene's π-bond attacks the electrophilic iodine, forming a cyclic iodonium ion intermediate. This three-membered ring shields one face of the original double bond.[2][6]
-
Nucleophilic Attack: A nucleophile (Nu⁻), typically the solvent (e.g., methanol, water) or an added salt, attacks one of the carbons of the iodonium ion from the opposite face (anti-addition). This ring-opening step is regioselective, generally following Markovnikov's rule where the nucleophile adds to the more substituted carbon.[8]
-
Byproduct Formation: Throughout this process, the PIBS is reduced to its stable, water-soluble form, this compound.
References
- 1. rockchemicalsinc.com [rockchemicalsinc.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Iodine addition to alkenes: Aliphatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 19 – Chemia [chemia.manac-inc.co.jp]
- 9. Alkene Difunctionalization Using Hypervalent Iodine Reagents: Progress and Developments in the Past Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Recent advances in hypervalent iodine(III)-catalyzed functionalization of alkenes [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. portal.tpu.ru [portal.tpu.ru]
- 14. chemimpex.com [chemimpex.com]
Application Notes & Protocols: The Strategic Role of Potassium 4-Iodobenzenesulfonate in the Synthesis of Recyclable Hypervalent Iodine Reagents
Preamble: The Shift Towards Sustainable Oxidants in Modern Synthesis
Hypervalent iodine (HVI) compounds have emerged as indispensable tools in organic chemistry, offering a compelling alternative to traditional heavy-metal-based oxidants.[1][2] Their low toxicity, high stability, and unique reactivity profiles have established them as versatile reagents for a myriad of transformations, including oxidative functionalizations, cyclizations, and group transfers.[1][3][4] However, a significant drawback of many classic HVI reagents, such as (diacetoxyiodo)benzene (PIDA) or 2-iodoxybenzoic acid (IBX), is their stoichiometric consumption and the generation of iodoarene byproducts that are often challenging to separate and recycle.[5]
This has catalyzed a paradigm shift towards developing "green" HVI reagents that are not only effective but also recoverable and reusable. A key strategy in this endeavor is the introduction of water-solubilizing functional groups, like the sulfonate group, onto the iodoarene backbone. Potassium 4-iodobenzenesulfonate stands out as a pivotal and commercially available precursor in this context, serving as the foundational building block for a new class of powerful, water-soluble, and recyclable hypervalent iodine(V) oxidants. This guide provides a detailed exploration of its role, from precursor to a fully recyclable catalytic system.
This compound: The Ideal Precursor
This compound is an iodine(I) compound that serves as the starting point for the synthesis of its hypervalent iodine(V) counterpart. Its utility is anchored in several key properties:
-
High Water Solubility: The presence of the potassium sulfonate group renders the molecule, and its reduced form after a reaction, highly soluble in water. This property is the cornerstone of its recyclability, allowing for simple separation from organic products via aqueous extraction.[5]
-
Thermal Stability: The salt is a stable, solid material that is easy to handle and store under standard laboratory conditions.
-
Reactive Iodine Center: The iodine atom is readily susceptible to oxidation, providing a direct and efficient pathway to the desired hypervalent iodine(V) state.
The overarching strategy involves a two-electron oxidation of the iodine center, converting the benign precursor into a potent oxidant.
Synthesis of Potassium 4-Iodylbenzenesulfonate (PIBS): A Recyclable Iodine(V) Reagent
The most prominent hypervalent iodine reagent derived from this compound is Potassium 4-Iodylbenzenesulfonate, often abbreviated as PIBS.[5][6] This iodine(V) compound is synthesized through a straightforward oxidation protocol.
Mechanism of Oxidation
The transformation from the iodine(I) precursor to the iodine(V) reagent is achieved using a strong, yet environmentally benign, oxidizing agent. Oxone® (potassium peroxymonosulfate) is the oxidant of choice for this preparation.[6][7] The reaction proceeds in water, where the iodo-group is oxidized to an iodyl-group (-IO₂).
Experimental Workflow: Synthesis to Application
The following diagram outlines the general workflow from the precursor to the application of the synthesized hypervalent iodine reagent.
Caption: Workflow from precursor to HVI reagent and its use.
Detailed Protocol: Preparation of Potassium 4-Iodylbenzenesulfonate (PIBS)
This protocol is adapted from established literature procedures.[5][6]
Materials:
-
4-Iodobenzenesulfonic acid or its potassium salt
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Deionized water
Procedure:
-
To a solution of Oxone® (15.35 g, 25 mmol) in deionized water (10 mL) in a round-bottom flask, add 4-iodobenzenesulfonic acid (2.84 g, 10 mmol). Note: If starting from the potassium salt, use an equimolar amount.
-
Heat the reaction mixture with stirring at 60 °C. The dissolution of the starting material should be observed.
-
Continue stirring at 60 °C overnight. A white precipitate will gradually form.
-
Cool the mixture to room temperature and then further cool in an ice bath for 1 hour to maximize precipitation.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid product twice with cold deionized water (2 x 5 mL) to remove any remaining inorganic salts.
-
Dry the solid under vacuum to yield PIBS as a fine white powder.
Data Presentation: PIBS Characterization
| Parameter | Value | Source |
| Yield | ~96% | [5] |
| Appearance | White Powder | [5] |
| Melting Point | 278–280 °C (explodes) | [5] |
| ¹H NMR (500 MHz, D₂O) | δ 8.13 (m, 2H), 8.14 (m, 2H) | [5] |
Applications in Oxidative Iodination
PIBS is a highly effective oxidant for promoting iodination reactions where elemental iodine (I₂) is converted into a more electrophilic iodinating species.[5] This enables the functionalization of a variety of organic substrates that do not react with I₂ alone.
General Mechanism
In the presence of PIBS, iodine is oxidized to a potent electrophilic intermediate, such as I⁺ or its solvated equivalent (e.g., CH₃OI in methanol).[5] This species is readily attacked by nucleophilic substrates like alkenes, alkynes, or enolizable ketones. For alkenes, this typically proceeds through a bridged iodonium ion intermediate, which is then opened by a nucleophile (e.g., solvent) in a Markovnikov-type, anti-addition fashion.[5]
Protocol Example: Iodomethoxylation of 1-Octene
This protocol demonstrates a typical application of PIBS in the iodo-functionalization of an alkene.[5]
Materials:
-
Potassium 4-iodylbenzenesulfonate (PIBS)
-
Iodine (I₂)
-
1-Octene
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
Procedure:
-
In a flask, dissolve PIBS (0.35 g, 1 mmol) and iodine (0.76 g, 3 mmol) in methanol (10 mL).
-
Add 1-octene (0.34 g, 3 mmol) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction for completion (typically < 20 minutes) by TLC or GC-MS.
-
Upon completion, add dichloromethane (20 mL) and water (20 mL) to the reaction mixture and shake in a separatory funnel.
-
Separate the layers. The organic layer contains the desired product. The aqueous layer contains the reduced reagent (this compound) and any unreacted PIBS.
-
Wash the organic layer with aqueous sodium thiosulfate solution to remove any excess iodine, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the iodomethoxylated product.
-
Crucially, retain the aqueous layer for reagent recycling.
The Sustainability Core: A Fully Recyclable System
The primary advantage of using a sulfonate-functionalized HVI reagent is its recyclability, which aligns with the principles of Green Chemistry.
Recovery and Re-oxidation
The reduced form of the reagent, this compound, is highly water-soluble and is easily partitioned into the aqueous phase during the reaction workup.[5] This aqueous solution can be collected, and the reagent can be regenerated by simple re-oxidation with Oxone®, following the same procedure used for its initial synthesis. This creates a closed-loop system where the iodine reagent can be used catalytically with respect to the starting iodoarene precursor.
The Recycling Loop
Caption: The sustainable recycling loop of the PIBS reagent.
Protocol: Regeneration of PIBS
This protocol describes the regeneration of the active oxidant from the recovered aqueous layer.[5][6]
Procedure:
-
Combine the aqueous layers from the reaction workup.
-
Add a fresh portion of Oxone® to the solution. The amount should be calculated based on the initial quantity of substrate used (approximately 0.8 equivalents relative to the starting PIBS).
-
Heat the solution to 60 °C with stirring for 2-3 hours.
-
A white precipitate of regenerated PIBS will form.
-
Cool the mixture to room temperature, filter, wash with cold water, and dry under vacuum. The recovered PIBS can be used in subsequent reactions with high efficacy. Recovery rates of up to 92% have been reported.[6]
Conclusion
This compound is not merely a starting material but a strategic precursor for the design of sustainable chemical processes. Its conversion to Potassium 4-Iodylbenzenesulfonate (PIBS) provides a powerful, solid, and safe hypervalent iodine(V) oxidant. The inherent water solubility of its reduced form is the key feature that enables a simple yet highly efficient recycling protocol. This system avoids the stoichiometric waste associated with traditional HVI reagents, offering a greener, more economical, and practical alternative for researchers in academic and industrial settings. The methodologies described herein provide a robust framework for implementing these recyclable reagents in modern organic synthesis.
References
- 1. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypervalent Iodine Compounds [organic-chemistry.org]
- 3. Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. portal.tpu.ru [portal.tpu.ru]
- 6. experts.umn.edu [experts.umn.edu]
- 7. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
Application Notes and Protocols: The Utility of Potassium 4-Iodobenzenesulfonate in the Synthesis of Advanced Dyes and Pigments
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of Potassium 4-Iodobenzenesulfonate in the synthesis of dyes and pigments. We will explore both classical and modern synthetic methodologies, offering detailed, step-by-step protocols, mechanistic insights, and the rationale behind experimental design. This guide is structured to provide both foundational knowledge and advanced techniques for leveraging this versatile chemical intermediate.
Introduction: The Strategic Importance of this compound
This compound is a highly valuable and versatile building block in the synthesis of a wide array of organic molecules, particularly in the realm of color chemistry.[1] Its unique bifunctional nature, possessing both a water-solubilizing sulfonate group and a reactive iodine atom, makes it an ideal starting material for creating complex dyes and pigments with tailored properties.
The sulfonate group (-SO₃⁻K⁺) imparts significant water solubility to the parent molecule and subsequent derivatives, a critical feature for dyes intended for use in aqueous media, such as textile dyeing and printing inks.[1] Conversely, the iodo-substituent serves as a highly effective leaving group in various chemical transformations. This dual functionality allows for a two-pronged synthetic strategy:
-
Classical Approach: The aromatic ring can be activated for traditional azo coupling reactions, a cornerstone of industrial dye synthesis.[2]
-
Modern Approach: The carbon-iodine bond is an excellent handle for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, opening the door to novel and complex chromophores that are inaccessible through traditional methods.[3][4][5]
This guide will provide detailed protocols for both approaches, empowering researchers to fully exploit the synthetic potential of this compound.
Core Synthetic Strategies & Mechanistic Rationale
The development of dyes and pigments from this compound primarily follows two robust synthetic pathways. The choice of pathway is dictated by the desired final structure, complexity, and properties of the target chromophore.
Pathway A: Azo Dye Synthesis via Diazotization and Coupling
This classical two-step method is the most common route for producing a vast range of brightly colored azo dyes.[2]
-
Diazotization: The process begins with the conversion of a primary aromatic amine to a diazonium salt. While this compound itself is not an amine, it can be envisioned as a precursor or a component in more complex structures. For the purpose of illustrating the general principle with a closely related and well-documented analogue, sulfanilic acid is often used as a reference. The reaction is conducted in a cold, acidic solution with sodium nitrite. The acid generates nitrous acid (HNO₂) in situ, which then forms the highly reactive electrophile, the nitrosonium ion (NO⁺). The amine attacks this ion, leading to the formation of the diazonium salt after a series of proton transfers and the elimination of water. Temperature control is critical; the reaction must be kept between 0-5 °C to prevent the unstable diazonium salt from decomposing.
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then immediately reacted with an electron-rich aromatic compound, known as the coupling agent (e.g., phenols, naphthols, anilines).[2] This is an electrophilic aromatic substitution reaction where the diazonium ion attacks the activated aromatic ring of the coupling agent, typically at the para position, to form the characteristic azo bond (-N=N-), which is the primary chromophore of the dye.
Workflow for Azo Dye Synthesis
Caption: General workflow for azo dye synthesis.
Pathway B: Advanced Dye Synthesis via Palladium-Catalyzed Cross-Coupling
The presence of the iodine atom on the benzene ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and selectivity under mild conditions.[3]
-
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[3][6] This method is exceptionally versatile for creating biaryl structures, which are common cores for fluorescent dyes and advanced pigments. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]
-
Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene.[1] It is a powerful tool for extending conjugated systems, which is a key strategy for tuning the color and photophysical properties of dyes. The mechanism is similar to the Suzuki coupling, involving oxidative addition, alkene insertion, and β-hydride elimination.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Protocol 1: Synthesis of an Illustrative Azo Dye (Potassium 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonate)
This protocol adapts the general procedure for azo dye synthesis to produce a vibrant orange-red dye.
Materials:
-
Potassium 4-aminobenzenesulfonate (as a stand-in for a hypothetical aminated version of the topic compound for diazotization)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Distilled Water
-
Ice
Equipment:
-
Beakers (100 mL, 250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
Glass stirring rod
-
pH paper or meter
Procedure:
Part A: Diazotization of Potassium 4-aminobenzenesulfonate
-
In a 100 mL beaker, dissolve 2.1 g of potassium 4-aminobenzenesulfonate in 20 mL of distilled water.
-
Carefully add 2.5 mL of concentrated HCl. Stir until a fine suspension is formed.
-
Cool the beaker in an ice bath to 0-5 °C with continuous stirring.
-
In a separate beaker, dissolve 0.75 g of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension while maintaining the temperature between 0-5 °C.
-
Stir the mixture for an additional 10 minutes at this temperature. The resulting mixture contains the diazonium salt and should be used immediately.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 20 mL of 2 M NaOH solution.
-
Cool this solution in an ice bath to below 5 °C.
-
While stirring vigorously, slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.
-
A brightly colored orange-red precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
Part C: Isolation and Purification
-
Isolate the dye by vacuum filtration using a Buchner funnel.
-
Wash the solid precipitate with 50 mL of a saturated NaCl solution to "salt out" the dye and remove impurities.
-
Wash the solid again with 20 mL of cold distilled water.
-
Allow the product to air dry on the filter paper or in a desiccator.
| Parameter | Value | Notes |
| Starting Material | Potassium 4-aminobenzenesulfonate | 2.1 g (0.01 mol) |
| Coupling Agent | 2-Naphthol | 1.44 g (0.01 mol) |
| Diazotizing Agent | Sodium Nitrite | 0.75 g (0.011 mol) |
| Reaction Temperature | 0-5 °C | Critical for diazonium salt stability |
| Expected Yield | ~85-95% | Varies with technique |
| Appearance | Orange-red solid |
Protocol 2: Synthesis of a Biaryl Dye Precursor via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a biaryl compound, a core structure for many advanced functional dyes.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Distilled Water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (3.22 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).
-
Add a solvent mixture of 30 mL of toluene and 10 mL of distilled water.
-
Bubble argon or nitrogen gas through the mixture for 15 minutes to degas the solution.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (22.4 mg, 0.1 mmol, 1 mol%) and triphenylphosphine (105 mg, 0.4 mmol, 4 mol%) in 5 mL of degassed toluene.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. The product should be in the aqueous layer due to the sulfonate group.
-
Wash the aqueous layer with toluene (2 x 20 mL) to remove organic-soluble impurities.
-
Isolate the product from the aqueous layer by evaporating the water under reduced pressure. The crude product can be further purified by recrystallization from an ethanol/water mixture.
| Parameter | Value | Notes |
| Aryl Halide | This compound | 3.22 g (10 mmol) |
| Boronic Acid | Phenylboronic acid | 1.46 g (12 mmol) |
| Catalyst | Pd(OAc)₂ (1 mol%) | 22.4 mg |
| Ligand | PPh₃ (4 mol%) | 105 mg |
| Base | K₂CO₃ | 4.14 g (30 mmol) |
| Reaction Temperature | 90 °C | |
| Expected Yield | ~80-90% | Dependent on catalyst activity and conditions |
| Appearance | White to off-white solid |
Characterization and Data Interpretation
The synthesized dyes and pigments should be characterized using a suite of analytical techniques to confirm their structure and purity.
-
Spectroscopy (UV-Vis, Fluorescence): To determine the absorption and emission properties of the dyes. The λ_max will indicate the color of the dye.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and purity of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of key functional groups, such as the azo bond (-N=N-) or the sulfonate group (-SO₃).
| Dye/Precursor | Synthetic Method | Expected λ_max (nm) | Molar Absorptivity (ε) | Notes |
| Azo Dye Example | Diazotization/Coupling | ~480-520 | ~25,000-35,000 M⁻¹cm⁻¹ | Color is dependent on the coupling partner and pH. |
| Biaryl Precursor | Suzuki Coupling | ~250-280 | Not a visible dye | Further functionalization needed to create a chromophore. |
Conclusion
This compound is a powerful and adaptable intermediate for the synthesis of a diverse range of dyes and pigments. By mastering both the classical diazotization/coupling reactions and modern palladium-catalyzed cross-coupling techniques, researchers can unlock a vast chemical space for the development of novel chromophores with tailored properties for a multitude of applications, from traditional textiles to advanced materials and biomedical imaging. The protocols provided herein serve as a robust starting point for exploration and innovation in the field of color chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed oxidative Heck coupling reaction for direct synthesis of 4-arylcoumarins using coumarins and arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids [organic-chemistry.org]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
Application Notes & Protocols: Potassium 4-Iodobenzenesulfonate as a Bifunctional Catalyst in Organic Synthesis
Abstract: This technical guide provides an in-depth exploration of potassium 4-iodobenzenesulfonate, a versatile and underutilized reagent, positing its application as a bifunctional catalyst in modern organic synthesis. Drawing from established principles of hypervalent iodine chemistry and Brønsted acid catalysis, we present a theoretical framework and exploratory protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to expand their catalytic toolbox with novel, cost-effective, and potentially green chemical solutions. We provide detailed, actionable protocols as a foundation for further investigation into this promising compound.
Introduction: The Untapped Potential of a Bifunctional Reagent
This compound is an aromatic organic salt that possesses two distinct functional moieties ripe for catalytic exploitation: an aryl iodide and a sulfonate group.[1][2] While it has been primarily cataloged as a synthetic intermediate, its structural features suggest a more dynamic role in organic reactions.[3][4] The carbon-iodine bond is a well-established precursor for hypervalent iodine species, which are powerful oxidants and mediators in a plethora of transformations.[5] Concurrently, the sulfonic acid group, in its acidic form or as a salt, offers potential as a robust Brønsted acid catalyst, comparable to mainstays like p-toluenesulfonic acid (p-TSA).[6][7]
This guide posits that this compound can act as a bifunctional organocatalyst , capable of participating in two distinct catalytic paradigms:
-
Hypervalent Iodine Catalysis: The aryl iodide can be oxidized in situ to generate active I(III) or I(V) species, which can catalyze a range of oxidative transformations.
-
Brønsted Acid Catalysis: The corresponding sulfonic acid, 4-iodobenzenesulfonic acid, is a strong acid that can catalyze classic acid-mediated reactions such as esterifications, acetalizations, and dehydrations.[3][6][7]
The solid, non-volatile nature of this potassium salt also presents advantages in handling and potential for recovery and reuse, aligning with the principles of green chemistry.
Physicochemical Properties
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 166902-23-4, 13035-63-7 | [2] |
| Molecular Formula | C₆H₄IKO₃S | [2] |
| Molecular Weight | 322.16 g/mol | [2] |
| Appearance | Solid | - |
| Parent Acid | 4-Iodobenzenesulfonic Acid | [1][2] |
Catalytic Paradigm I: Hypervalent Iodine-Mediated Oxidations
The reactivity of the C-I bond is the cornerstone of hypervalent iodine chemistry.[5] Compounds like iodobenzene can be oxidized to catalytically active species such as (diacetoxy)iodobenzene (PIDA) or iodosylbenzene (PhIO). A compelling precedent is the use of 2-iodoxybenzenesulfonic acid (IBS), generated in situ from 2-iodobenzenesulfonic acid, as an exceptionally active catalyst for the oxidation of alcohols.[8][9] This demonstrates that the presence of a sulfonic acid group can enhance the reactivity of the hypervalent iodine center.
We propose that this compound can be used as a pre-catalyst, which, upon treatment with a terminal oxidant, generates a soluble and highly active I(III) or I(V) species to facilitate oxidative transformations.
Proposed Catalytic Cycle: Alcohol Oxidation
The diagram below illustrates a plausible catalytic cycle for the oxidation of a primary alcohol to an aldehyde using this compound as the pre-catalyst and a suitable terminal oxidant like Oxone® (potassium peroxymonosulfate).
Caption: Proposed catalytic cycle for alcohol oxidation.
Exploratory Protocol 2.1: Catalytic Oxidation of Benzyl Alcohol
This protocol is a starting point for investigation and has not been experimentally validated. It is based on established procedures for similar transformations.[8][9]
Objective: To synthesize benzaldehyde from benzyl alcohol using a catalytic amount of this compound.
Materials:
-
This compound (5 mol%)
-
Benzyl alcohol (1.0 mmol)
-
Oxone® (Potassium peroxymonosulfate) (2.2 mmol)
-
Sodium bicarbonate (NaHCO₃) (4.4 mmol)
-
Acetonitrile (CH₃CN) (5 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.05 mmol, 16.1 mg).
-
Reagent Addition: Add acetonitrile (5 mL), followed by benzyl alcohol (1.0 mmol, 108.1 mg). Stir the mixture to ensure dissolution/suspension.
-
Oxidant Preparation: In a separate flask, prepare a fine powder of Oxone® (2.2 mmol, 1.35 g) and sodium bicarbonate (4.4 mmol, 370 mg). Causality Note: Bicarbonate is added to buffer the reaction, as Oxone® is acidic and can promote side reactions.
-
Reaction Initiation: Add the Oxone®/NaHCO₃ mixture to the reaction flask in one portion.
-
Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every 30 minutes.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL) to destroy any excess oxidant.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel to obtain pure benzaldehyde. Characterize by ¹H NMR, ¹³C NMR, and compare with known standards.
Catalytic Paradigm II: Brønsted Acid Catalysis
Aromatic sulfonic acids are strong Brønsted acids widely employed in organic synthesis for reactions requiring proton catalysis.[6][7] While this compound is a salt, it can serve as a convenient, solid precursor to the active acidic form, 4-iodobenzenesulfonic acid, which can be generated in situ or used directly. Its solid nature makes it a potentially recyclable alternative to corrosive mineral acids or other sulfonic acids like p-TSA.[10][11]
Applications may include:
-
Fischer Esterification
-
Acetal and Ketal Formation/Deprotection
-
Friedel-Crafts Alkylation and Acylation
-
Dehydration Reactions
Experimental Workflow: General Acid Catalysis
The following diagram outlines a general workflow for employing this compound in a typical acid-catalyzed reaction, such as an esterification.
Caption: General workflow for Brønsted acid catalysis.
Exploratory Protocol 3.1: Fischer Esterification of Acetic Acid with 1-Butanol
This protocol provides a framework for using 4-iodobenzenesulfonic acid (or its potassium salt) as a catalyst for esterification.
Objective: To synthesize butyl acetate using 4-iodobenzenesulfonic acid as the catalyst.
Materials:
-
4-Iodobenzenesulfonic acid (2 mol%) or this compound (2 mol%)
-
Acetic Acid (10 mmol)
-
1-Butanol (12 mmol)
-
Toluene (20 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Reaction Setup: Assemble a 50 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagent Addition: To the flask, add a magnetic stir bar, acetic acid (10 mmol, 0.57 mL), 1-butanol (12 mmol, 1.1 mL), and toluene (20 mL).
-
Catalyst Addition: Add 4-iodobenzenesulfonic acid (0.2 mmol, 56.8 mg). Self-Validating System Note: The progress of the reaction can be visually monitored by the collection of water in the Dean-Stark trap. The theoretical amount of water to be collected is 0.18 mL.
-
Reaction: Heat the mixture to reflux. Continue refluxing until water ceases to collect in the Dean-Stark trap (approx. 2-4 hours).
-
Monitoring: Confirm reaction completion by TLC or GC analysis.
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer it to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 20 mL) to neutralize the acidic catalyst and any unreacted acetic acid. Wash with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene by simple distillation.
-
Analysis: Purify the resulting butyl acetate by fractional distillation if necessary. Characterize the product by ¹H NMR and compare its boiling point and refractive index to literature values.
Conclusion and Future Outlook
This compound presents a compelling, yet largely unexplored, candidate for bifunctional organocatalysis. The protocols and mechanistic hypotheses presented herein are intended to serve as a robust starting point for researchers to investigate its utility. The true potential of this reagent lies in its dual capacity to mediate both oxidative and acid-catalyzed reactions, possibly even in sequential, one-pot transformations. Future work should focus on experimental validation of these protocols, expanding the substrate scope, and exploring catalyst immobilization on solid supports to enhance recyclability and further its application in sustainable chemical synthesis.
References
- 1. 4-iodobenzenesulfonic Acid | C6H5IO3S | CID 211026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H4IKO3S | CID 23713562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Iodobenzenesulfonic acid [myskinrecipes.com]
- 4. 4-Iodobenzenesulfonic acid [myskinrecipes.com]
- 5. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00206J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Sulfonic Acids as Powerful Catalysts in Organic Transformations: Latest Research, Applications & Industrial Insights | 2024 China News [sulfonic-acid.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to the Preparation of Potassium 4-Iodobenzenesulfonate Solutions
Introduction
Potassium 4-iodobenzenesulfonate is a versatile organic salt with significant applications in scientific research and pharmaceutical development. Its utility as a reagent in organic synthesis, particularly in the creation of complex aromatic compounds, and as an intermediate in the production of active pharmaceutical ingredients (APIs), makes a standardized protocol for the preparation of its solutions essential for reproducible and reliable experimental outcomes.[1] This guide provides a comprehensive, step-by-step methodology for the preparation of aqueous solutions of this compound, underpinned by scientific principles and safety best practices.
Physicochemical Properties and Their Implications for Solution Preparation
A thorough understanding of the physicochemical properties of this compound is fundamental to the successful preparation of its solutions. Key properties are summarized in the table below.
| Property | Value | Significance for Solution Preparation |
| Molecular Formula | C₆H₄IKO₃S | Essential for calculating molar concentrations. |
| Molecular Weight | 322.16 g/mol | Critical for accurate mass measurements to achieve desired solution concentrations.[2][3] |
| Appearance | White to off-white solid | Visual confirmation of the starting material's quality. |
| Solubility in Water | Excellent | Indicates that aqueous solutions can be readily prepared. However, specific quantitative data is not readily available in the searched literature, necessitating an empirical approach for high concentrations.[1] |
The sulfonate group in the molecule confers high water solubility, a crucial characteristic for its use in aqueous reaction conditions.[1] The iodine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses.[1]
Safety Precautions and Handling
Prior to handling this compound, it is imperative to conduct a thorough risk assessment. While specific toxicity data for this compound is not extensively documented in the provided search results, general best practices for handling aryl sulfonates and iodine-containing compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat is required. For handling large quantities, consider additional protective clothing.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a fume hood, to minimize the inhalation of any fine dust particles of the solid compound.
General Handling Practices:
-
Avoid generating dust when handling the solid.
-
Wash hands thoroughly after handling.
-
Ensure that an eyewash station and safety shower are readily accessible.
Experimental Protocol: Preparation of a 0.1 M Aqueous Solution of this compound
This protocol details the preparation of 100 mL of a 0.1 M aqueous solution. The concentration can be adjusted by proportionally altering the mass of the solute.
Materials:
-
This compound (C₆H₄IKO₃S)
-
Deionized or distilled water
-
100 mL volumetric flask
-
Beaker (50 mL or 100 mL)
-
Glass stirring rod
-
Weighing paper or boat
-
Spatula
-
Analytical balance (readable to at least 0.001 g)
-
Wash bottle with deionized or distilled water
Step-by-Step Procedure:
-
Calculation of Required Mass:
-
To prepare 100 mL (0.1 L) of a 0.1 M solution, the required moles of this compound are calculated as follows:
-
Moles = Molarity × Volume (L) = 0.1 mol/L × 0.1 L = 0.01 moles
-
-
The mass required is then calculated using the molecular weight (322.16 g/mol ):
-
Mass (g) = Moles × Molecular Weight ( g/mol ) = 0.01 moles × 322.16 g/mol = 3.2216 g
-
-
-
Weighing the Solute:
-
Place a clean, dry weighing boat on the analytical balance and tare the balance to zero.
-
Carefully weigh out approximately 3.22 g of this compound using a spatula. Record the exact mass.
-
-
Dissolution:
-
Transfer the weighed solid into a 100 mL beaker.
-
Add approximately 50-60 mL of deionized water to the beaker.
-
Stir the mixture with a clean glass stirring rod until the solid is completely dissolved. The high solubility of the compound should facilitate a relatively rapid dissolution.[1]
-
-
Quantitative Transfer:
-
Carefully pour the solution from the beaker into a 100 mL volumetric flask.
-
Rinse the beaker two to three times with a small amount of deionized water from a wash bottle, transferring the rinsings into the volumetric flask each time to ensure all of the solute is transferred.
-
Also, rinse the stirring rod with a small amount of deionized water, allowing the rinsings to fall into the volumetric flask.
-
-
Final Volume Adjustment:
-
Add deionized water to the volumetric flask until the bottom of the meniscus is level with the calibration mark. Use a dropper for the final additions to avoid overshooting the mark.
-
-
Homogenization:
-
Cap the volumetric flask securely and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
Workflow for Solution Preparation
The following diagram illustrates the key steps in the preparation of a this compound solution.
Caption: Workflow for the preparation of this compound solution.
Storage and Stability of the Aqueous Solution
-
Storage Container: Store the solution in a well-sealed, clean, and dry container. Amber glass bottles are recommended to protect the solution from light, as iodine-containing compounds can be light-sensitive.
-
Temperature: Store the solution in a cool, dark place. Refrigeration at 2-8°C is advisable for long-term storage, though room temperature storage may be suitable for shorter periods.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
It is good laboratory practice to label the storage container clearly with the name of the compound, concentration, date of preparation, and the initials of the preparer. For critical applications, it is recommended to prepare fresh solutions.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the preparation of this compound solutions. By adhering to these steps and observing the recommended safety precautions, researchers, scientists, and drug development professionals can ensure the preparation of accurate and reliable solutions for their experimental needs. The high solubility and reactivity of this compound make it a valuable tool in various scientific disciplines.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Yields in Reactions with Potassium 4-Iodobenzenesulfonate
Welcome to the comprehensive technical support guide for researchers, scientists, and professionals in drug development working with Potassium 4-iodobenzenesulfonate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in various chemical transformations. By understanding the underlying principles of the reactions and potential pitfalls, you can significantly improve your reaction yields and product purity.
Introduction to this compound
This compound is a versatile reagent characterized by two key functional groups: a highly reactive C-I bond and a water-solubilizing sulfonate group. The C-I bond is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The electron-withdrawing nature of the sulfonate group can also influence the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions.
This guide will address common questions and troubleshooting scenarios for these key reaction types, providing you with the knowledge to optimize your experimental outcomes.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations for the construction of C-C bonds. With this compound, the high reactivity of the C-I bond makes it an excellent electrophilic partner.
FAQ 1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes and how can I improve it?
Low yields in Suzuki-Miyaura couplings can arise from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Common Causes and Solutions:
-
Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation.
-
Ineffective Base: The base is crucial for activating the boronic acid.[4]
-
Poor Solvent Choice: The solvent must facilitate the interaction of both the organic and inorganic reaction components.
-
Side Reactions:
-
Protodeborylation: The boronic acid can be replaced by a hydrogen atom, especially with electron-rich or heteroaryl boronic acids.
-
Homocoupling: The undesired coupling of two boronic acid molecules can be promoted by the presence of oxygen.
-
Hydrodehalogenation: The iodine atom is replaced by a hydrogen atom.
-
Solution: Rigorous degassing of the reaction mixture is critical to minimize homocoupling. To address protodeborylation, consider using a milder base or slightly adjusting the pH. Hydrodehalogenation can sometimes be suppressed by the choice of ligand and by ensuring a clean reaction setup.
-
Optimized Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, or water-soluble catalysts | Robust and effective for a range of substrates.[2][5] |
| Ligand | Water-soluble phosphine ligands (e.g., SPhos) or Buchwald-type ligands | Enhance catalyst stability and activity in aqueous media.[2][3] |
| Base | K₂CO₃, K₃PO₄ | Effective in aqueous/organic mixtures and compatible with many functional groups.[5][6] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Facilitates dissolution of both organic and inorganic reagents.[7][8] |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-catalyst).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., HPLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Proceed with the appropriate workup and purification.
FAQ 2: How can I optimize a Heck reaction with this compound?
The Heck reaction couples the aryl iodide with an alkene. Key to success is the choice of catalyst, base, and solvent.
Key Optimization Points for the Heck Reaction:
-
Catalyst and Ligand: While ligandless conditions can sometimes be effective with highly reactive aryl iodides, the use of phosphine ligands or N-heterocyclic carbenes (NHCs) often improves yields and selectivity.[9] For this electron-poor substrate, electron-rich ligands can be beneficial.[9]
-
Base: An organic base like triethylamine (NEt₃) or an inorganic base such as potassium carbonate (K₂CO₃) is commonly used. The choice may depend on the specific alkene and solvent system.
-
Solvent: Polar aprotic solvents like DMF or NMP are often effective. For a greener approach, aqueous solvent systems can be employed, which are well-suited for the water-soluble nature of this compound.[10]
Heck Reaction Workflow
Caption: A typical experimental workflow for a Heck reaction.
FAQ 3: What are the best conditions for a Sonogashira coupling with this compound?
The Sonogashira coupling involves the reaction of the aryl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.
Recommended Conditions for Sonogashira Coupling:
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard and effective catalysts for Sonogashira couplings.[11][12] |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Base | Amine base (e.g., NEt₃, DiPEA) | Acts as both a base and often as a solvent or co-solvent. |
| Solvent | THF, DMF, or an amine base | Provides a suitable reaction medium. |
| Temperature | Room temperature to 60 °C | The high reactivity of the C-I bond often allows for mild conditions. |
Troubleshooting Alkyne Homocoupling (Glaser Coupling):
A common side reaction is the homocoupling of the terminal alkyne. To minimize this:
-
Strictly Anaerobic Conditions: Oxygen promotes homocoupling. Ensure the reaction is thoroughly degassed.
-
Minimize Copper Catalyst: Use the lowest effective concentration of the copper(I) co-catalyst.
-
Copper-Free Protocols: In some cases, copper-free Sonogashira conditions can be employed, although this may require different ligands and bases.[12][13][14]
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing sulfonate group can activate the aromatic ring towards nucleophilic attack, making SNAr a viable reaction pathway, especially with strong nucleophiles.
FAQ 4: Can I perform a nucleophilic aromatic substitution on this compound, and what conditions should I use?
Yes, SNAr is possible, particularly with potent nucleophiles like amines. The reaction generally proceeds via an addition-elimination mechanism through a Meisenheimer complex.[15]
Factors Influencing SNAr Reactions:
-
Nucleophile: Strong nucleophiles are required. Primary and secondary amines (e.g., piperidine, morpholine) are common choices.
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are typically used to solvate the nucleophile and stabilize the charged intermediate.[16] Aqueous conditions can also be employed.[15]
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction.
General Protocol for SNAr with an Amine:
-
In a reaction vessel, dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMSO).
-
Add the amine nucleophile (1.1-2.0 equiv.).
-
If the amine is used as its salt, an additional base (e.g., K₂CO₃) may be required.
-
Heat the reaction mixture (e.g., 100-150 °C) and monitor its progress.
-
Upon completion, cool the reaction and proceed with workup and purification.
Part 3: Purification Strategies
The ionic nature of the sulfonate group in the starting material and product presents unique purification challenges.
FAQ 5: How do I purify the sulfonated product of my reaction?
Standard silica gel chromatography can be challenging due to the high polarity of sulfonated compounds.
Effective Purification Techniques:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (often involving water or alcohol mixtures) can be a highly effective method for purification.
-
Ion-Exchange Chromatography: This technique is specifically designed for the separation of ionic compounds. Anion-exchange chromatography can be used to capture the sulfonated product, which can then be eluted by changing the pH or ionic strength of the mobile phase.[5]
-
Preparative Reversed-Phase HPLC: For more challenging separations, preparative HPLC using a C18 column with a water/acetonitrile or water/methanol mobile phase containing a suitable buffer can provide high purity products.[17][18]
Conclusion
Successfully working with this compound requires a good understanding of its reactivity in both cross-coupling and SNAr reactions. By carefully selecting catalysts, ligands, bases, and solvents, and by being mindful of potential side reactions, you can significantly enhance your reaction yields. Furthermore, employing appropriate purification techniques tailored for ionic compounds is crucial for obtaining high-purity products. This guide provides a solid foundation for troubleshooting and optimizing your experiments, leading to more efficient and successful synthetic outcomes.
References
- 1. An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-chemistry.org]
- 3. [PDF] A general catalyst for Suzuki-Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. | Semantic Scholar [semanticscholar.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 17. agilent.com [agilent.com]
- 18. tarosdiscovery.com [tarosdiscovery.com]
Common side products in Potassium 4-iodobenzenesulfonate reactions and how to avoid them.
Welcome to the technical support center for Potassium 4-iodobenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding the synthesis and use of this versatile reagent. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you optimize your reactions and avoid common side products.
Part 1: Frequently Asked Questions (FAQs) - Synthesis of this compound
The quality of your starting material is paramount for the success of subsequent reactions. Here, we address common side products encountered during the synthesis of this compound via the sulfonation of iodobenzene.
Question 1: I'm seeing a mixture of isomers in my final product. How can I improve the regioselectivity for the para-isomer?
Answer:
The sulfonation of iodobenzene is an electrophilic aromatic substitution reaction. The iodo group is an ortho-, para-director. While the para-isomer is sterically favored and generally the major product, formation of the ortho- and meta-isomers can occur.[1] For instance, sulfonation with sulfur trioxide in liquid sulfur dioxide at -12.5°C has been reported to yield 98.26% para, 1.40% ortho, and 0.34% meta isomers.[1]
Causality: The formation of minor isomers is often influenced by the reaction conditions, particularly the temperature and the nature of the sulfonating agent. Harsher conditions can lead to a decrease in selectivity.
Troubleshooting Protocol to Maximize Para-Isomer Formation:
| Step | Action | Rationale |
| 1. Temperature Control | Maintain a low reaction temperature, ideally between -10°C and 0°C. | Lower temperatures increase the kinetic control of the reaction, favoring the sterically less hindered para-product.[2] |
| 2. Choice of Sulfonating Agent | Use a milder sulfonating agent, such as a sulfur trioxide-dioxane complex or chlorosulfonic acid in a non-polar solvent. | Harsher agents like oleum can decrease selectivity.[2] |
| 3. Slow Addition | Add the sulfonating agent dropwise to the solution of iodobenzene. | This helps to maintain a low local concentration of the electrophile and control the exotherm of the reaction. |
| 4. Purification | Recrystallize the crude product from water. | The potassium salts of the different isomers have slightly different solubilities, allowing for purification. |
Question 2: My yield of this compound is low, and I've identified benzenesulfonic acid as a major byproduct. What is causing this and how can I prevent it?
Answer:
A significant side reaction during the sulfonation of iodobenzene is the replacement of the iodine atom with a sulfonic acid group, a process known as ipso-substitution.[3] This leads to the formation of benzenesulfonic acid, which reduces the yield of the desired product.
Causality: This side reaction is promoted by strong acidic conditions and elevated temperatures. The C-I bond can be susceptible to cleavage under the reaction conditions for sulfonation.
Troubleshooting Protocol to Minimize Ipso-Substitution:
| Step | Action | Rationale |
| 1. Control Sulfonating Agent Stoichiometry | Use a minimal excess of the sulfonating agent (e.g., 1.1 to 1.5 equivalents). | A large excess of a strong sulfonating agent like sulfur trioxide or oleum can promote the undesired replacement of iodine.[4] |
| 2. Reaction Temperature | As with isomer control, maintain a low reaction temperature (e.g., 0-10°C). | Higher temperatures provide the activation energy needed for the C-I bond cleavage. |
| 3. Reaction Time | Monitor the reaction progress by techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed. | Prolonged reaction times, especially at higher temperatures, can increase the amount of ipso-substitution. |
| 4. Work-up Procedure | After the reaction is complete, carefully quench the reaction mixture by pouring it onto ice, followed by neutralization with a suitable base like potassium carbonate to precipitate the potassium salt. | This helps to quickly neutralize the strong acid and prevent further side reactions. |
Question 3: I've observed the formation of a high-molecular-weight, sparingly soluble byproduct. What is it and how do I avoid it?
Answer:
This byproduct is likely a diaryl sulphone. Sulphone formation is a known side reaction in sulfonation, particularly when using sulfur trioxide or oleum.[2]
Causality: Sulphones are formed from the reaction of the initially formed sulfonic acid with another molecule of the aryl compound, often mediated by the sulfonic anhydride which can be present in the reaction mixture.[2]
Troubleshooting Protocol to Avoid Sulphone Formation:
| Step | Action | Rationale |
| 1. Choice of Sulfonating Agent | Opt for a sulfonating agent less prone to forming anhydrides, such as a sulfur trioxide-pyridine or sulfur trioxide-dioxane complex. | These complexes are milder and generally lead to cleaner reactions with less sulphone formation.[2] |
| 2. Use of a Solvent | Perform the reaction in an inert solvent like dichloromethane. | The solvent helps to dissipate heat and can reduce the concentration of reactive intermediates, thereby minimizing bimolecular side reactions like sulphone formation.[2] |
| 3. Temperature Control | Maintain a consistently low temperature throughout the reaction. | Sulphone formation is generally favored at higher temperatures.[2] |
Part 2: Troubleshooting Guide - Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions due to the high reactivity of the C-I bond.[5] However, several side reactions can lower your yield and complicate purification.
Issue 1: My main byproduct is a homocoupled biaryl from my boronic acid. How do I suppress this?
Answer:
Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction in Suzuki-Miyaura couplings.[6]
Causality: This side reaction is often promoted by the presence of Pd(II) species in the reaction mixture, which can arise from an incomplete reduction of a Pd(II) precatalyst or from oxidative processes during the reaction.[6] The presence of oxygen can significantly increase the rate of homocoupling.[6]
Troubleshooting Protocol to Minimize Homocoupling:
| Step | Action | Rationale |
| 1. Thorough Degassing | Before adding the catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes, or by using freeze-pump-thaw cycles. | This removes dissolved oxygen, which can oxidize the Pd(0) catalyst to Pd(II) and promote homocoupling.[6] |
| 2. Use of a Pd(0) Precatalyst | Start with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. | This avoids the need for an in-situ reduction step which, if inefficient, can leave residual Pd(II). |
| 3. Control Base Stoichiometry | Use the appropriate amount of base. An excessive amount of base can sometimes promote side reactions. | The role of the base is to activate the boronic acid for transmetalation; however, its stoichiometry can be critical for selectivity.[7] |
| 4. Maintain an Inert Atmosphere | Keep the reaction under a positive pressure of an inert gas throughout the entire process. | This prevents the ingress of oxygen during the reaction. |
Diagram: Suzuki-Miyaura Catalytic Cycle and Homocoupling Side Reaction
Caption: Suzuki-Miyaura cycle and competing homocoupling pathway.
Issue 2: I am observing a significant amount of potassium benzenesulfonate in my product mixture. What is causing this deiodination?
Answer:
The formation of potassium benzenesulfonate is due to a dehalogenation (or more specifically, deiodination) side reaction, where the iodine atom is replaced by a hydrogen atom.[6]
Causality: This can occur after the oxidative addition step. The Ar-Pd(II)-I intermediate can react with a hydride source in the reaction mixture. The subsequent reductive elimination of Ar-H regenerates the Pd(0) catalyst. Common hydride sources can be impurities in the reagents or solvents, or they can be generated from the decomposition of the base or solvent.[6]
Troubleshooting Protocol to Prevent Deiodination:
| Step | Action | Rationale |
| 1. Use High-Purity Reagents | Use freshly purified solvents and high-purity reagents. | Impurities can act as hydride donors. For example, alcohols used as solvents can be oxidized by the palladium complex to generate hydrides.[6] |
| 2. Choice of Base | Select a non-coordinating, anhydrous base like K₃PO₄ or Cs₂CO₃. | Some bases, like alkoxides in the presence of water, can generate hydride species. |
| 3. Optimize Reaction Conditions | Try to accelerate the rate of transmetalation relative to the deiodination pathway. This can sometimes be achieved by changing the ligand or the solvent system. | If transmetalation is fast, the Ar-Pd(II)-I intermediate is quickly converted to the Ar-Pd(II)-Ar' species, minimizing its lifetime and the chance for deiodination. |
Part 3: Troubleshooting Guide - Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[8][9] this compound can be a challenging substrate due to the electron-withdrawing nature of the sulfonate group.
Issue 1: My Buchwald-Hartwig amination reaction is sluggish or gives a low yield. How can I improve it?
Answer:
Low reactivity in Buchwald-Hartwig aminations with electron-deficient aryl halides like this compound is often related to the catalyst system (ligand and palladium precursor) and the choice of base.
Causality: The electron-withdrawing sulfonate group makes the aryl iodide more reactive towards oxidative addition. However, the subsequent steps, particularly the reductive elimination, can be slow. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step and prevent catalyst decomposition.[10]
Troubleshooting Protocol for Improving Buchwald-Hartwig Amination Yields:
| Step | Action | Rationale |
| 1. Ligand Selection | Use a bulky, electron-rich phosphine ligand from a later "generation" of Buchwald-Hartwig catalysts. Examples include XPhos, SPhos, or RuPhos. | These ligands promote the crucial reductive elimination step and stabilize the palladium catalyst, leading to higher turnover numbers and better yields.[11] |
| 2. Choice of Base | Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). | A strong base is required to deprotonate the amine and form the palladium-amido complex, which is a key intermediate in the catalytic cycle.[10][12] |
| 3. Palladium Precatalyst | Use a pre-formed palladium-ligand complex (precatalyst) if available. | Precatalysts can offer better reproducibility and higher activity by ensuring the correct palladium-to-ligand ratio and facilitating the formation of the active Pd(0) species. |
| 4. Solvent Choice | Use an anhydrous, aprotic solvent such as toluene, dioxane, or THF. | Protic solvents can interfere with the base and the catalytic cycle. |
| 5. Temperature | While the C-I bond is reactive, you may need to heat the reaction (e.g., 80-110°C) to drive the catalytic cycle to completion, especially the reductive elimination step. | Reaction temperatures typically range from room temperature to over 100°C.[10] |
Diagram: Key Steps in Buchwald-Hartwig Amination
Caption: Simplified workflow for Buchwald-Hartwig amination.
References
- 1. "Directive effects in the sulfonation of iodobenzene :|banionic hyperco" by Evan M. Thompson [scholarsarchive.byu.edu]
- 2. researchgate.net [researchgate.net]
- 3. "The isomer distribution in the sulfonation of iodobenzene" by Joseph A. Knight [scholarsarchive.byu.edu]
- 4. US3946037A - Sulfonation of aromatic compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. research.rug.nl [research.rug.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
Optimizing temperature and reaction time for Potassium 4-iodobenzenesulfonate synthesis.
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of Potassium 4-iodobenzenesulfonate. It addresses common challenges and offers systematic approaches to optimize reaction temperature and time, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and reliable method for synthesizing this compound is a two-step process. It begins with the diazotization of sulfanilic acid to form an intermediate diazonium salt, followed by a Sandmeyer-type reaction where the diazonium group is displaced by iodine using potassium iodide.[1][2][3][4][5] This copper-free iodination reaction is known for its efficiency and high yields for a variety of aromatic amines.[2]
Q2: Why is temperature control so critical during the diazotization of sulfanilic acid?
Strict temperature control, typically maintaining the reaction between 0-5°C, is paramount during the diazotization step.[6] Arenediazonium salts are thermally unstable and can decompose rapidly at higher temperatures.[6] This decomposition can lead to the formation of unwanted byproducts, most notably phenols, and can also present a safety hazard as dry diazonium salts are explosive.[6] Keeping the temperature low ensures the stability of the diazonium salt until it is consumed in the subsequent iodination step.
Q3: Is a copper catalyst necessary for the iodination step?
No, a copper catalyst is not required for the synthesis of aryl iodides via a Sandmeyer-type reaction.[2][5][7][8] The iodide ion (I⁻) itself is a sufficiently strong reducing agent to facilitate the decomposition of the diazonium salt and subsequent iodination.[2] This is a key difference from Sandmeyer reactions that introduce chloro, bromo, or cyano groups, which typically require a copper(I) salt catalyst.[4]
Q4: What are the expected physical properties of this compound?
This compound is typically a colorless, crystalline solid at room temperature.[9] It is soluble in water and polar organic solvents.[9]
Process Optimization: Temperature and Reaction Time
Optimizing the temperature and reaction time for both the diazotization and iodination steps is crucial for maximizing yield and purity.
Diazotization Step
The key to a successful diazotization is the slow, controlled addition of sodium nitrite to the acidic solution of sulfanilic acid while maintaining a temperature of 0-5°C.
| Parameter | Recommended Range | Rationale |
| Temperature | 0-5°C | Prevents premature decomposition of the unstable diazonium salt and minimizes the formation of phenolic byproducts.[6] |
| Reaction Time | 15-30 minutes after NaNO₂ addition | Ensures complete formation of the diazonium salt before proceeding to the next step.[2] |
Iodination Step
The introduction of potassium iodide initiates the conversion of the diazonium salt to the final product. The temperature and reaction time for this step can be adjusted to optimize the outcome.
| Parameter | Recommended Range | Rationale |
| Initial Temperature | 0-5°C (during KI addition) | Controls the initial rate of reaction and the evolution of nitrogen gas, preventing excessive foaming and potential loss of material. |
| Reaction Temperature | Room Temperature to 60°C | After the initial addition of KI, the reaction mixture can be allowed to warm to room temperature or gently heated. Increasing the temperature can accelerate the reaction rate, but may also increase the formation of byproducts. For some substrates, temperatures around 60°C have been shown to be effective.[1][10] An optimal temperature should be determined empirically for the specific scale and equipment. |
| Reaction Time | 1-3 hours | Stirring for this duration at the chosen reaction temperature typically allows for the complete evolution of nitrogen gas, indicating the reaction has gone to completion.[2] Monitoring the cessation of gas evolution is a key indicator. |
Experimental Protocol
This protocol outlines a generalized procedure for the synthesis of this compound.
Materials:
-
Sulfanilic acid
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Deionized water
-
Ice
Step-by-Step Methodology:
-
Preparation of Sulfanilic Acid Solution: In a flask, dissolve sulfanilic acid in a dilute aqueous solution of sodium carbonate.
-
Diazotization:
-
Cool the sulfanilic acid solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring, ensuring the temperature remains within the 0-5°C range.
-
After the addition is complete, continue stirring at 0-5°C for an additional 15-30 minutes.
-
Confirm the presence of excess nitrous acid using starch-iodide paper (the paper should turn blue-black).[6]
-
-
Iodination:
-
To the cold diazonium salt suspension, slowly add a concentrated aqueous solution of potassium iodide.
-
Observe for the evolution of nitrogen gas.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for 1-3 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the crude this compound by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted potassium iodide or other water-soluble impurities.
-
Recrystallize the crude product from hot water to obtain pure crystals.
-
Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50°C).[11]
-
Troubleshooting Guide
Q: My final yield is significantly lower than expected. What are the likely causes?
A: Low yields in this synthesis can often be traced back to two primary issues:
-
Incomplete Diazotization: If the sulfanilic acid is not fully converted to the diazonium salt, the subsequent steps will naturally result in a lower yield. To mitigate this, ensure the reaction temperature is strictly maintained between 0-5°C during the addition of sodium nitrite.[6] It is also crucial to use a slight excess of sodium nitrite and to verify the presence of excess nitrous acid with starch-iodide paper after the addition is complete.[6]
-
Premature Decomposition of the Diazonium Salt: The diazonium salt is an unstable intermediate. If it is allowed to warm up before the addition of potassium iodide, it will decompose, primarily to the corresponding phenol, thus reducing the yield of the desired iodo-compound.[6] Always use the diazonium salt solution immediately after its preparation and keep it cold.
Q: The reaction mixture turned dark and tarry after the addition of potassium iodide. What went wrong?
A: The formation of dark, polymeric, or tarry substances is often indicative of uncontrolled side reactions. The Sandmeyer reaction has a radical component to its mechanism, and if the reaction conditions are not well-controlled, these radical intermediates can lead to the formation of complex, high molecular weight byproducts.[4][12] This can be exacerbated by:
-
Elevated Temperatures: Adding the potassium iodide too quickly or at a higher initial temperature can lead to a rapid, exothermic decomposition of the diazonium salt, promoting radical side reactions.
-
Azo Coupling: If the reaction medium is not sufficiently acidic, the diazonium salt can act as an electrophile and attack unreacted sulfanilic acid (or other electron-rich aromatic species), leading to the formation of colored azo compounds.[13]
To prevent this, ensure the slow, controlled addition of the potassium iodide solution to the cold diazonium salt suspension. Maintaining a sufficiently acidic environment is also critical.
Q: How can I tell if the reaction is complete?
A: The most obvious visual cue for the progression and completion of the iodination reaction is the evolution of nitrogen gas (effervescence).[2] The reaction is generally considered complete when the vigorous bubbling subsides and gas evolution ceases. Stirring for an additional period (e.g., 1-3 hours) after the initial vigorous reaction ensures that all the diazonium salt has reacted.[2]
Q: My final product has a yellowish or brownish tint. How can I purify it?
A: A colored tint in the final product often indicates the presence of residual iodine or organic impurities.
-
Residual Iodine: If excess potassium iodide was used, or if some iodide was oxidized to iodine during the reaction, the final product may be contaminated with I₂. A wash with a dilute solution of sodium thiosulfate during the work-up can help to reduce any free iodine back to colorless iodide.
-
Organic Impurities: Byproducts such as phenols or azo compounds can also impart color. Recrystallization from hot water is an effective method for purifying this compound, as its solubility is significantly higher in hot water than in cold. This allows for the separation of less soluble impurities and the removal of colored contaminants that may be present in the mother liquor.
Visualizing the Synthetic Workflow
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chembk.com [chembk.com]
- 10. Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. reddit.com [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude Potassium 4-Iodobenzenesulfonate
Welcome to the technical support center for the purification of crude Potassium 4-iodobenzenesulfonate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity material. Aryl sulfonic acid salts are notoriously difficult to purify due to their high water solubility and tendency to retain inorganic impurities.[1][2] This document provides practical, field-tested solutions to common problems in a direct question-and-answer format.
Section 1: Troubleshooting Guide: Common Recrystallization Issues
Recrystallization is the primary method for purifying solid organic compounds like this compound.[1][3] However, the process is not always straightforward. This section addresses the most frequent problems encountered during the procedure.
Question: I've followed the protocol, but no crystals are forming upon cooling. What should I do?
Answer: This is the most common issue in recrystallization and usually points to one of two scenarios: the solution is not saturated, or it is supersaturated and requires nucleation.[4][5]
-
Causality: Crystal formation requires a saturated solution where the solute's concentration exceeds its solubility at a given temperature. If too much solvent was added initially, the solution will not be saturated even when cold, preventing crystallization.[4][5][6] Alternatively, a perfectly clean solution may become supersaturated, lacking a surface or particle to initiate crystal growth (nucleation).
-
Immediate Actions:
-
Induce Nucleation: If the solution is clear, first try scratching the inside of the flask just below the liquid's surface with a glass stirring rod.[5][6] The microscopic scratches provide a rough surface for crystals to begin forming.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution. This provides a template for further crystal growth.[5][6]
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[4][6] Gently reheat the solution to boiling and reduce the volume by 15-20%. Allow it to cool again. You may need to repeat this until you find the optimal concentration.
-
Drastic Cooling: As a last resort, cooling the flask in an ice-salt bath can sometimes force crystallization, though this may lead to smaller, less pure crystals.[7]
-
Question: My product is separating as an oil, not a solid. How can I fix this "oiling out"?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a crystalline solid.[7][8] This is problematic because oils tend to trap impurities, defeating the purpose of recrystallization.
-
Causality: This phenomenon typically happens for two reasons:
-
The boiling point of the recrystallization solvent is higher than the melting point of your compound. The compound melts before it dissolves.
-
The solution is cooled too rapidly, causing the solute to crash out of the solution as a supersaturated liquid before it can form an ordered crystal lattice.[8] This is especially common with highly impure samples.[4]
-
-
Solutions:
-
Reheat and Dilute: Warm the solution until the oil completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation point.[4][8]
-
Slow Down Cooling: This is critical. Do not place the hot flask directly on a cold surface or in an ice bath. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated with a cork ring or paper towels.[4] Very slow cooling favors the formation of well-ordered crystals over oil.[4]
-
Change the Solvent System: If the problem persists, your solvent choice may be inappropriate. Consider using a mixed-solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is very soluble), and then add a "poor" anti-solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[8]
-
Question: My final yield is very low. Where did my product go?
Answer: A low yield (e.g., <70%) suggests that a significant portion of your product was lost during the process.[6] While some loss is inevitable due to the compound's residual solubility, poor technique can drastically reduce recovery.[5]
-
Causality & Prevention:
-
Excess Solvent: This is the most frequent cause of low yield. The more solvent you use, the more product will remain dissolved in the mother liquor after cooling.[5][6][8] Solution: Always use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.
-
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized in the filter funnel.[7][8] Solution: Use a stemless funnel, pre-heat the funnel and filter paper with hot solvent, and keep the filtrate solution boiling to prevent cooling during filtration.[7]
-
Incomplete Cooling: Ensure the flask is cooled sufficiently to maximize crystal formation. After reaching room temperature, cooling in an ice bath for 15-30 minutes can significantly increase the yield.[8]
-
Improper Washing: Washing the collected crystals with room-temperature or warm solvent will redissolve a portion of your product.[5][8] Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
-
Recrystallization Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed crystallization attempt.
Section 2: Frequently Asked Questions (FAQs)
Question: What are the likely impurities in my crude this compound?
Answer: The impurities will largely depend on the synthetic route, which is typically the sulfonation of iodobenzene.[9] Potential contaminants include:
-
Inorganic Salts: Sulfonation reactions often use excess sulfuric acid or oleum, which is neutralized during workup (e.g., with potassium hydroxide or carbonate).[9][10][11] This can leave residual potassium sulfate or other salts, which are common contaminants in crude aryl sulfonates.[1]
-
Unreacted Starting Material: Incomplete reaction will leave residual iodobenzene.
-
Isomeric Byproducts: While the sulfonate group is strongly para-directing, small amounts of ortho- or meta-iodobenzenesulfonate isomers may form.
-
Sulfones: A common side reaction in sulfonation is the formation of diaryl sulfones, which can be difficult to remove.[10]
-
Colored Degradation Products: Aggressive sulfonation conditions can lead to charring and the formation of colored impurities.[12]
Question: How do I select an appropriate solvent for recrystallization?
Answer: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For a polar salt like this compound, polar solvents are the best starting point. Water is often a good choice for highly polar salts.[13][14] Mixed solvent systems, such as ethanol/water or isopropanol/water, offer great flexibility.
-
General Principles:
-
"Like Dissolves Like": A polar compound will dissolve best in a polar solvent.
-
Temperature Gradient: There must be a significant difference in solubility between the boiling point of the solvent and room temperature (or ice-bath temperature).[3]
-
Inertness: The solvent must not react with your compound.
-
Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the final crystals during drying.
-
| Solvent System | Polarity | Boiling Point (°C) | Suitability & Rationale for this compound |
| Water | Very High | 100 | Excellent starting point. The compound is a salt and highly soluble in water.[13] The challenge is often that it is too soluble, leading to low recovery. May require significant concentration. |
| Ethanol/Water | High (Tunable) | 78-100 | Highly Recommended. Dissolve the crude solid in a minimum of hot water, then add ethanol as an anti-solvent until turbidity appears. Or, dissolve in hot ethanol and add water. This allows for fine-tuning of the solubility. |
| Isopropanol | Medium-High | 82 | Can be a good single solvent. Its lower polarity compared to water may help reject highly polar inorganic salt impurities. |
| Methanol | High | 65 | Similar to ethanol but its lower boiling point can sometimes make handling more difficult. |
Question: How do I assess the purity of my final product?
Answer: A combination of techniques should be used to confirm the purity and identity of your this compound.
-
Nuclear Magnetic Resonance (¹H NMR): This is the most powerful tool for confirming the structure and assessing the presence of organic impurities. The aromatic protons should appear as two distinct doublets in the expected region (approx. 7-8 ppm). Integration should match the expected 2H:2H ratio. The absence of signals from starting materials or sulfone byproducts is a key indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 column and a UV detector, can provide a quantitative measure of purity.[15] A single sharp peak indicates high purity. This method is excellent for detecting small amounts of closely related impurities.
-
Titration: Acid-base or redox titrations can be used to determine the purity of bulk material if a validated method is available.[16]
-
Elemental Analysis (CHN/S): This provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur. The experimental values should be within ±0.4% of the theoretical values for C₆H₄IKO₃S.
Section 3: Standard Operating Protocol
Detailed Protocol: Recrystallization of this compound from an Aqueous System
This protocol provides a robust starting point for purification. Adjustments to solvent ratios may be necessary based on the impurity profile of your crude material.
Materials:
-
Crude this compound
-
Deionized Water
-
Ethanol (or Isopropanol)
-
Erlenmeyer flasks (at least two)
-
Hotplate with stirring capability
-
Stemless glass funnel and fluted filter paper (if insoluble impurities are present)
-
Büchner funnel, filter flask, and vacuum source
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude solid (e.g., 10.0 g) into a 250 mL Erlenmeyer flask with a stir bar.
-
Add a small volume of deionized water (e.g., 20-25 mL) and heat the mixture to a gentle boil with stirring.
-
Continue adding small portions of hot deionized water until the solid just dissolves. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[5]
-
-
Decolorization/Hot Filtration (Optional):
-
If the solution is highly colored or contains visible insoluble material, add a small amount of activated carbon (a spatula tip) and boil for 2-3 minutes.
-
To remove carbon/impurities: Pre-heat a second Erlenmeyer flask containing a small amount of boiling solvent on the hotplate. Place a pre-heated stemless funnel with fluted filter paper on top.
-
Pour the hot solution through the filter paper in portions. Causality: Keeping the apparatus hot prevents the product from crystallizing prematurely in the funnel.[7]
-
-
Crystallization:
-
Remove the flask containing the clear filtrate from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature on a benchtop. Do not rush this step. Causality: Slow cooling promotes the formation of large, pure crystals.[4]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
-
Isolation:
-
Set up a Büchner funnel with a piece of filter paper that fits flatly. Wet the paper with a small amount of ice-cold deionized water to ensure a good seal.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with two small portions of ice-cold deionized water or an ice-cold water/ethanol mixture. Causality: Using ice-cold solvent for washing minimizes the redissolution of the purified product.[5][8]
-
-
Drying:
-
Continue to pull a vacuum over the crystals for 10-15 minutes to air-dry them as much as possible.
-
Transfer the solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
References
- 1. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]
- 10. rscspecialitychemicals.org.uk [rscspecialitychemicals.org.uk]
- 11. chemithon.com [chemithon.com]
- 12. US3068279A - Purification of alkyl aryl sulfonates - Google Patents [patents.google.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: A Researcher's Guide to Potassium 4-iodobenzenesulfonate Stability
Welcome, researchers, scientists, and drug development professionals. This guide is your dedicated resource for ensuring the stability and integrity of Potassium 4-iodobenzenesulfonate in your critical experiments. As a key reagent in various synthetic applications, its purity is paramount. This document provides in-depth technical guidance, troubleshooting, and frequently asked questions to prevent its decomposition during storage and handling.
A Word From Your Application Scientist
This compound is a versatile building block, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] However, the carbon-iodine bond inherent to its structure is susceptible to degradation, a common characteristic of aryl iodides.[2][3] This instability can introduce impurities, leading to inconsistent results and compromising the integrity of your research. This guide is designed to provide a comprehensive framework for mitigating these risks by explaining the causality behind each preventative measure.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown. What's the cause, and can I still use it?
A1: Discoloration is a tell-tale sign of decomposition. The primary cause is the cleavage of the carbon-iodine bond, which can be triggered by exposure to light, heat, or air.[4][5] This process can release elemental iodine, which imparts a yellow or brown color to the solid.
Can it still be used? For high-stakes applications like pharmaceutical development, using discolored material is not recommended. The presence of impurities can interfere with downstream reactions and analytics. Before use, it is crucial to re-analyze the material's purity via techniques like NMR or HPLC to quantify the extent of degradation. If significant impurities are detected, the batch should be discarded to maintain the validity of your experimental outcomes.
Q2: What are the optimal storage conditions to maximize the shelf-life of this compound?
A2: To prevent degradation, strict control over the storage environment is essential. Based on the compound's known sensitivities, the following conditions are recommended:
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | 0-8°C[1] | Lowering the temperature slows down the rate of chemical reactions, including decomposition pathways. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen)[6] | Displacing oxygen prevents oxidative degradation of the compound.[4][7] |
| Light | Amber or Opaque Container[6][7] | The carbon-iodine bond is light-sensitive and can undergo photolytic cleavage.[5] |
| Moisture | Tightly Sealed Container in a Dry Place[4] | Minimizes hydrolysis and other moisture-driven degradation reactions.[4] |
Pro-Tip: When removing the compound from refrigerated storage, always allow the container to warm to room temperature before opening. This simple step prevents atmospheric moisture from condensing on the cold solid, which could compromise its stability.
Q3: My lab lacks specialized storage equipment. What are the best practices for storage under ambient conditions?
A3: Even without access to a controlled-atmosphere glovebox or dedicated chemical refrigerators, you can still take significant steps to protect your material:
-
Light Protection: If the original container is not amber, wrap it securely in aluminum foil to block out light.
-
Moisture Control: Place the sealed vial inside a desiccator containing a drying agent like silica gel.
-
Temperature Stability: Store the desiccator in a cool, dark cabinet away from direct sunlight, heat sources, and temperature fluctuations.
-
Minimize Air Exposure: Keep the container tightly sealed when not in use. For extended storage, consider flushing the headspace of the vial with an inert gas before sealing.
Q4: I suspect my material has degraded. How can I analytically confirm this?
A4: A combination of analytical techniques provides the most definitive assessment of purity.
Recommended Analytical Workflow:
-
Visual Inspection: Note any changes in color or physical appearance.
-
¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The appearance of new signals or changes in the integration of existing peaks in the aromatic region can indicate the presence of degradation byproducts.
-
High-Performance Liquid Chromatography (HPLC): An HPLC analysis can separate the parent compound from any impurities. The emergence of new peaks or a decrease in the area of the main peak, when compared to a reference standard, confirms degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for not only detecting but also identifying the mass of the impurities, offering clues to the structure of the degradation products.
Visualizing Decomposition and Prevention
The following diagram illustrates the key factors that contribute to the decomposition of this compound and the corresponding strategies to prevent it.
Caption: Key triggers for decomposition and the corresponding preventative measures.
Workflow for New Material Qualification
To ensure the quality of your starting material, a systematic validation process for each new batch is recommended.
Caption: A streamlined workflow for the validation of new batches of this compound.
By adhering to these guidelines, you can significantly enhance the stability of your this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fiveable.me [fiveable.me]
- 3. youtube.com [youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 6. This compound | 166902-23-4 [chemicalbook.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Scaling Up Reactions with Potassium 4-iodobenzenesulfonate
Introduction: Potassium 4-iodobenzenesulfonate is a versatile and highly reactive intermediate, valued in pharmaceutical and agrochemical synthesis for its role in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.[1] While laboratory-scale syntheses may proceed smoothly, scaling these processes to pilot plant or manufacturing levels introduces significant challenges.[2][3] Issues related to mass and heat transfer, reagent purity, catalyst stability, and product isolation become magnified.
This technical support guide is designed for researchers, process chemists, and drug development professionals. It provides practical, field-tested insights in a direct question-and-answer format to troubleshoot common problems and navigate the complexities of scaling up reactions involving this compound.
Troubleshooting Guide
This section addresses specific, critical issues that can arise during the scale-up process. The causality behind each problem is explained, followed by a systematic approach to resolution.
Issue 1: Low or Stalled Reaction Conversion
Q: My scaled-up reaction using this compound has stalled or is showing poor conversion, despite success at the bench scale. What are the likely causes and how do I resolve this?
A: This is one of the most common scale-up challenges and typically points to issues with catalyst activity, mixing, or thermal management.[3] The transition from a small flask to a large reactor fundamentally changes the physical environment of the reaction.
Causality and Troubleshooting Steps:
-
Catalyst Deactivation (The Prime Suspect): The active Pd(0) catalyst is sensitive to oxygen and impurities.[2][4]
-
Oxygen Contamination: In larger vessels, achieving and maintaining a truly inert atmosphere is more difficult. Small leaks in gaskets or transfer lines can introduce enough oxygen to deactivate the catalyst.
-
Solution: Implement a rigorous degassing protocol. For solvents and aqueous bases, sparging with nitrogen or argon for an extended period is critical.[5] Before starting the reaction, ensure the reactor is thoroughly purged by performing multiple vacuum/nitrogen backfill cycles. Monitor the reactor's oxygen level if possible; a target of <0.5% is often necessary for sensitive reactions.[6]
-
-
Impure Reagents: Impurities in starting materials or solvents that were negligible at a small scale can poison the catalyst in a large-scale run.
-
Solution: Verify the purity of all reagents, especially the boronic acid or alkene partner, as they can degrade upon storage. Use high-purity, anhydrous solvents.[5] If the ligand is a solid, its quality can vary between batches; residual metals from its synthesis can interfere with the reaction.[6]
-
-
-
Inefficient Mass Transfer (Mixing): Inadequate mixing in a large reactor can lead to localized concentration gradients. The catalyst, base, and reactants may not encounter each other effectively, slowing the reaction rate.
-
Solution: Evaluate your reactor's agitation system. The stirrer's design (e.g., paddle, turbine) and speed (RPM) must be sufficient to ensure homogeneity. A common error is assuming that the same RPM used in the lab will be effective at scale; impeller tip speed is a more scalable parameter. For multiphasic reactions (e.g., with an aqueous base), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
-
Poor Heat Transfer and Temperature Control: Large reaction volumes have a lower surface-area-to-volume ratio, making heating and cooling less efficient.
-
Causality: An inability to reach or maintain the optimal reaction temperature can drastically slow down the reaction.[3] Conversely, localized overheating due to poor mixing during an exothermic event can degrade the catalyst or reactants.
-
Solution: Ensure the reactor's heating/cooling jacket is functioning correctly. Use multiple temperature probes to check for thermal gradients within the reactor. When scaling up, a slower, more controlled heating ramp is often necessary to avoid overshooting the target temperature.[5]
-
Issue 2: Formation of Impurities and Side Products
Q: I'm observing significant impurity formation, such as homocoupling of my boronic acid (in a Suzuki reaction) or dehalogenation of the this compound. What is causing this?
A: The emergence of side products at scale often points to the ingress of oxygen, incorrect stoichiometry, or thermal degradation. These side reactions compete with your desired transformation, reducing yield and complicating purification.
Causality and Troubleshooting Steps:
-
Homocoupling (Suzuki Reaction): The formation of a biaryl product from the boronic acid partner is a classic side reaction, often driven by the presence of oxygen.
-
Solution: As with low conversion, the primary solution is rigorous exclusion of oxygen. Ensure all reagents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.[5]
-
-
Dehalogenation/Protonolysis: The iodine on the this compound is replaced by a hydrogen atom.
-
Causality: This can be caused by catalyst degradation pathways or by impurities in the reagents that act as hydrogen sources. It can also be exacerbated by excessively high temperatures or prolonged reaction times.
-
Solution: Re-evaluate the reaction temperature and time. Analyze the reaction progress by an in-process control (IPC) like HPLC or UPLC to determine the optimal point to stop the reaction.[7] Ensure the base used is free of impurities. Sometimes, the choice of phosphine ligand can influence the rate of dehalogenation; screening alternative ligands may be necessary.[8]
-
-
Incorrect Stoichiometry: Inaccurate charging of reagents on a large scale can lead to an excess of one reactant, promoting side reactions.
-
Solution: Double-check all calculations for scale-up. Use calibrated scales and flowmeters. For solids, be mindful of potency and water content. It is good practice to charge the limiting reagent last, if chemically feasible, to ensure it reacts under optimal conditions.
-
Issue 3: Product Isolation and Purification Challenges
Q: My product is difficult to isolate from the scaled-up reaction mixture, and I'm struggling with high levels of residual palladium in the final product. What are the best practices for workup and purification?
A: Workup and purification procedures must be designed for scalability. A procedure that works in the lab (e.g., a large silica gel column) may be impractical or uneconomical at an industrial scale.
Causality and Troubleshooting Steps:
-
Complex Reaction Mixture: The presence of excess reagents, side products, and catalyst residues complicates the workup.
-
Solution - Quenching and Extraction: Design a robust quenching procedure to stop the reaction and neutralize reactive species. The choice of aqueous workup solutions is critical. Perform lab-scale experiments to optimize phase splits and ensure your product does not precipitate at the interface.
-
Solution - Crystallization: The most effective and scalable purification method is often crystallization. Investigate different solvent/anti-solvent systems to find conditions that provide good yield and effectively reject impurities.
-
-
Palladium Removal: Residual palladium is a major concern in pharmaceutical applications, with strict regulatory limits (often <10 ppm).[9]
-
Solution - Scavenging: After the primary isolation, treat the product solution with a palladium scavenger. Common options include activated carbon, silica-based scavengers with functional groups (e.g., thiols), or specialized resins. The choice of scavenger, temperature, and contact time should be optimized at the lab scale first.
-
Solution - Filtration: After treatment with a scavenger, a filtration step through a bed of celite or a dedicated filter cartridge is necessary to remove the scavenger and the adsorbed palladium.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when moving from a bench-scale (grams) to a pilot-plant scale (kilograms) reaction?
A: The most critical parameters are those that do not scale linearly. Focus on:
-
Safety: Conduct a thorough safety review (HAZOP). Assess thermal stability of all reactants and products and the potential for runaway reactions.
-
Heat and Mass Transfer: As detailed above, agitation and temperature control are paramount.
-
Reagent Charging Order and Time: The rate of addition of a reagent can be critical, especially for exothermic reactions. What was a quick addition in the lab may need to be a slow, controlled addition over several hours at scale.
-
Cycle Time: All steps, from charging to cleaning, take longer at scale. Plan accordingly.
Q2: How does the choice of solvent and base impact the scale-up of Suzuki-Miyaura or Heck reactions with this substrate?
A: The solvent and base are not just reaction components; they are process parameters.
-
Solvent: For scale-up, consider factors beyond just reaction performance. These include boiling point (for reflux and distillation), viscosity (for pumping and mixing), safety (flash point), environmental impact, and cost.[10] A solvent system like 2-BuOH/H₂O might be chosen for its ability to dissolve both organic and inorganic reagents and for its suitable boiling point.[3]
-
Base: An inorganic base like K₃PO₄ or K₂CO₃ is often preferred at scale over organic bases due to lower cost, higher thermal stability, and easier removal during aqueous workup. The particle size and solubility of the base can affect its reactivity, so consistency between batches is important.
Q3: What are the key safety precautions for handling large quantities of this compound and associated reagents?
A: Always consult the Safety Data Sheet (SDS) for every chemical.[11][12] Key precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat or chemical-resistant suit.[13]
-
Containment: Handle powders in a ventilated enclosure or with appropriate dust control measures to prevent inhalation.
-
Spill Response: Have spill kits readily available. For powders, this involves sweeping or vacuuming up the material carefully to avoid creating dust.[11]
-
Palladium Catalysts: Many palladium catalysts and phosphine ligands can be toxic and are air-sensitive. Handle them in an inert atmosphere glovebox or with appropriate engineering controls.
Q4: Which analytical techniques are most suitable for in-process monitoring (IPC) of a scaled-up reaction?
A: Real-time monitoring is crucial for understanding reaction progress and identifying deviations early.
-
HPLC/UPLC: This is the workhorse for reaction monitoring. It can quantify the consumption of starting materials and the formation of the product and key impurities.
-
NMR Spectroscopy: While less common for real-time IPC in a plant setting, taking samples for NMR analysis can provide valuable structural information if unexpected species appear.[7]
-
Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can offer real-time insights into catalytic intermediates and reaction pathways, aiding in advanced troubleshooting.[7]
Protocols and Data
Table 1: Key Parameter Comparison: Lab vs. Scale-Up for a Suzuki Coupling
| Parameter | Lab Scale (100 mL Flask) | Pilot Scale (100 L Reactor) | Rationale for Change |
| Inerting | 3x N₂ Purge | 5x Vacuum/N₂ Backfill Cycles | Larger volume requires more rigorous purging to remove all oxygen.[5] |
| Agitation | Magnetic Stirrer (500 RPM) | Overhead Turbine (150 RPM) | Focus shifts from RPM to impeller design and tip speed for effective mixing. |
| Heating | Heating Mantle | Jacketed Vessel (Steam/Coolant) | Jacketed vessels provide more uniform and controlled heat transfer. |
| Reagent Addition | All at once via funnel | Slow subsurface addition over 1 hr | Controls potential exotherms and ensures homogeneity. |
| Workup | Separatory Funnel | Pumped phase transfers | Manual shaking is not feasible; requires engineered solutions for phase separation. |
| Purification | Flash Chromatography | Crystallization / Reslurry | Chromatography is generally not economical at large scales.[6] |
Protocol 2: Illustrative Step-by-Step Guide for a 50g Scale Suzuki-Miyaura Coupling
This protocol is for illustrative purposes. All procedures must be adapted and validated for your specific substrates and equipment.
Objective: To couple this compound with Phenylboronic Acid.
-
Reactor Preparation:
-
Ensure a clean and dry 1 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet is available.
-
Oven-dry all glassware and transfer equipment before use.[5]
-
Perform 5 vacuum/nitrogen backfill cycles to render the vessel inert. Maintain a gentle positive pressure of nitrogen throughout the process.
-
-
Reagent Charging:
-
Charge this compound (50.0 g, 1.0 equiv).
-
Charge Phenylboronic Acid (20.8 g, 1.1 equiv).
-
Charge Palladium Acetate (Pd(OAc)₂) (0.35 g, 0.01 equiv) and SPhos (1.27 g, 0.02 equiv).
-
Add 2-Butanol (350 mL) and Purified Water (150 mL). The solvents should be degassed by sparging with nitrogen for at least 30 minutes prior to use.[5]
-
-
Reaction Execution:
-
Begin vigorous stirring (e.g., 200-250 RPM) to create a fine emulsion.
-
Charge Potassium Phosphate (K₃PO₄) (98.0 g, 3.0 equiv) as a degassed aqueous solution or as a powder in one portion.
-
Heat the reaction mixture to 85-90 °C using the reactor jacket.[3]
-
Monitor the reaction progress every hour by taking a small, quenched sample for HPLC analysis. The reaction is typically complete in 4-8 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete (starting material <1% by HPLC), cool the mixture to room temperature.
-
Add Toluene (250 mL) and water (200 mL). Stir for 15 minutes, then stop agitation and allow the layers to separate.
-
Drain the lower aqueous layer. Wash the upper organic layer with 2 M HCl (150 mL) and then with brine (150 mL).
-
Filter the organic layer through a pad of celite to remove any palladium black.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure to approximately one-third of its volume.
-
Add Heptane (300 mL) slowly as an anti-solvent to induce crystallization.
-
Cool the slurry to 0-5 °C and stir for 2 hours.
-
Filter the solid product, wash with cold heptane, and dry under vacuum at 50 °C to a constant weight.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Reaction Conversion
A logical decision tree can streamline the troubleshooting process when a scaled-up reaction fails.
Caption: A decision tree for troubleshooting low conversion in scaled-up reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 6. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. geneseo.edu [geneseo.edu]
Identifying and removing impurities from Potassium 4-iodobenzenesulfonate.
Welcome to the technical support guide for Potassium 4-iodobenzenesulfonate. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven, practical solutions for identifying and removing impurities from this versatile reagent. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a commercial or newly synthesized batch of this compound?
A: Impurities can originate from starting materials, side reactions during synthesis, or degradation. They typically fall into three categories:
-
Process-Related Impurities: These arise from the synthetic route, which is often the sulfonation of iodobenzene followed by neutralization.
-
Isomeric Impurities: Potassium 2-iodobenzenesulfonate and potassium 3-iodobenzenesulfonate can form if the sulfonation is not perfectly para-selective.
-
Unreacted Starting Materials: Residual iodobenzene may be present.
-
Related Organic Byproducts: Di-iodinated species or the free 4-iodobenzenesulfonic acid (if neutralization is incomplete) can be present.
-
-
Inorganic Salts: These are very common due to the reagents used in synthesis and work-up.
-
Potassium Sulfate (K₂SO₄) or Bisulfate (KHSO₄): From the use of sulfuric acid and a potassium base.
-
Potassium Halides (KI, KBr): Can be introduced from starting materials or side reactions.
-
Residual Base: Unreacted potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).
-
-
Residual Solvents:
Q2: What is the single most effective technique for assessing the purity of my sample?
A: For a comprehensive assessment, a multi-technique approach is best. However, if you must choose one, High-Performance Liquid Chromatography (HPLC) offers the best balance of sensitivity and specificity for identifying and quantifying organic impurities.[3] Specifically, a Reverse-Phase HPLC (RP-HPLC) method, potentially using an ion-pairing reagent, can effectively separate the main compound from its isomers and other organic byproducts.[4][5] For inorganic salts, Ion Chromatography is the most direct method.[6]
Q3: My purified product appears as a fine, foam-like solid rather than distinct crystals. Is this indicative of low purity?
A: Not necessarily. Aryl sulfonates are known for their high water solubility and surfactant-like properties, which can make them challenging to crystallize into well-defined, large crystals.[7] A foam-like or microcrystalline appearance after recrystallization is common for this class of compounds and does not inherently signify impurity.[7] The critical measure of success is the purity as determined by analytical methods like HPLC or NMR, not the physical appearance of the solid.
Troubleshooting Guide: Impurity Identification & Analysis
This section provides a logical workflow for identifying the nature of the impurities in your sample.
Workflow for Impurity Characterization
Caption: General workflow for identifying impurities.
Problem: My HPLC chromatogram shows multiple peaks.
Cause & Solution: Multiple peaks indicate the presence of organic impurities that are structurally different from the main compound.
-
Isomeric Impurities: Peaks eluting very close to the main peak are often isomers (e.g., potassium 2- or 3-iodobenzenesulfonate). Their UV spectra will be nearly identical to the main product.
-
Less Polar Impurities: Peaks with a shorter retention time (in RP-HPLC) could be less polar byproducts or starting materials.
-
More Polar Impurities: Peaks with a longer retention time could be more polar species, such as di-sulfonated products.
Action Plan:
-
Spiking Experiment: If you have standards for suspected impurities, spike your sample with a small amount of a standard. An increase in the height/area of a specific peak confirms its identity.
-
LC-MS Analysis: This is the most definitive method. The mass-to-charge ratio (m/z) of each peak can confirm its molecular weight and thus its identity.[8]
Problem: My ¹H NMR spectrum has unexpected signals in the aromatic region (7-8.5 ppm).
Cause & Solution: The spectrum of pure this compound should show a clean AA'BB' system (two doublets). Extra signals in this region strongly suggest the presence of isomeric impurities.
-
Causality: The substitution pattern on the benzene ring dictates the chemical shifts and coupling constants of the protons. The 2- and 3-iodo isomers will have distinctly different and more complex splitting patterns compared to the highly symmetric 4-iodo isomer.
Action Plan:
-
Integrate the Signals: The ratio of the integrals of the impurity signals to the main product signals gives a quantitative estimate of the impurity level.
-
Consult a Spectral Database: Compare your observed chemical shifts with literature values or databases for the suspected isomers to confirm their identity.
Purification Methodologies & Protocols
Choosing the right purification method depends on the nature of the identified impurities.
Data Summary: Purification Method Selection
| Impurity Type | Recommended Primary Method | Rationale & Key Considerations | Secondary Method |
| Isomers & Organic Byproducts | Recrystallization | Exploits differences in solubility between the desired product and impurities.[9][10] Solvent selection is critical due to the high water solubility of aryl sulfonates.[1] | Preparative HPLC |
| Inorganic Salts (e.g., K₂SO₄) | Recrystallization from Aqueous Alcohol | Inorganic salts are typically much less soluble in alcohol/water mixtures than the organic sulfonate salt, causing them to precipitate out or remain undissolved during hot filtration. | Slurry Washing |
| Color Impurities | Charcoal Treatment during Recrystallization | Activated charcoal has a high surface area that adsorbs large, colored organic molecules.[9] | Column Chromatography |
| Residual Water | Vacuum Drying | Effectively removes residual solvent from the final solid product without causing thermal decomposition. | Azeotropic Distillation |
Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting recrystallization.
Protocol 1: Recrystallization from Ethanol/Water
This procedure is highly effective for removing both inorganic salts and organic isomers.
Principle: this compound is very soluble in hot water but less soluble in ethanol. Inorganic salts are poorly soluble in ethanol. This dual-solvent system allows for fine-tuning the solubility to precipitate the pure product upon cooling, leaving impurities behind in the "mother liquor".[9]
Methodology:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of boiling deionized water to just dissolve the solid. Stir continuously with a magnetic stir bar.
-
Impurity Removal (Hot Filtration): If insoluble impurities (like potassium sulfate) are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[10]
-
Solvent Adjustment: To the hot, clear filtrate, slowly add warm 95% ethanol dropwise until the solution just begins to turn cloudy (the saturation point).
-
Clarification: Add a few drops of hot water to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure crystals rather than a precipitate.[10]
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold 50:50 ethanol/water, followed by a wash with ice-cold ethanol to help with drying.
-
Drying: Dry the crystals in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol 2: Slurry Washing for Highly Soluble Impurities
This is a rapid purification technique for removing impurities that are more soluble than the target compound.
Principle: This method, adapted from a patented process for aryl sulfonates, uses a minimal amount of solvent to create a slurry.[1] The highly soluble impurities are preferentially dissolved into the liquid phase, while the bulk of the less soluble desired product remains as a solid, which can then be recovered by filtration.
Methodology:
-
Slurry Formation: Place the impure solid in a flask. Add a small volume of solvent (e.g., a high-concentration ethanol/water mixture or even just water, typically 0.75 to 1.25 mL per gram of solid) at room temperature.[1]
-
Agitation: Stir the resulting slurry vigorously with a magnetic stirrer for 15-60 minutes.[1]
-
Filtration: Separate the purified solid from the impurity-rich liquid by vacuum filtration.
-
Washing: Briefly wash the solid cake on the filter with a minimal amount of fresh, ice-cold solvent.
-
Drying: Dry the purified solid under vacuum as described in Protocol 1.
References
- 1. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Simultaneous determination of iodinated haloacetic acids and aromatic iodinated disinfection byproducts in waters with a new SPE-HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Home Page [chem.ualberta.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Best Practices for Handling Moisture-Sensitive Reactions with Potassium 4-iodobenzenesulfonate
Welcome to the technical support center for advanced applications involving Potassium 4-iodobenzenesulfonate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent in moisture-sensitive synthetic routes, such as palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple procedural lists and delve into the causality behind best practices, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Section 1: Core Concepts & Initial Handling FAQs
This section addresses the fundamental properties of this compound and the rationale for treating it as a moisture-sensitive reagent.
Q1: Is this compound strictly classified as "moisture-sensitive"?
A: While not pyrophoric or violently water-reactive, its classification as "moisture-sensitive" is a critical best practice rooted in the nature of potassium salts and the demands of high-precision catalysis. Potassium salts are often hygroscopic, meaning they readily absorb ambient moisture from the atmosphere.[1][2][3][4] For this compound, this presents two primary experimental risks:
-
Stoichiometric Inaccuracy: Absorbed water adds mass, leading to significant errors in weighing and calculating molar equivalents. This is particularly detrimental when the sulfonate is a limiting reagent.
-
Reaction Environment Contamination: In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, water is a potent poison. It can lead to catalyst deactivation, hydrolysis of starting materials or intermediates, and promotion of undesirable side reactions like hydrodehalogenation.[5][6]
Therefore, all handling and storage protocols should be designed to rigorously exclude atmospheric moisture. Recommended storage conditions are in a tightly sealed container under an inert atmosphere, preferably within a desiccator or a controlled-atmosphere glovebox.[7]
Q2: I received a new bottle of this compound. What are the essential first steps before using it in a reaction?
A: Assume the material has been exposed to some level of moisture during packaging and shipping. Before its first use in a sensitive reaction, it is crucial to dry the reagent thoroughly. This preemptive step removes the largest variable—unknown water content—from your experimental setup. See Protocol 1 for a detailed drying procedure.
Section 2: Preparing the Anhydrous Reaction Environment
The success of a moisture-sensitive reaction is determined long before the reagents are mixed. This section provides a troubleshooting guide for establishing a rigorously anhydrous environment.
Q3: My reaction failed to initiate. I suspect moisture contamination. What are the most common points of failure in the setup?
A: A failed reaction is most often traced back to the preparation phase. A systematic audit of your setup is the most effective troubleshooting tool. The primary sources of moisture are, in order of likelihood:
-
Improperly Dried Glassware: Glass surfaces are covered in a thin film of adsorbed water.[8] Visually "dry" is not chemically dry. All glassware must be either oven-dried (125°C overnight is standard) or flame-dried under vacuum immediately before use.[9][10][11]
-
"Anhydrous" Solvents: Commercial anhydrous solvents can degrade over time, especially after the bottle has been opened. Always use a freshly opened bottle or solvent drawn from a validated solvent purification system. When transferring anhydrous solvents, always use proper air-free techniques, such as a cannula transfer under positive inert gas pressure.[12][13]
-
Contaminated Inert Gas: The inert gas (Nitrogen or Argon) line can be a source of contamination. Ensure the gas is of high purity and, for highly sensitive reactions, passes through a drying agent or an indicating oxygen trap.
-
Leaks in the Apparatus: Every joint is a potential point of entry for air and moisture.[14] Ensure all ground glass joints are properly sealed (using a minimal amount of appropriate grease for vacuum applications) and that septa are fresh and not punctured excessively.
Q4: Should I use a Schlenk line or a glovebox for my experiment?
A: The choice depends on the specific operation you are performing. They are complementary tools, and combining their use is often the best approach.[15]
-
Glovebox: A glovebox provides a sealed, inert environment, making it the superior choice for manipulating and weighing solids like this compound.[16][17][18] Performing these tasks on the open bench, even quickly, is a major source of moisture contamination.[19]
-
Schlenk Line: A Schlenk line is ideal for conducting the reaction itself, especially when refluxing or performing operations over extended periods.[14][20] It allows for easy and safe transfer of anhydrous solvents and liquid reagents via syringe or cannula and provides excellent control over the inert atmosphere.[12]
Below is a decision-making workflow for choosing the appropriate equipment.
Caption: Decision tree for Glovebox vs. Schlenk line usage.
Section 3: Troubleshooting Guide for Cross-Coupling Reactions
This compound is an excellent coupling partner in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, serving as a stable and effective alternative to aryl triflates or halides. However, aryl sulfonates have unique reactivity profiles that require specific optimization.[21][22]
Q5: My Suzuki-Miyaura coupling with this compound is slow or stalls completely. What are the most likely causes?
A: This is a common issue. The rate-determining step for aryl sulfonates is often the initial oxidative addition of the palladium catalyst to the relatively inert C–O bond of the sulfonate.[21] If your reaction is sluggish, focus on optimizing these three areas:
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a modern system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to accelerate the oxidative addition of less reactive electrophiles.[6][23]
-
Base: The base is not just a proton scavenger; it plays a key role in the transmetalation step. For anhydrous couplings, finely ground potassium phosphate (K₃PO₄) is a common choice, but its efficacy can paradoxically depend on trace amounts of water.[6] If it fails, screen other bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).
-
Temperature: Do not assume room temperature will suffice. Many aryl sulfonate couplings require elevated temperatures (80-120 °C) to proceed at a reasonable rate.
Q6: I am attempting a Buchwald-Hartwig amination and observing significant byproduct formation, including what appears to be hydrodesulfonylation of my starting material. What is the cause?
A: This side reaction points to a problem within the catalytic cycle, often exacerbated by moisture. Here’s a troubleshooting checklist:
-
Catalyst Deactivation: Is your palladium source a reliable pre-catalyst? Using simple salts like Pd(OAc)₂ can be unreliable.[24] Furthermore, the amine substrate can sometimes act as a ligand, inhibiting the catalyst. Adding a slight excess of the phosphine ligand can sometimes mitigate this.[25]
-
Base Choice: Is your base too harsh? Strong bases can degrade sensitive functional groups on your amine or aryl sulfonate.[24] Screen a range of bases, from strong alkoxides (NaOtBu) to weaker carbonates (Cs₂CO₃).
-
Moisture Contamination: The presence of water can protonate the active palladium catalyst or intermediates, leading to the reductive cleavage of the C–S bond and regeneration of the arene (hydrodesulfonylation). Re-verify that every component of your reaction—reagents, solvents, and glassware—is rigorously anhydrous.
The following diagram illustrates the critical control points in a generic cross-coupling reaction setup.
Caption: Key control points in a moisture-sensitive reaction workflow.
Section 4: Appendices
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 166902-23-4 | [7][26][27] |
| Molecular Formula | C₆H₄IKO₃S | [7][28] |
| Molecular Weight | 322.16 g/mol | [7][28] |
| Appearance | Solid | [7] |
| Storage Temp. | Room Temperature, Inert Atmosphere |[7] |
Table 2: Troubleshooting Guide for Common Cross-Coupling Issues
| Symptom | Potential Cause | Recommended Action |
|---|---|---|
| No Reaction | 1. Moisture contamination2. Inactive catalyst3. Insufficient temperature | 1. Re-verify anhydrous setup (See Section 2)2. Switch to a more active pre-catalyst/ligand system3. Increase reaction temperature in increments |
| Slow/Stalled Reaction | 1. Poorly soluble base2. Low catalyst loading3. Inherently slow substrate (sulfonate) | 1. Grind base to a fine powder; screen alternative bases2. Increase catalyst loading (e.g., from 1 mol% to 3 mol%)3. Use bulky, electron-rich ligands; increase temperature |
| Byproduct Formation | 1. Catalyst decomposition2. Base-mediated substrate degradation3. Side reactions (e.g., β-hydride elimination) | 1. Use a pre-catalyst; check ligand:metal ratio2. Screen milder bases (e.g., K₂CO₃ instead of NaOtBu)3. Modify ligand choice; consult literature for specific substrate |
Experimental Protocols
Protocol 1: Drying this compound
-
Place the required amount of the solid in a clean, dry round-bottom flask or a suitable glass vessel.
-
Place the vessel in a vacuum oven. Ensure the vessel is open to the oven's atmosphere (e.g., use a flask with a ground glass joint, left open).
-
Heat the oven to a moderate temperature (70-80 °C). Do not exceed the compound's decomposition temperature.
-
Apply vacuum and allow the solid to dry for at least 4-6 hours (overnight is recommended for larger quantities).[11]
-
To store, release the vacuum by backfilling the oven with a dry, inert gas (N₂ or Ar). Quickly cap the vessel and transfer it to a glovebox or a desiccator for storage.
Protocol 2: Setting up a Reaction Flask via Schlenk Line
-
Assemble the required glassware (e.g., round-bottom flask with a condenser) after it has been oven-dried. Use a minimal amount of grease on joints.
-
Attach a stir bar and a rubber septum to the flask's inlet(s).
-
Connect the flask to the Schlenk line via thick-walled tubing.[12]
-
Carefully open the stopcock to the vacuum manifold to evacuate the flask. You may gently warm the outside of the flask with a heat gun to help desorb residual moisture.
-
After 5-10 minutes under vacuum, close the stopcock to the vacuum line.
-
Slowly open the stopcock to the inert gas manifold to backfill the flask with N₂ or Ar.[12][18]
-
Repeat this vacuum/backfill cycle three times to ensure the flask is thoroughly purged of air and moisture.[14] The flask is now ready for the addition of reagents.
Section 5: References
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. 29
-
Cooperative Organic Chemistry Student Laboratory Manual. Suggested Reaction Setups. 30
-
Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. 16
-
An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). 12
-
Frontier, A. Tips & Tricks: Drying Methods. University of Rochester, Department of Chemistry. 31
-
School of Chemistry SOP For Operation Of Glove Boxes. (2018, April 1). 15
-
Water Sensitive Reactions. Utah Tech University. 10
-
Safely handling air-sensitive products. (2018, May 4). Cleanroom Technology. 32
-
Video: Glovebox-Operating Procedure and Use of Impurity Sensors. (2017, September 6). JoVE. 17
-
Improving reaction times for Suzuki coupling with aryl sulfonates. Benchchem. 21
-
Preparing Anhydrous Reagents and Equipment. Moodle@Units. 8
-
Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. 14
-
Guides. (2024, October 15). Chemistry LibreTexts. 20
-
Performing Sensitive Reactions without a Schlenk Line. 13
-
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. 24
-
Why are potassium organic salts ever preferable to the sodium equivalents? (2015, August 21). 1
-
Video: Preparing Anhydrous Reagents and Equipment. (2015, March 4). JoVE. 33
-
Nichols, L. (2024, August 15). 3.2: Drying Agents. Chemistry LibreTexts. 34
-
The Schlenk Line Survival Guide. 18
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. 22
-
How do you handle hygroscopic salts? HepatoChem. 19
-
Potassium hydroxide. Wikipedia. 2
-
Addressing the hygroscopic nature of potassium chlorite in experiments. Benchchem. 3
-
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. 25
-
This compound 166902-23-4 wiki. Guidechem. 7
-
This compound | 166902-23-4. ChemicalBook. 26
-
Hygroscopic properties of potassium chloride and its internal mixtures with organic compounds relevant to biomass burning aerosol particles. (2017, February 27). PubMed. 4
-
Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. 35
-
Buchwald–Hartwig amination. Wikipedia. 36
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora. 5
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. 6
-
Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF. (2025, August 10). ResearchGate. 23
-
This compound | CAS 166902-23-4. Iodo Chemical. 27
-
This compound | C6H4IKO3S | CID 23713562. PubChem, NIH. 28
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Potassium hydroxide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Hygroscopic properties of potassium chloride and its internal mixtures with organic compounds relevant to biomass burning aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. Page loading... [wap.guidechem.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 14. molan.wdfiles.com [molan.wdfiles.com]
- 15. ucd.ie [ucd.ie]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 18. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 19. hepatochem.com [hepatochem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. benchchem.com [benchchem.com]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. This compound | 166902-23-4 [chemicalbook.com]
- 27. iodochem.com [iodochem.com]
- 28. This compound | C6H4IKO3S | CID 23713562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 30. Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 31. Tips & Tricks [chem.rochester.edu]
- 32. Safely handling air-sensitive products [cleanroomtechnology.com]
- 33. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 34. chem.libretexts.org [chem.libretexts.org]
- 35. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 36. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Solvent Choice for Reactions with Potassium 4-iodobenzenesulfonate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Potassium 4-iodobenzenesulfonate. This document provides in-depth guidance, troubleshooting FAQs, and validated protocols to help you navigate the critical parameter of solvent selection. The right solvent system is paramount for achieving optimal reaction kinetics, yield, and purity.
Part 1: Frequently Asked Questions (FAQs) on Fundamental Properties & Solubility
This section addresses the core principles governing the behavior of this compound in various solvent systems.
Question 1: What are the key chemical properties of this compound that dictate solvent choice?
Answer: Understanding the structure of this compound (CAS: 13035-63-7) is the first step to effective solvent selection.[1][2][3] Key properties include:
-
Ionic Salt Nature: It is the potassium salt of 4-iodobenzenesulfonic acid.[2] This ionic character means it is a highly polar compound.
-
Aromatic System: The presence of a benzene ring provides a nonpolar region.
-
Sulfonate Group (-SO₃⁻): This group is a strong Lewis base and is highly polar, contributing significantly to the molecule's overall polarity and its ability to engage in hydrogen bonding.
-
Iodine Atom (-I): The carbon-iodine bond is the primary reactive site in cross-coupling reactions, making it an excellent leaving group.[4]
The molecule's dual nature—an ionic, polar "head" (the potassium sulfonate group) and a less polar, aromatic "body"—means its solubility is highly dependent on the solvent's ability to stabilize both parts, particularly the ionic portion.
Question 2: How can I predict the solubility of this compound in a new solvent?
Answer: The principle of "like dissolves like" is the guiding rule.[5] For an ionic salt like this, a solvent's polarity is the most critical factor. The best predictor for a solvent's ability to dissolve ionic compounds is its dielectric constant (ε) .[5][6]
-
High Dielectric Constant Solvents (ε > 15): These solvents are highly polar and are effective at insulating and stabilizing separated ions (K⁺ and ⁻O₃S-ArI).[6] They are the best starting point for dissolving this compound. Examples include water, DMSO, DMF, and acetonitrile.[7]
-
Low Dielectric Constant Solvents (ε < 15): These are nonpolar or weakly polar solvents (e.g., toluene, hexane, THF, dioxane) and will generally be poor choices for dissolving the salt on their own. However, they are often required for the catalytic cycles of many organic reactions.
The flowchart below provides a logical path for initial solvent consideration.
Caption: Initial Solvent Selection Logic.
Question 3: What is a reliable benchtop method for quickly assessing solubility before committing to a large-scale reaction?
Answer: A small-scale vial test is an indispensable, resource-efficient first step.
Protocol: Rapid Solubility Assessment
-
Preparation: Weigh approximately 10 mg of this compound into a small, clean glass vial.
-
Solvent Addition: Add 0.5 mL of the candidate solvent to the vial.
-
Observation at Room Temperature: Cap the vial and vortex or shake vigorously for 1-2 minutes. Observe if the solid dissolves completely.
-
Heating: If the solid does not dissolve, warm the vial gently in a sand bath or heating block to the intended reaction temperature (do not exceed the solvent's boiling point). Observe for dissolution.
-
Cooling: Allow the vial to cool to room temperature. Note if any precipitate forms, as this can indicate potential issues with product crystallization or reagent crashing during reaction cooldown.
-
Documentation: Record your observations as "Fully Soluble," "Partially Soluble," or "Insoluble" at both room temperature and the elevated temperature.
This simple test prevents the catastrophic failure of a large-scale reaction due to poor reagent solubility.
Part 2: Troubleshooting Guides for Common Reactions
This compound is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions. Solvent choice is a frequent culprit when these reactions fail.
Scenario 1: Suzuki-Miyaura Coupling
Problem: "My Suzuki coupling reaction between this compound and a boronic acid has stalled, showing only 15% conversion after 12 hours. I'm using Pd(PPh₃)₄, K₂CO₃ as the base, and pure toluene as the solvent."
Analysis & Solution: This is a classic solubility mismatch problem. While toluene is a common and often excellent solvent for the catalytic cycle, this compound and the inorganic base (K₂CO₃) have extremely low solubility in it. The reaction is likely occurring only at the surface of the solid particles, leading to a drastically reduced rate.
Troubleshooting Steps:
| Step | Action | Scientific Rationale |
| 1 | Introduce a Polar Co-Solvent | Add a polar solvent like water, ethanol, or DMF to create a biphasic or homogeneous system. A common starting point is a 4:1 or 3:1 ratio of Toluene:Water or THF:Water. |
| 2 | Use a Phase-Transfer Catalyst (PTC) | If a biphasic system is used, add a PTC like tetrabutylammonium bromide (TBAB). The PTC helps transport the sulfonate anion from the aqueous/solid phase into the organic phase where the catalyst resides. |
| 3 | Change the Solvent System | Switch to a more polar aprotic solvent system that can better dissolve the potassium salt, such as 1,4-dioxane or DMF.[8] These solvents often work well for Suzuki couplings.[9][10] |
| 4 | Re-evaluate the Base | Consider a base with better solubility in the chosen organic solvent, although this is often a secondary optimization step after addressing the solvent issue. |
Scenario 2: Buchwald-Hartwig Amination
Problem: "I am trying to perform a Buchwald-Hartwig amination with a secondary amine and this compound. I'm using a palladium precatalyst with a phosphine ligand and NaOt-Bu in THF, but I see no product formation."
Analysis & Solution: While THF is a common solvent for Buchwald-Hartwig reactions, its moderate polarity might not be sufficient to dissolve the potassium salt, especially at room temperature.[11][12] Furthermore, the choice of solvent significantly impacts the reactivity of the palladium catalyst and the base.
Troubleshooting Steps:
| Step | Action | Scientific Rationale |
| 1 | Switch to a Less Coordinating, Higher-Boiling Solvent | Change the solvent to 1,4-dioxane or toluene. These are the most common and robust solvents for this reaction class.[11][13] They often allow for higher reaction temperatures, which can be crucial. |
| 2 | Consider a More Polar Aprotic Solvent | If solubility remains the primary concern, a solvent like N,N-Dimethylformamide (DMF) or Dimethyl Acetamide (DMAc) can be tested. However, be aware that these coordinating solvents can sometimes negatively impact catalyst activity. |
| 3 | Ensure Anhydrous Conditions | Buchwald-Hartwig reactions are highly sensitive to water, which can deactivate the catalyst and hydrolyze the base. Always use dry, anhydrous solvents and reagents under an inert atmosphere.[14] |
| 4 | Verify Base and Substrate Compatibility | The strong base (NaOt-Bu) can be degraded by certain functionalities. The solvent can modulate the base's effective strength. Ensure your amine substrate is stable under the chosen conditions. |
Part 3: A Systematic Protocol for Solvent Screening
When developing a new transformation with this compound, a systematic approach to solvent selection is more efficient than random trial-and-error.
Workflow for Optimized Solvent Selection
The following protocol outlines a logical, multi-stage process for identifying and optimizing a solvent system.
Caption: Systematic Solvent Screening Workflow.
Detailed Experimental Protocol
-
Define Reaction Goal: Clearly state the target outcome (e.g., >90% yield, <1% key impurity).
-
Select Initial Solvent Panel: Choose a diverse set of solvents based on their properties.
| Solvent Class | Example Solvents | Dielectric Constant (ε) at 20-25°C [7][15] | Key Characteristics |
| Polar Protic | Water, Ethanol | 80.1, 24.6 | Can H-bond, good for dissolving salts, but can be reactive. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | 46.7, 36.7, 37.5 | High polarity, good solvating power, generally non-reactive. |
| Ethereal | THF, 1,4-Dioxane | 7.6, 2.3 | Moderately polar, common in organometallic chemistry. |
| Aromatic | Toluene, o-Xylene | 2.4, 2.6 | Nonpolar, high boiling point, common for cross-couplings. |
-
Execute Small-Scale Screening:
-
In an array of 2 mL vials, add a stir bar to each.
-
Add the solid reagents: this compound, coupling partner, base, and catalyst/precatalyst.
-
Under an inert atmosphere, dispense 0.5 mL of each unique screening solvent into the respective vials.
-
Seal the vials and place them in a temperature-controlled heating block.
-
Run the reactions for a predetermined time (e.g., 4-24 hours).
-
-
Analyze and Optimize:
-
After the reaction time, quench the reactions appropriately.
-
Analyze a small aliquot from each vial by LC-MS or TLC to determine the approximate conversion to product and identify any major byproducts.
-
Select the solvent(s) that provided the best results and perform further optimization on concentration and temperature to finalize the reaction conditions.
-
By following this structured approach, you can confidently and efficiently determine the optimal solvent system, saving valuable time and resources.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H4IKO3S | CID 23713562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Dielectric Constant [macro.lsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. jk-sci.com [jk-sci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Potassium 4-iodobenzenesulfonate
This guide provides an in-depth spectroscopic analysis of Potassium 4-iodobenzenesulfonate, a compound utilized in various chemical applications, including as a reagent in organic synthesis and pharmaceutical development.[1] Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Where experimental data for the target molecule is not publicly available, this guide presents predicted data based on established spectroscopic principles and comparative analysis with closely related structural analogs.
Introduction: The Structural Significance of this compound
This compound (C₆H₄IKO₃S) is an organic salt characterized by a benzene ring substituted with an iodine atom and a sulfonate group in a para orientation.[2] This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is critical for its identification, purity assessment, and quality control in research and industrial applications. Understanding the nuances of its NMR, IR, and MS spectra is paramount for any scientist working with this compound.
This guide will delve into the theoretical underpinnings and practical aspects of the spectroscopic analysis of this compound. We will explore the expected spectral features, provide detailed experimental protocols for data acquisition, and compare its spectroscopic properties with relevant alternatives to offer a holistic analytical perspective.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Aromatic Protons
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms in the molecule.
¹H NMR Spectroscopy: The Signature of a Para-Substituted Benzene Ring
The ¹H NMR spectrum of this compound is expected to exhibit a characteristic pattern for a 1,4-disubstituted (para) benzene ring. The symmetry of the molecule results in two sets of chemically equivalent aromatic protons.
Expected ¹H NMR Spectrum:
A representative ¹H NMR spectrum for this compound is available from ChemicalBook.[3] The aromatic region of the spectrum is anticipated to show two doublets, each integrating to two protons.
-
Protons ortho to the sulfonate group (H_a): These protons are expected to appear as a doublet at a downfield chemical shift due to the electron-withdrawing nature of the sulfonate group.
-
Protons ortho to the iodine atom (H_b): These protons will also appear as a doublet, typically at a slightly more upfield position compared to H_a. The iodine atom is less electron-withdrawing than the sulfonate group.
The coupling between these adjacent protons (ortho-coupling) will result in a characteristic splitting pattern with a coupling constant (J) typically in the range of 7-9 Hz.
Comparative Analysis:
The ¹H NMR spectrum of this compound can be compared with that of other para-substituted benzenesulfonates. For instance, in sodium p-toluenesulfonate, the methyl protons would appear as a singlet in the aliphatic region, and the aromatic protons would still exhibit the characteristic AA'BB' system of two doublets. The chemical shifts of these aromatic protons would be influenced by the electron-donating nature of the methyl group, causing a slight upfield shift compared to the protons in this compound.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C-S (ipso-carbon) | 140-145 | Attached to the electron-withdrawing sulfonate group. |
| C-I (ipso-carbon) | 90-100 | The "heavy atom effect" of iodine causes a significant upfield shift. |
| C-H (ortho to -SO₃K) | 125-130 | Influenced by the adjacent sulfonate group. |
| C-H (ortho to -I) | 135-140 | Deshielded by the iodine atom. |
Comparative Analysis:
A predicted ¹³C NMR spectrum for benzenesulfonic acid shows aromatic carbons in the range of 127-133 ppm.[4] In comparison to iodobenzene, where the ipso-carbon attached to iodine appears around 94 ppm, the C-I signal in this compound is expected in a similar region.[5] The presence of the sulfonate group will influence the chemical shifts of the other aromatic carbons.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. The choice of solvent can influence the chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent like DSS, for referencing the chemical shifts to 0 ppm.
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to obtain a good signal-to-noise ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the sulfonate group and the substituted benzene ring.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| S=O (Sulfonate) | 1200-1150 | Strong | Asymmetric stretch |
| S=O (Sulfonate) | 1050-1000 | Strong | Symmetric stretch |
| C=C (Aromatic) | 1600-1450 | Medium to Weak | Ring stretching |
| C-H (Aromatic) | 3100-3000 | Medium | Stretching |
| C-H (Aromatic) | 900-675 | Strong | Out-of-plane bending |
| C-S | 800-700 | Medium | Stretching |
| C-I | 600-500 | Medium to Weak | Stretching |
The para-substitution pattern can often be confirmed by the presence of a strong out-of-plane C-H bending vibration in the 860-800 cm⁻¹ region.[6][7]
Comparative Analysis:
The IR spectrum of sodium benzenesulfonate shows strong absorptions for the S=O stretches.[8] The spectrum of this compound is expected to be very similar in the sulfonate region. The presence of the iodine atom will introduce a C-I stretching vibration at a lower wavenumber, which may be difficult to distinguish from other fingerprint region absorptions. Comparing the spectrum to that of other para-substituted halobenzenes can help in assigning the C-H out-of-plane bending vibrations.[9][10]
Experimental Protocol for IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For an ionic compound like this compound, electrospray ionization (ESI) is a suitable "soft" ionization technique that allows for the detection of the intact anion.
Expected Mass Spectrum (Negative Ion Mode ESI):
The primary ion expected in the negative ion mode ESI mass spectrum is the 4-iodobenzenesulfonate anion at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
-
[M-K]⁻: The deprotonated molecule (4-iodobenzenesulfonate anion) will be the base peak. The calculated exact mass is 282.8930 g/mol .
Fragmentation Pattern:
While ESI is a soft ionization technique, some fragmentation can be induced in the mass spectrometer (e.g., through collision-induced dissociation, CID). The fragmentation of arylsulfonates often involves the loss of SO₂ or SO₃.
-
Loss of SO₃: A fragment corresponding to the iodophenyl anion ([C₆H₄I]⁻) may be observed.
-
Loss of SO₂: This would lead to a radical anion, which might be less stable and therefore less abundant.
Comparative Analysis:
The mass spectrometry of other organic salts, such as sodium dodecylbenzenesulfonate, also shows the intact sulfonate anion as the primary ion in negative mode ESI. The fragmentation patterns of related aromatic sulfonamides often show the loss of SO₂.[3][11]
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the electrospray ion source of the mass spectrometer.
-
Operate the mass spectrometer in negative ion mode.
-
Optimize the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the [M-K]⁻ ion.
-
Acquire the full scan mass spectrum over an appropriate m/z range.
-
If desired, perform tandem mass spectrometry (MS/MS) on the [M-K]⁻ ion to induce and analyze its fragmentation pattern.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic analysis of this compound provides a wealth of structural information that is indispensable for its characterization. The ¹H NMR spectrum offers a clear signature of the para-substituted aromatic ring, while ¹³C NMR, even when predicted, provides valuable insights into the carbon framework. IR spectroscopy confirms the presence of the key sulfonate and aromatic functional groups. Finally, mass spectrometry, particularly with electrospray ionization, allows for the unambiguous determination of the molecular anion and can provide further structural details through fragmentation analysis. By combining these techniques and comparing the data with that of related compounds, researchers can confidently identify and assess the purity of this compound, ensuring the integrity of their scientific endeavors.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C6H4IKO3S | CID 23713562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(166902-23-4) 1H NMR [m.chemicalbook.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Iodobenzene(591-50-4) 13C NMR spectrum [chemicalbook.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. spectra-analysis.com [spectra-analysis.com]
- 8. Benzenesulfonic acid sodium salt(515-42-4) IR Spectrum [chemicalbook.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. pubs.acs.org [pubs.acs.org]
Comparing the reactivity of Potassium 4-iodobenzenesulfonate with other halogenated benzenesulfonates.
An In-Depth Comparative Guide to the Reactivity of Potassium 4-iodobenzenesulfonate and Other Halogenated Analogues in Cross-Coupling Reactions
Introduction: The Strategic Role of Halogenated Benzenesulfonates in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the ability to efficiently construct complex molecular architectures is paramount. Aryl sulfonates, particularly halogenated derivatives, have emerged as indispensable building blocks. Their dual functionality—a reactive carbon-halogen (C-X) bond for cross-coupling and a polar sulfonate group conferring unique solubility and electronic properties—makes them highly valuable synthons. This compound, in particular, serves as a highly reactive and versatile reagent in the synthesis of diverse aromatic compounds and pharmaceutical intermediates.[1] This guide provides a detailed comparison of its reactivity against its bromo, chloro, and fluoro analogues, grounded in mechanistic principles and supported by experimental data, to inform strategic decisions in reaction development.
Mechanistic Underpinnings: Why the Halogen Matters
The utility of halogenated benzenesulfonates is most profoundly realized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3][4] The reactivity of the aryl halide in these transformations is predominantly dictated by the efficiency of the oxidative addition step. This initial, and often rate-determining, step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond, breaking it to form an arylpalladium(II) complex.[3][5][6]
The energy required to cleave the C-X bond is a critical factor governing the rate of this step. This energy is inversely related to the C-X bond length and directly related to the bond dissociation energy (BDE).[7] As one descends the halogen group, the atomic radius increases, leading to longer and weaker C-X bonds.[7] This fundamental principle establishes the general reactivity trend for aryl halides in cross-coupling reactions.[3][8]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Reactivity Analysis: A Quantitative Look
The established reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is:
I > Br > OTf (triflate) > Cl >> F [3][6][8]
This trend is directly correlated with the carbon-halogen bond dissociation energy (BDE). A lower BDE facilitates the crucial oxidative addition step, leading to faster reaction rates and often allowing for milder reaction conditions.
| Halogenated Benzene | C-X Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity |
| Iodobenzene | C-I | ~65 | Highest |
| Bromobenzene | C-Br | ~82.6[9] | High |
| Chlorobenzene | C-Cl | ~97.6[9] | Moderate |
| Fluorobenzene | C-F | ~125 | Lowest |
| Note: BDE values for halobenzenes are used as a close proxy for the corresponding 4-halobenzenesulfonates. The strongly electron-withdrawing sulfonate group can subtly influence these values, but the overall trend remains robust. |
This compound (The Benchmark)
The C-I bond is the longest and weakest among the halogens, making this compound the most reactive substrate in this series.[7] Its high reactivity allows for the use of a wide variety of palladium catalysts, often under mild conditions with lower catalyst loadings. This makes it an ideal choice for complex syntheses where preserving sensitive functional groups is critical.
Potassium 4-Bromobenzenesulfonate
As a workhorse of cross-coupling reactions, aryl bromides offer a good balance of reactivity and stability. The C-Br bond is significantly stronger than the C-I bond, requiring slightly more forcing conditions (e.g., higher temperatures, more electron-rich ligands) to achieve efficient oxidative addition.[10] However, it is generally less expensive and more stable than its iodo counterpart, making it a cost-effective choice for many applications.
Potassium 4-Chlorobenzenesulfonate
Aryl chlorides are attractive starting materials due to their low cost and wide availability. However, the C-Cl bond is substantially stronger, presenting a significant kinetic barrier to oxidative addition.[9] Historically considered challenging substrates, the development of specialized, sterically hindered, and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands has enabled their effective use.[10] Reactions involving aryl chlorides almost always require higher catalyst loadings and temperatures compared to bromides and iodides.
Potassium 4-Fluorobenzenesulfonate
The C-F bond is the strongest carbon-halogen bond, rendering aryl fluorides largely unreactive in conventional palladium-catalyzed cross-coupling reactions that proceed via an oxidative addition mechanism. Their activation typically requires alternative catalytic systems (e.g., Nickel) or different reaction pathways.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
To provide a tangible measure of the reactivity differences, a standardized Suzuki-Miyaura coupling experiment can be performed. This protocol is designed to highlight the relative conversion rates under identical conditions.
Caption: Workflow for comparing the reactivity of halobenzenesulfonates.
Step-by-Step Methodology
Objective: To compare the rate of formation of 4-phenylbenzenesulfonate from potassium 4-halobenzenesulfonates.
Materials:
-
This compound (1.0 mmol)
-
Potassium 4-bromobenzenesulfonate (1.0 mmol)
-
Potassium 4-chlorobenzenesulfonate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Toluene (5 mL)
-
Deionized Water (1 mL)
-
Reaction vials (4x) equipped with stir bars
Procedure:
-
Vessel Preparation: To each of the four reaction vials, add phenylboronic acid (146 mg, 1.2 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Substrate Addition:
-
To vial 1, add this compound (322 mg, 1.0 mmol).
-
To vial 2, add potassium 4-bromobenzenesulfonate (275 mg, 1.0 mmol).
-
To vial 3, add potassium 4-chlorobenzenesulfonate (230 mg, 1.0 mmol).
-
-
Solvent Addition: Add toluene (5 mL) and deionized water (1 mL) to each vial.
-
Degassing: Seal the vials with septa and purge with argon for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (23 mg, 0.02 mmol) to each vial.
-
Reaction: Place all vials in a preheated oil bath at 85°C and stir vigorously.
-
Monitoring: At specified time points (e.g., 1, 4, and 12 hours), withdraw a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS or LC-MS to determine the percentage conversion to the product.
Expected Outcome: The reaction with this compound is expected to proceed to completion most rapidly, likely within 1-4 hours. The bromo-analogue will react slower, potentially reaching completion by the 12-hour mark. The chloro-analogue will show significantly lower conversion, and may require a more advanced catalyst system for appreciable yield. The fluoro-analogue is expected to show negligible product formation.
Conclusion and Strategic Recommendations
The choice of halogen on a benzenesulfonate substrate is a strategic decision that profoundly impacts the efficiency and feasibility of cross-coupling reactions.
-
This compound is the premier choice for maximum reactivity , enabling mild conditions and broad functional group tolerance, which is ideal for late-stage functionalization in drug development.[1]
-
Potassium 4-bromobenzenesulfonate offers a pragmatic balance between high reactivity and lower cost , making it suitable for a wide range of applications from discovery to process development.
-
Potassium 4-chlorobenzenesulfonate is the most economical option but its lower reactivity necessitates the use of specialized, highly active catalyst systems and more stringent reaction conditions. It is best suited for large-scale synthesis where cost is a primary driver.
By understanding the mechanistic basis for these reactivity differences, researchers can make informed decisions, optimizing their synthetic strategies to balance reaction efficiency, substrate scope, and overall cost.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 9. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
A Comparative Guide to Iodinating Agents: The Advantages of Potassium 4-iodobenzenesulfonate
For researchers, scientists, and professionals in drug development, the introduction of iodine into molecular frameworks is a critical synthetic transformation. Iodinated compounds are pivotal intermediates in cross-coupling reactions, serve as key components in numerous active pharmaceutical ingredients (APIs), and are indispensable in the synthesis of radiolabeled tracers for diagnostic and metabolic studies. The choice of an iodinating agent is therefore a decision of paramount importance, directly influencing reaction efficiency, selectivity, safety, and overall process sustainability.
This guide provides an in-depth technical comparison of Potassium 4-iodobenzenesulfonate and its activated form with other commonly employed iodinating agents. We will explore the nuanced advantages of this system, supported by experimental data and protocols, to empower you in making informed decisions for your synthetic challenges.
The Landscape of Electrophilic Iodination: A Brief Overview
Electrophilic iodination is the most common method for forming carbon-iodine bonds on electron-rich moieties. The ideal iodinating agent should offer a balance of reactivity, selectivity, ease of handling, and a favorable safety and environmental profile. The most prevalent reagents in this class include:
-
Molecular Iodine (I₂): While elemental iodine is the most fundamental source, it is a relatively weak electrophile and often requires an activating agent or oxidant to enhance its reactivity.[1]
-
N-Iodosuccinimide (NIS): A versatile and easy-to-handle solid, NIS is a source of electrophilic iodine, often activated by Brønsted or Lewis acids to increase its potency.[2]
-
Iodine Monochloride (ICl): A highly reactive interhalogen compound, ICl is a potent source of I⁺ but is also corrosive, moisture-sensitive, and requires careful handling.[3]
-
In situ Generated Iodine: Systems like potassium iodide (KI) combined with an oxidant (e.g., potassium iodate (KIO₃) or hydrogen peroxide) offer a greener approach by generating the active iodinating species during the reaction.[4][5]
This guide will focus on a compelling alternative: the use of this compound, particularly as a precursor to a recyclable, hypervalent iodine(V) reagent.
This compound: A Gateway to a Superior Iodinating System
This compound is a stable, crystalline solid that is highly soluble in water.[6] While it can be used in some applications, its most significant advantage lies in its role as a precursor to Potassium 4-iodylbenzenesulfonate (PIBS) , a hypervalent iodine(V) reagent.[4] This transformation is readily achieved through oxidation with an eco-friendly oxidant like Oxone®.
The resulting PIBS is a thermally stable, water-soluble, and highly efficient oxidant for the iodination of a wide range of substrates.[7] The true innovation of this system is its recyclability , a feature that sets it apart from most other iodinating agents and aligns with the principles of green chemistry.
The Recyclability Workflow
The recyclability of the PIBS system is a key advantage, minimizing waste and reducing the overall cost of synthesis. The workflow is as follows:
References
A Comparative Guide to the Purity Validation of Synthesized Potassium 4-iodobenzenesulfonate
For researchers, scientists, and drug development professionals, the structural integrity and purity of synthesized intermediates are paramount. Potassium 4-iodobenzenesulfonate, a key reagent in various organic syntheses, is no exception. Ensuring its purity is not merely a quality control checkpoint; it is fundamental to the reproducibility of downstream reactions and the integrity of final products. This guide provides an in-depth comparison of orthogonal analytical techniques to establish a robust, self-validating system for purity assessment. We will delve into the "why" behind experimental choices, moving beyond mere protocols to empower researchers with a comprehensive validation strategy.
The Logic of Orthogonal Purity Analysis
A single analytical technique provides only one perspective on a molecule's identity and purity. A high-purity result from High-Performance Liquid Chromatography (HPLC), for instance, does not preclude the presence of co-eluting, structurally similar impurities or residual inorganic salts. True confidence in a sample's purity is achieved by employing multiple, orthogonal (or complementary) methods that probe different physicochemical properties of the compound. Our validation workflow is built on this principle, integrating spectroscopic, chromatographic, and compositional analyses.
Caption: Fig. 1: Orthogonal Purity Validation Workflow
Spectroscopic Methods: Confirming Molecular Structure
Spectroscopic techniques are foundational as they provide direct evidence of the covalent structure of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is arguably the most powerful tool for unambiguous structure elucidation of organic compounds. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For this compound, the aromatic region of the ¹H NMR spectrum is particularly diagnostic. The para-substitution pattern gives rise to a characteristic AA'BB' system, appearing as two distinct doublets. The presence of any other signals in the aromatic region could indicate isomeric impurities, such as the ortho- or meta-iodobenzenesulfonate derivatives, which are common process-related impurities from the sulfonation of iodobenzene.
Trustworthiness: The self-validating nature of NMR lies in the combination of chemical shifts, coupling constants, and integration values. A clean spectrum where the proton integrations match the expected ratio (in this case, 2H for each doublet) and the coupling constants are typical for aromatic protons (~8-9 Hz) provides high confidence in the structural assignment.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for its ability to dissolve ionic salts.
-
Internal Standard: Add a small amount of a suitable internal standard if quantitative analysis (qNMR) is desired. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is a common choice.
-
Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[1][2] Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR: Following ¹H acquisition, record a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak or the internal standard. Perform phase and baseline corrections. Integrate the signals in the ¹H spectrum.
Data Interpretation:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Inferred Structural Fragment |
| ¹H | ~7.8 ppm | Doublet (d) | 2x Ar-H ortho to -SO₃⁻ |
| ¹H | ~7.5 ppm | Doublet (d) | 2x Ar-H ortho to -I |
| ¹³C | ~145 ppm | Singlet | Ar-C attached to -SO₃⁻ |
| ¹³C | ~138 ppm | Singlet | Ar-C ortho to -I |
| ¹³C | ~128 ppm | Singlet | Ar-C ortho to -SO₃⁻ |
| ¹³C | ~98 ppm | Singlet | Ar-C attached to -I |
| (Note: ¹³C shifts are estimated based on data for benzenesulfonic acid and related iodo-compounds. Actual values may vary slightly.)[3] |
A representative ¹H NMR spectrum can be found from suppliers like ChemicalBook, which serves as a good reference.[4]
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing direct confirmation of the molecular weight of the compound. For an ionic salt like this compound, Electrospray Ionization (ESI) is the technique of choice. It is a soft ionization method that allows the intact ions to be transferred into the gas phase. We would expect to observe the 4-iodobenzenesulfonate anion in negative ion mode and the potassium cation in positive ion mode.
Trustworthiness: High-resolution mass spectrometry (HRMS) can provide a mass measurement with high accuracy (typically < 5 ppm), which allows for the determination of the elemental formula. Observing the anion at the calculated exact mass for C₆H₄IO₃S⁻ provides extremely strong evidence for the compound's identity.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer equipped with an ESI source.
-
Analysis Mode: Acquire data in both positive and negative ion modes.
-
Negative Mode Scan: Scan a mass range that includes the expected m/z of the 4-iodobenzenesulfonate anion (283.90 m/z).
-
Positive Mode Scan: Scan a mass range that includes the expected m/z of the potassium cation (38.96 m/z).
-
-
Data Interpretation: Compare the observed m/z values with the theoretical exact masses.
| Ion | Formula | Mode | Theoretical Exact Mass (m/z) |
| [M-K]⁻ | [C₆H₄IO₃S]⁻ | Negative | 283.9004 |
| [K]⁺ | [K]⁺ | Positive | 38.9637 |
| (Note: Theoretical masses calculated based on the most abundant isotopes.)[5] |
Chromatographic Methods: Quantifying Purity
While spectroscopy confirms identity, chromatography excels at separating the target compound from impurities, allowing for quantitative purity assessment.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC with UV detection is the workhorse for purity analysis in the pharmaceutical and chemical industries. For an ionic and polar compound like this compound, a reversed-phase (RP) C18 column is a good starting point. However, simple RP methods can suffer from poor retention for such polar analytes. To overcome this, ion-pair chromatography is often employed. An alternative is to use a mixed-mode column that has both reversed-phase and anion-exchange characteristics.[6] The choice of UV wavelength is critical; the aromatic ring provides strong chromophores, and a wavelength around 225-254 nm should provide good sensitivity.[7][8]
Trustworthiness: A well-developed HPLC method can separate the main component from structurally similar impurities and starting materials. Purity is typically calculated using an area percent method from the chromatogram. A single, sharp, symmetrical peak at the expected retention time is indicative of high purity. Spiking the sample with anticipated impurities (e.g., iodobenzene, p-toluenesulfonic acid as a non-iodinated analog) can be used to validate the method's separating power.
References
- 1. rsc.org [rsc.org]
- 2. amt.copernicus.org [amt.copernicus.org]
- 3. hmdb.ca [hmdb.ca]
- 4. This compound(166902-23-4) 1H NMR [m.chemicalbook.com]
- 5. This compound | C6H4IKO3S | CID 23713562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Potassium, Perchlorate, Methanesulfonic, Chloride, Bromide, and Nitrate Ions on Obelisc N | SIELC Technologies [sielc.com]
- 7. HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Potassium 4-iodobenzenesulfonate and Sodium 4-iodobenzenesulfonate: A Guide for Researchers
In the landscape of chemical reagents and pharmaceutical intermediates, the choice between seemingly similar salt forms of an active molecule can have profound implications for process development, formulation stability, and ultimately, therapeutic efficacy. This guide provides an in-depth comparative analysis of two such analogs: Potassium 4-iodobenzenesulfonate and Sodium 4-iodobenzenesulfonate. While sharing the same active anionic species, the subtle yet significant differences imparted by the potassium (K⁺) and sodium (Na⁺) counter-ions merit careful consideration by researchers, scientists, and drug development professionals. This document will explore the theoretical underpinnings of these differences, present a framework for their experimental evaluation, and offer insights into selecting the optimal salt form for specific applications.
Introduction: The Unassuming Influence of the Counter-Ion
At first glance, this compound and Sodium 4-iodobenzenesulfonate might appear interchangeable. Both are salts of 4-iodobenzenesulfonic acid, a versatile building block in organic synthesis.[1] However, the identity of the alkali metal cation can significantly alter the physicochemical properties of the solid-state material. These differences, rooted in the fundamental properties of the potassium and sodium ions, can manifest in variations in solubility, hygroscopicity, thermal stability, and crystal lattice energy.[2] Such variations can impact everything from reaction kinetics in a synthesis to the shelf-life of a final drug product. This guide will provide the theoretical framework and practical experimental protocols to empower researchers to make informed decisions based on empirical data.
Theoretical Framework: A Tale of Two Cations
The differing behaviors of potassium and sodium salts can be largely attributed to the intrinsic properties of their respective cations. The potassium ion is larger and less polarizing than the sodium ion. This seemingly small distinction has a cascading effect on the solid-state properties of the corresponding salts.
-
Ionic Radius and Charge Density: The ionic radius of K⁺ is approximately 138 pm, while that of Na⁺ is smaller at 102 pm. Consequently, the sodium ion possesses a higher charge density. This leads to stronger electrostatic interactions with the sulfonate anion and with surrounding water molecules.
-
Hydration and Hygroscopicity: The higher charge density of Na⁺ results in a greater enthalpy of hydration. This means sodium salts have a stronger affinity for water molecules and are often more hygroscopic than their potassium counterparts.[2] This can be a critical factor in the handling, storage, and formulation of a compound, as moisture uptake can lead to physical instability (e.g., deliquescence) and chemical degradation.
-
Crystal Lattice Energy: The smaller size of the sodium ion generally allows for a more compact and stable crystal lattice, resulting in a higher lattice energy compared to the corresponding potassium salt. This can influence properties such as melting point and solubility.
dot graph TD { subgraph "Cationic Properties" A[Ionic Radius: K⁺ > Na⁺] B[Charge Density: Na⁺ > K⁺] C[Hydration Enthalpy: Na⁺ > K⁺] end
} Caption: Relationship between cation properties and bulk salt characteristics.
Comparative Physicochemical Properties: A Tabulated Overview
The following table summarizes the key physicochemical properties of this compound and Sodium 4-iodobenzenesulfonate based on available data. It is important to note that direct, side-by-side comparative studies are limited, and some properties are inferred from general principles of alkali metal salt behavior.
| Property | This compound | Sodium 4-iodobenzenesulfonate | Key Differences & Implications |
| Molecular Formula | C₆H₄IKO₃S[3] | C₆H₄INaO₃S | The primary difference lies in the cation. |
| Molecular Weight | 322.16 g/mol [3] | 306.06 g/mol [4] | Affects molar calculations and stoichiometry. |
| Appearance | White to off-white solid | White to off-white solid | Visually indistinguishable in pure form. |
| Solubility | Soluble in water. | Soluble in water. | While both are water-soluble, the sodium salt is expected to have a higher solubility in polar organic solvents due to its harder cation nature. The potassium salt may be preferable in non-aqueous reactions where the absence of coordinated water is critical. |
| Hygroscopicity | Expected to be less hygroscopic. | Expected to be more hygroscopic.[1] | The sodium salt will likely require more stringent handling and storage conditions to protect from moisture. The potassium salt may offer advantages in formulations where moisture content is critical. |
| Thermal Stability | Generally high. | Generally high. | Differences in thermal stability are expected due to variations in crystal lattice energy. TGA/DSC analysis is required for a definitive comparison. |
| Crystal Structure | Crystalline solid. | Crystalline solid. | The different ionic radii will lead to distinct crystal packing and potentially different polymorphic forms, which can impact dissolution rates and bioavailability. |
Experimental Protocols for Comparative Analysis
To empirically validate the theoretical differences and to provide robust data for salt form selection, a series of comparative experiments are recommended.
Solubility Determination
Objective: To quantitatively compare the solubility of this compound and Sodium 4-iodobenzenesulfonate in various solvents relevant to their intended application.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, and a non-polar solvent like toluene or hexane).
-
Equilibrium Solubility Method:
-
Add an excess of the salt to a known volume of the solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 40 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the dissolved salt in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore) or HPLC.
-
-
Data Analysis: Express solubility in mg/mL or mol/L for each solvent at each temperature.
dot graph TD { A[Prepare Saturated Solutions] --> B{Equilibrate at Constant Temperature}; B --> C[Separate Solid and Liquid Phases]; C --> D[Analyze Supernatant Concentration]; D --> E[Calculate Solubility]; } Caption: Workflow for solubility determination.
Hygroscopicity Assessment
Objective: To compare the moisture sorption behavior of the two salts under controlled humidity conditions.
Methodology:
-
Dynamic Vapor Sorption (DVS): This is the preferred method for a detailed analysis.
-
Place a known mass of the sample in the DVS instrument.
-
Expose the sample to a programmed range of relative humidity (RH) steps (e.g., 0% to 90% and back down) at a constant temperature (e.g., 25 °C).
-
The instrument continuously measures the mass change as a function of RH.
-
-
Desiccator Method (for a less resource-intensive approach):
-
Dry the samples to a constant weight in a vacuum oven.
-
Place a known mass of each dried sample in separate open containers.
-
Place the containers in a desiccator containing a saturated salt solution to maintain a constant RH (e.g., a saturated solution of sodium chloride provides ~75% RH).
-
Monitor the mass of the samples at regular intervals until a constant weight is achieved or for a set period (e.g., 24 or 48 hours).
-
-
Data Analysis: For DVS, plot the percentage change in mass versus RH to generate a sorption-desorption isotherm. For the desiccator method, calculate the percentage mass increase.
dot graph TD { A[Sample Preparation & Initial Weighing] --> B{Expose to Controlled Humidity}; B --> C[Monitor Mass Change Over Time]; C --> D[Analyze Sorption/Desorption Profile]; } Caption: Workflow for hygroscopicity testing.
Thermal Analysis (TGA/DSC)
Objective: To compare the thermal stability, melting points, and decomposition profiles of the two salts.
Methodology:
-
Instrumentation: Use a simultaneous thermal analyzer (STA) that can perform both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 3-10 mg) in an appropriate pan (e.g., aluminum or alumina).
-
Experimental Conditions:
-
Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 30 °C to 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Conduct the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
-
Data Analysis:
-
TGA Curve: Plot mass loss (%) versus temperature. Determine the onset of decomposition and the temperature ranges of mass loss events.
-
DSC Curve: Plot heat flow (mW) versus temperature. Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
-
dot graph TD { A[Sample Preparation] --> B{Heating under Controlled Atmosphere}; B --> C[Simultaneous Measurement of Mass Change (TGA) & Heat Flow (DSC)]; C --> D[Analysis of Thermal Events]; } Caption: Workflow for thermal analysis.
Spectroscopic and Crystallographic Characterization
Objective: To confirm the chemical structure and investigate the solid-state properties of the two salts.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present. The spectra of both salts are expected to be very similar, with characteristic peaks for the sulfonate group (S=O stretching) and the substituted benzene ring. Subtle shifts in peak positions may indicate differences in the crystal environment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., D₂O or DMSO-d₆) will confirm the structure of the 4-iodobenzenesulfonate anion. The spectra for both the potassium and sodium salts should be identical as the cation is not observed in these experiments.
-
Powder X-Ray Diffraction (PXRD): This is a powerful technique to analyze the crystal structure. The PXRD patterns of the potassium and sodium salts are expected to be different, confirming that they crystallize in different forms. This technique is also crucial for identifying different polymorphs.
Safety and Handling
Both this compound and Sodium 4-iodobenzenesulfonate should be handled with appropriate laboratory safety precautions. While specific safety data sheets (SDS) should always be consulted, general handling guidelines include:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials. As the sodium salt is expected to be more hygroscopic, it is particularly important to store it in a tightly sealed container with a desiccant if necessary.
Conclusion and Recommendations
The choice between this compound and Sodium 4-iodobenzenesulfonate is not trivial and should be guided by the specific requirements of the intended application.
-
For applications requiring low hygroscopicity and enhanced stability in the presence of ambient moisture, this compound is likely the superior choice. Its lower propensity to absorb water makes it easier to handle and store, and can lead to more consistent performance in moisture-sensitive formulations.
-
For applications where high aqueous solubility is the primary driver, or where the cost of the raw material is a significant factor, Sodium 4-iodobenzenesulfonate may be preferred. However, its higher hygroscopicity must be carefully managed through appropriate handling and storage protocols.
Ultimately, the experimental data generated from the protocols outlined in this guide will provide the definitive evidence needed to make a scientifically sound decision. By understanding the theoretical basis of the differences and validating them with empirical data, researchers can de-risk their development processes and select the optimal salt form for their specific needs.
References
- 1. Effect of hygroscopicity of the metal salt on the formation and air stability of lyotropic liquid crystalline mesophases in hydrated salt-surfactant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:13035-63-7 | Chemsrc [chemsrc.com]
- 3. This compound | C6H4IKO3S | CID 23713562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium benzenesulfonate | C6H5NaO3S | CID 517327 - PubChem [pubchem.ncbi.nlm.nih.gov]
Efficacy Showdown: Potassium 4-iodobenzenesulfonate as a Recyclable Catalyst in Oxidative Transformations
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Catalytic Performance of Potassium 4-iodobenzenesulfonate in Key Organic Syntheses.
In the landscape of modern organic synthesis, the quest for efficient, sustainable, and recyclable catalytic systems is paramount. This compound has emerged as a noteworthy contender, primarily functioning as a precursor to a powerful hypervalent iodine(V) oxidant. This guide provides an in-depth comparison of its efficacy in various catalytic systems, offering valuable insights for professionals in drug development and chemical research. The core of this system's utility lies in the in-situ generation of Potassium 4-iodylbenzenesulfonate (PIBS), a potent oxidizing agent, from its more stable this compound precursor using a terminal oxidant, typically potassium peroxymonosulfate (Oxone). This catalytic cycle allows for the use of the iodo-compound in catalytic quantities, enhancing its appeal from a green chemistry perspective.
The Catalytic Heart: The PIBS/Oxone System
The catalytic utility of this compound is intrinsically linked to its oxidation to the hypervalent iodine(V) species, PIBS. This transformation is central to its role in oxidative functionalization reactions. The general catalytic cycle can be visualized as follows:
Figure 1: Catalytic cycle of this compound.
This guide will now delve into a comparative analysis of this catalytic system in two key transformations: the oxidative iodination of ketones and the oxidation of alcohols.
I. Oxidative α-Iodination of Ketones: A Comparative Analysis
The introduction of an iodine atom at the α-position of a ketone is a valuable transformation in organic synthesis, providing a versatile handle for subsequent functionalization. The PIBS/Oxone system, derived from this compound, offers an efficient and recyclable method for this reaction.[1]
The PIBS/Oxone System in Action
The catalytic system employing PIBS, generated in situ from this compound and Oxone, has been demonstrated to be highly effective for the α-iodination of a variety of ketones.[1]
Experimental Protocol: General Procedure for α-Iodination of Ketones using PIBS [1]
-
To a solution of the ketone (1.0 mmol) and iodine (1.1 mmol) in a suitable solvent (e.g., methanol, dichloromethane), add Potassium 4-iodylbenzenesulfonate (PIBS) (0.55 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the α-iodoketone.
The recyclability of the catalyst is a key advantage. The reduced form, this compound, can be recovered from the aqueous layer and re-oxidized to PIBS using Oxone.[1]
Performance Comparison with Alternative Methods
To objectively assess the efficacy of the PIBS/Oxone system, a comparison with established methods for α-iodination of ketones is presented below.
| Catalytic System/Reagent | Substrate | Yield (%) | Reaction Conditions | Reference |
| PIBS / I₂ | Acetophenone | 92% | MeOH, rt, 20 min | [1] |
| PIBS / I₂ | Cyclohexanone | 93% | MeOH, rt, 20 min | [1] |
| CuO / I₂ | Acetophenone | High | Neutral conditions | [2] |
| Selectfluor™ / I₂ | Aryl alkyl ketones | High | Methanol, rt | [2] |
| NH₄I / Oxone® | Aralkyl ketones | Moderate to excellent | Mild conditions | [3] |
Analysis of Efficacy:
The PIBS/Oxone system, derived from this compound, demonstrates excellent efficacy for the α-iodination of ketones, providing high yields in short reaction times under mild, room temperature conditions.[1] While other methods, such as those employing copper(II) oxide or Selectfluor™, also report high yields, the PIBS system offers the distinct advantage of being a recyclable catalytic system.[1][2] The use of ammonium iodide with Oxone® also presents a viable alternative, though the yields can be more variable.[3] The operational simplicity and recyclability position the this compound-based system as a highly competitive and environmentally conscious choice for this transformation.
II. Catalytic Oxidation of Alcohols: A Competitive Landscape
The oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis. Hypervalent iodine reagents are well-established oxidants for this purpose, and catalytic systems based on iodoarenes are of significant interest. While direct comparative studies featuring this compound are scarce, we can infer its potential efficacy by examining closely related systems and comparing them to other catalytic oxidation methods. A review of hypervalent iodine(V) catalyzed reactions highlights the use of an o-iodobenzenesulfonate (IBS)-derived catalyst for the oxidation of secondary alcohols to ketones with yields up to 98%.[4] Given the structural similarity, a comparable performance can be anticipated for the 4-substituted isomer.
Inferred Performance of the this compound System
Based on the performance of analogous iodobenzenesulfonate catalysts, a system utilizing this compound as a pre-catalyst with a suitable terminal oxidant like Oxone would be expected to efficiently oxidize a range of alcohols.
Anticipated Experimental Workflow:
Figure 2: Anticipated workflow for alcohol oxidation.
Performance Comparison with Alternative Catalytic Systems
The following table provides a comparative overview of various catalytic systems for the oxidation of alcohols.
| Catalytic System | Substrate Example | Product | Yield (%) | Reaction Conditions | Reference |
| IBS-derived catalyst / Oxone | Secondary Alcohols | Ketones | up to 98% | - | [4] |
| TEMPO / DIAD | Various alcohols | Aldehydes/Ketones | - | No overoxidation | [5] |
| V₂O₅ / O₂ | Secondary alcohols | Ketones | - | Toluene, 100°C | [5] |
| FeCl₃/BHDC / H₂O₂ | Various alcohols | Aldehydes/Ketones | Good to excellent | 2-15 min | [6] |
| Nitroxide / Nitric Acid | Various alcohols | Aldehydes/Ketones | 63-98% | No metal catalyst | [7] |
Analysis of Efficacy:
The data suggests that an iodine-based catalytic system derived from a water-soluble iodobenzenesulfonate is highly effective for alcohol oxidation, offering excellent yields.[4] This positions it favorably against other established methods. For instance, while TEMPO-based systems are known for their selectivity in preventing over-oxidation to carboxylic acids, the reaction times can be longer.[5] Vanadium-catalyzed aerobic oxidation requires elevated temperatures.[5] The recently developed iron-based deep eutectic solvent system offers remarkably short reaction times.[6] A metal-free approach using a nitroxide and nitric acid also provides high yields.[7]
The key advantages of a potential this compound-based system would be its recyclability, operational simplicity, and the use of an environmentally benign terminal oxidant like Oxone.
Conclusion and Future Outlook
This compound, as a precursor to the recyclable hypervalent iodine(V) oxidant PIBS, presents a highly efficacious and sustainable catalytic system for oxidative transformations. In the α-iodination of ketones, it demonstrates comparable or superior performance to existing methods, with the significant advantage of catalyst recyclability. For alcohol oxidation, while direct data is limited, analogous systems suggest it would be a highly competitive methodology.
For researchers and professionals in drug development, the adoption of such recyclable, water-soluble catalytic systems offers a pathway to greener, more cost-effective, and efficient synthetic routes. Future research should focus on expanding the substrate scope of this catalytic system and conducting direct, head-to-head comparisons with other leading catalytic methods to further delineate its advantages and potential limitations.
References
- 1. portal.tpu.ru [portal.tpu.ru]
- 2. Iodoketone synthesis by iodination [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 6. Frontiers | Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Quantitative analysis methods for determining the concentration of Potassium 4-iodobenzenesulfonate.
A Comparative Guide to Quantitative Analysis of Potassium 4-iodobenzenesulfonate
This guide provides a detailed comparison of analytical methodologies for the quantitative determination of this compound. As a crucial reagent and intermediate in various chemical syntheses, the ability to accurately and reliably measure its concentration is paramount for process control, quality assurance, and research applications. We will explore several robust analytical techniques, offering insights into the causality behind experimental choices and providing validated protocols to ensure scientific integrity. All methodologies are discussed in the context of established validation guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3]
Introduction to Analytical Strategy
The selection of an appropriate analytical method depends on several factors, including the sample matrix, the required level of sensitivity and specificity, available instrumentation, and desired sample throughput. This compound (C₆H₄IKO₃S) is an ionic salt that is soluble in aqueous solutions. Its structure, featuring a substituted aromatic ring, makes it amenable to spectroscopic and chromatographic techniques. This guide will focus on three primary methods:
-
High-Performance Liquid Chromatography (HPLC): A highly specific and sensitive method for separating and quantifying the analyte.
-
UV-Vis Spectrophotometry: A rapid and straightforward method based on the molecule's inherent light-absorbing properties.
-
Ion Chromatography (IC): A powerful technique for the direct analysis of the 4-iodobenzenesulfonate anion.
The logical flow for selecting and implementing a method is crucial for achieving reliable results.
Caption: Decision workflow for selecting an appropriate analytical method.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the cornerstone of pharmaceutical analysis, offering unparalleled specificity and resolving power.[4][5] For this compound, a reversed-phase method is ideal, separating the 4-iodobenzenesulfonate anion from the potassium counter-ion (which is unretained) and other potential organic impurities.
Principle of Causality
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The 4-iodobenzenesulfonate anion, while polar due to the sulfonate group, possesses sufficient hydrophobicity from the iodinated benzene ring to be retained on a C18 column. By using an ion-pairing agent or, more simply, by controlling the mobile phase pH to ensure the sulfonate group is ionized, we can achieve sharp, symmetrical peaks. UV detection is highly effective due to the strong chromophore of the aromatic ring.
Experimental Protocol
-
Reagent & Standard Preparation:
-
Mobile Phase: Prepare a mixture of 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 70:30 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Mobile phase is recommended as the diluent to ensure peak shape integrity.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample material, dissolve in the diluent, and dilute to a final concentration within the calibration range. For example, weigh 25 mg of the sample and dissolve in 250 mL of diluent to get a 100 µg/mL solution, which can be further diluted if necessary.
-
-
Chromatographic Conditions:
Parameter Recommended Setting Column C18, 4.6 x 150 mm, 5 µm Mobile Phase 70:30 (v/v) 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temperature 30 °C Detection UV at 235 nm | Run Time | ~10 minutes |
-
Data Analysis:
-
Inject the calibration standards and the sample solution.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the sample by interpolating its peak area on the calibration curve.
-
Validation Insights
This method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[1][3][6]
-
Specificity: Demonstrated by injecting a blank (diluent) and a placebo (matrix without analyte) to show no interfering peaks at the analyte's retention time.[4]
-
Linearity: Assessed from the calibration curve's correlation coefficient (typically R² > 0.999).
-
Accuracy & Precision: Determined by analyzing samples of known concentration (spiked placebo) at different levels (e.g., 80%, 100%, 120% of the target concentration) on different days with different analysts.[3]
UV-Vis Spectrophotometry
For rapid, high-throughput analysis where the sample matrix is simple and free of interfering UV-absorbing substances, direct UV-Vis spectrophotometry is a highly effective and economical choice.
Principle of Causality
The method is based on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The iodinated benzene ring in this compound exhibits strong absorbance in the UV region, which can be used for direct quantification.
Experimental Protocol
-
Reagent & Standard Preparation:
-
Diluent: Deionized water or a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).
-
Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Calibration Standards: Prepare a series of standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with the diluent.
-
-
Sample Preparation:
-
Prepare a sample solution in the same diluent with a concentration that falls within the linear range of the calibration curve.
-
-
Spectrophotometric Analysis:
-
Wavelength Scan: Scan a mid-range standard solution (e.g., 15 µg/mL) from 400 nm to 200 nm against a diluent blank to determine the wavelength of maximum absorbance (λmax). The expected λmax will be around 235-240 nm.
-
Measurement: Set the spectrophotometer to the determined λmax.
-
Calibration: Measure the absorbance of the diluent (to zero the instrument) and then each of the calibration standards.
-
Sample Analysis: Measure the absorbance of the prepared sample solution.
-
-
Data Analysis:
-
Create a calibration curve by plotting absorbance versus concentration.
-
Calculate the concentration of the sample using the linear regression equation from the calibration curve.
-
Validation Insights
-
Specificity: This method's primary limitation is its lack of specificity. It is only suitable for pure substances or simple mixtures where other components do not absorb at the analytical wavelength. A spectral scan of the sample should be compared to the standard to check for interfering peaks.
-
Linearity: The linear range should be established where the plot of absorbance vs. concentration yields a straight line passing through the origin.
Ion Chromatography (IC)
Ion chromatography is a specialized form of liquid chromatography designed for the determination of ionic species. It is an excellent alternative to reversed-phase HPLC for the direct quantification of the 4-iodobenzenesulfonate anion, especially in complex aqueous or ionic matrices.[7]
Principle of Causality
The separation occurs on a stationary phase containing fixed ion-exchange groups. For the anionic 4-iodobenzenesulfonate, an anion-exchange column is used.[8][9] The analyte ions are retained on the column and are subsequently eluted by a mobile phase containing competing ions (the eluent, e.g., hydroxide or carbonate). Suppressed conductivity detection is typically used, where the eluent conductivity is chemically reduced post-column, leading to a low background signal and high sensitivity for the analyte ions.[7][8]
Experimental Protocol
-
Reagent & Standard Preparation:
-
Eluent: Prepare an appropriate eluent, such as 20 mM Potassium Hydroxide, using an eluent generation system or by manual preparation with degassed, deionized water.
-
Diluent: Deionized water.
-
Standard Stock Solution (1000 µg/mL): Prepare as described for HPLC, using deionized water as the solvent.
-
Calibration Standards: Prepare a series of standards (e.g., 0.5, 2, 5, 10, 20 µg/mL) by diluting the stock solution with deionized water.
-
-
Sample Preparation:
-
Dissolve the sample in deionized water and dilute to a concentration within the calibration range. Samples may require filtration through a 0.45 µm IC-grade syringe filter.
-
-
Chromatographic Conditions:
Parameter Recommended Setting Guard Column Anion-exchange guard column (e.g., Dionex IonPac AG18) Analytical Column Anion-exchange analytical column (e.g., Dionex IonPac AS18)[8] Eluent 20-30 mM KOH (isocratic or gradient) Flow Rate 1.0 mL/min Injection Volume 25 µL Column Temperature 30 °C Detection Suppressed Conductivity | Suppressor | Anion Self-Regenerating Suppressor |
-
Data Analysis:
-
Follow the same procedure as for HPLC, using the calibration curve of peak area versus concentration to quantify the sample.
-
Validation Insights
-
Specificity: IC offers excellent specificity for ionic analytes and can resolve 4-iodobenzenesulfonate from common inorganic anions (e.g., chloride, sulfate) that might be present.
-
Sensitivity: Suppressed conductivity detection provides low detection limits, making this method suitable for trace-level analysis.
General Experimental Workflow
The following diagram illustrates the common workflow for chromatographic and spectrophotometric analyses.
Caption: A generalized workflow for quantitative chemical analysis.
Performance Comparison
The choice of method is a trade-off between performance characteristics. The following table provides a comparative summary to guide your selection.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Ion Chromatography |
| Specificity | Very High | Low to Moderate | High |
| Sensitivity (LOD/LOQ) | High (ng/mL) | Moderate (µg/mL) | Very High (sub-µg/mL) |
| Linear Range | Wide (2-3 orders of magnitude) | Narrow (1-2 orders of magnitude) | Wide (2-3 orders of magnitude) |
| Sample Throughput | Moderate | High | Moderate |
| Cost (Instrument) | High | Low | High |
| Cost (Per Sample) | Moderate | Low | Moderate to High |
| Robustness | High | High | High |
| Primary Application | Purity testing, stability studies, assay of drug substance/product | Quick assay of pure substances, process monitoring | Analysis in ionic matrices, trace impurity analysis |
Conclusion
For the robust, specific, and sensitive quantification of this compound, Reversed-Phase HPLC with UV detection is the most authoritative and versatile method, suitable for nearly all applications in research and quality control. It aligns well with regulatory expectations for method validation.[5][10][11] UV-Vis Spectrophotometry serves as an excellent tool for rapid, non-specific quantification of pure materials where speed and cost are primary considerations. Finally, Ion Chromatography offers a superior alternative when the analyte must be quantified in complex aqueous matrices or when simultaneous analysis of other inorganic or organic anions is required.
Each method, when properly developed and validated according to established guidelines like ICH Q2(R1), can provide trustworthy and accurate data.[1][3] The ultimate choice should be guided by the specific analytical requirements of the project.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. database.ich.org [database.ich.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. scielo.br [scielo.br]
- 6. fda.gov [fda.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjarr.com [wjarr.com]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Benchmarking Potassium 4-iodobenzenesulfonate: A Comparative Guide for Suzuki-Miyaura, Heck, and Sonogashira Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the imperative for efficient, selective, and environmentally benign methodologies is ever-present. Water-soluble reagents and catalysts have emerged as key players in this pursuit, enabling transformations in aqueous media and simplifying product purification. This guide provides a comprehensive performance benchmark of Potassium 4-iodobenzenesulfonate, a highly water-soluble aryl iodide, in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. Through a synthesis of established reactivity principles, analogous experimental data, and mechanistic insights, we will objectively compare its anticipated performance against common alternatives, offering a valuable resource for researchers engaged in the synthesis of complex aromatic scaffolds.
Introduction: The Advantage of a Water-Soluble Aryl Iodide
This compound distinguishes itself through the strategic combination of a highly reactive carbon-iodine bond and a water-solubilizing sulfonate group. The C-I bond is the most reactive among the common aryl halides (I > Br > Cl > OTf) for oxidative addition to a palladium(0) center, the initial and often rate-limiting step in many cross-coupling catalytic cycles.[1][2] This inherent reactivity suggests that reactions employing this compound can often proceed under milder conditions, with lower catalyst loadings, and faster reaction times compared to their bromo or chloro counterparts.
The presence of the potassium sulfonate moiety imparts excellent water solubility, opening the door to aqueous-phase catalysis. This approach aligns with the principles of green chemistry by reducing reliance on volatile organic compounds (VOCs).[3] Furthermore, the high polarity of the sulfonate group can significantly simplify the purification of nonpolar cross-coupled products, as the starting material and inorganic byproducts remain in the aqueous phase.
Suzuki-Miyaura Coupling: A Comparative Outlook
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C(sp²)–C(sp²) bonds. While direct experimental data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature, we can infer its performance based on the well-established reactivity of aryl iodides and data from analogous water-soluble aryl halides and sulfonates.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron species and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The oxidative addition step is generally the slowest, and its rate is highly dependent on the nature of the leaving group, following the order I > Br > Cl.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison: Aryl Iodide vs. Aryl Bromide and Aryl Sulfonate
The following table provides a comparative overview of the expected performance of this compound against its bromo- and sulfonate-containing counterparts in a typical Suzuki-Miyaura coupling with phenylboronic acid. The data for the bromo-analog is adapted from known procedures for similar water-soluble aryl bromides.
| Feature | This compound (Predicted) | Potassium 4-bromobenzenesulfonate (Reference) | Aryl Sulfonates (General) |
| Reactivity | High | Moderate | Low to Moderate |
| Typical Temp. | Room Temp. to 50 °C | 50 - 80 °C | 80 - 120 °C |
| Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | 2 - 10 mol% |
| Reaction Time | 1 - 4 hours | 4 - 12 hours | 12 - 24 hours |
| Yield | Excellent (>90%) | Good to Excellent (80-95%) | Moderate to Good (60-90%) |
Justification: The higher reactivity of the C-I bond allows for milder reaction conditions and shorter reaction times for this compound compared to the bromo-analog.[4] Aryl sulfonates are generally less reactive than aryl halides and often require higher temperatures and more specialized catalyst systems.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted for this compound based on established procedures for water-soluble aryl halides.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (TPPTS)
-
Sodium carbonate (Na₂CO₃)
-
Degassed water
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add degassed water (10 mL).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and TPPTS (0.06 mmol) in a small amount of degassed water.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction mixture at 50 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: Vinylation of a Water-Soluble Aryl Iodide
The Heck reaction provides a powerful method for the arylation of alkenes. The high reactivity of this compound is expected to be a significant advantage in this transformation.
Mechanistic Insights
The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to form the vinylated product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by a base.
Diagram of the Heck Reaction Catalytic Cycle
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Performance Comparison: Aryl Iodide vs. Aryl Bromide
| Feature | This compound (Predicted) | Potassium 4-bromobenzenesulfonate (Reference) |
| Reactivity | High | Moderate |
| Typical Temp. | 60 - 100 °C | 80 - 120 °C |
| Catalyst Loading | 1 - 3 mol% | 2 - 5 mol% |
| Reaction Time | 2 - 6 hours | 6 - 18 hours |
| Yield | Excellent (>90%) | Good (70-90%) |
Justification: The faster rate of oxidative addition for aryl iodides generally translates to lower required reaction temperatures and shorter reaction times in the Heck reaction compared to aryl bromides.[6][7]
Experimental Protocol: Heck Reaction
This protocol is a general guideline for the Heck reaction of this compound with an alkene like styrene, adapted from literature procedures for similar substrates.[8]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a Schlenk tube, dissolve this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol) in DMF (5 mL).
-
Add styrene (1.2 mmol) and triethylamine (1.5 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture at 80 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired product.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. The high reactivity of this compound makes it an excellent substrate for this transformation, often allowing for copper-free conditions.
Mechanistic Overview
The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of the Suzuki and Heck reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) intermediate. Copper-free variants are also well-established, particularly for more reactive aryl iodides.[3][9]
Diagram of the Sonogashira Coupling Catalytic Cycles
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the selection of reagents and intermediates is governed by a stringent set of criteria, paramount among which is chemical stability. Potassium 4-iodobenzenesulfonate serves as a critical building block in organic synthesis, valued for its role in introducing the iodophenylsulfonyl moiety. However, its utility is intrinsically linked to its stability under storage and reaction conditions. This guide provides an in-depth, objective comparison of the stability of this compound against its logical comparators: its sodium salt analogue and its potassium salt cousins bearing different halogen substituents.
This analysis is grounded in fundamental chemical principles and supported by standardized testing methodologies, designed to provide you, the practicing scientist, with a robust framework for assessing and predicting the stability of these vital chemical entities.
The Chemical Context: Understanding Stability in Aryl Sulfonates
Aryl sulfonate salts are generally regarded as stable, crystalline solids.[1] Their stability is primarily dictated by the integrity of the aromatic ring, the strength of the carbon-sulfur (C-S) and sulfur-oxygen (S-O) bonds, and the nature of the carbon-halogen (C-X) bond. Degradation can be initiated by thermal stress, hydrolysis, or photolysis. For the compounds , two key structural variables will be the focus of our comparative analysis:
-
The Halogen Substituent (I, Br, Cl, H): The strength of the C-X bond is a critical determinant of thermal and photolytic stability.
-
The Alkali Metal Counter-ion (K⁺ vs. Na⁺): The nature of the cation can influence the crystal lattice energy and hygroscopicity of the salt, thereby affecting its overall stability.[2]
Below are the structures of the compounds under consideration.
Caption: Compounds discussed in this stability guide.
Comparative Stability Assessment: A Predictive Analysis
While direct, published head-to-head experimental data for this specific series of compounds is scarce, we can construct a robust hypothesis of their relative stability based on established chemical principles.
The Influence of the Halogen Substituent: A Matter of Bond Strength
The primary pathway for thermal and photolytic degradation of halogenated aryl compounds is often the cleavage of the carbon-halogen bond. The average bond dissociation energies for C-X bonds on a benzene ring follow a clear trend:
-
C-I: ~272 kJ/mol
-
C-Br: ~336 kJ/mol
-
C-Cl: ~409 kJ/mol
-
C-H: ~473 kJ/mol
This trend suggests that the ease of cleaving the halogen from the aromatic ring increases as we move down the halogen group. Consequently, we can predict the following order of stability:
Predicted Stability Trend (Halogen): this compound < Potassium 4-bromobenzenesulfonate < Potassium 4-chlorobenzenesulfonate < Potassium benzenesulfonate
The weaker C-I bond makes this compound the most susceptible to degradation, particularly under thermal stress or upon exposure to UV light.[3] The iodine atom can be lost as a radical, initiating further decomposition pathways.
The Role of the Counter-ion: Potassium vs. Sodium
When comparing salts with the same anion, the properties of the cation become significant. For alkali metals, the trend in properties like ionic radius and polarizing power is well-established.
-
Ionic Radius: K⁺ (~138 pm) > Na⁺ (~102 pm)
-
Polarizing Power: Na⁺ > K⁺
A cation with a higher polarizing power (a higher charge-to-radius ratio) can distort the electron cloud of the anion more effectively. This can, in some cases, weaken the bonds within the anion, leading to lower thermal stability. Based on this principle, alkali metal salts often exhibit increasing thermal stability as you move down the group.[4][5] Therefore, the potassium salt is predicted to be marginally more thermally stable than its sodium counterpart.
Predicted Stability Trend (Counter-ion): Sodium 4-iodobenzenesulfonate < this compound
Furthermore, sodium salts tend to be more hygroscopic than their potassium equivalents.[6] Increased water absorption can lead to hydrolytic instability and physical changes in the solid form (e.g., caking).
Summary of Predicted Stability
The following table summarizes the predicted relative stability based on the chemical principles discussed. This provides a working hypothesis that can be validated through the experimental protocols outlined in the subsequent sections.
| Compound | Predicted Thermal Stability | Predicted Photostability | Predicted Hydrolytic Stability | Key Rationale |
| This compound | Baseline | Baseline | Baseline | Weakest C-X bond in the halogen series. |
| Sodium 4-iodobenzenesulfonate | Lower | Similar | Potentially Lower | Higher polarizing power of Na⁺; potentially more hygroscopic.[6] |
| Potassium 4-bromobenzenesulfonate | Higher | Higher | Similar | Stronger C-Br bond compared to C-I. |
| Potassium 4-chlorobenzenesulfonate | Higher | Higher | Similar | Strongest C-X bond in the halogen series, leading to the highest predicted stability.[7] |
| Potassium benzenesulfonate | Highest | Highest | Similar | Lacks a halogen leaving group; C-H bond is significantly stronger.[8] |
Experimental Verification: A Framework for In-House Assessment
To empirically validate the predicted stability trends, a series of standardized analytical tests should be performed. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances, ensuring a rigorous and universally accepted approach.[9][10]
References
- 1. Sciencemadness Discussion Board - Low Temp Decomposition of Sodium Sulfate ? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. P-toluenesulfonic acid, potassium salt [webbook.nist.gov]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Potassium 4-iodobenzenesulfonate: A Comprehensive Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in the lab. The proper disposal of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe, ethical, and environmentally responsible research ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of Potassium 4-iodobenzenesulfonate, grounding procedural guidance in established safety principles and regulatory frameworks.
Understanding the Compound: A Prerequisite for Safe Disposal
This compound is an organo-iodine compound.[1][2] Its structure, containing a halogen (iodine) bonded to a benzene ring, places it in the category of halogenated organic compounds. This classification is significant from a disposal perspective, as many halogenated organic compounds are subject to specific environmental regulations due to their potential for persistence and toxicity. While specific toxicity data for this compound is not extensively detailed in readily available literature, the general principles for handling and disposing of halogenated organics, as outlined by regulatory bodies like the U.S. Environmental Protection Agency (EPA), must be rigorously followed.[3][4]
Core Principles of Chemical Waste Management
Before delving into the specific procedures for this compound, it is crucial to internalize the foundational principles of laboratory waste management, as mandated by the Occupational Safety and Health Administration (OSHA).[5][6][7] Every laboratory operating in the United States is required to have a written Chemical Hygiene Plan (CHP).[6][8] This document is the definitive guide for all safety procedures within your specific institution, including waste disposal. Always consult your institution's CHP and your Environmental Health and Safety (EHS) office before proceeding with any disposal protocol.
Key tenets of safe chemical disposal include:
-
Waste Minimization: The most effective disposal method is to not generate waste in the first place. This can be achieved by carefully planning experiments, using the smallest scale feasible, and considering in-lab neutralization or recycling methods where appropriate and safe.
-
Proper Segregation: Never mix different chemical waste streams unless explicitly instructed to do so by your facility's CHP. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Clear Labeling: All waste containers must be clearly and accurately labeled with their contents. This is not only a regulatory requirement but also a critical safety measure for waste handlers.
-
Use of Licensed Waste Disposal Services: The final disposal of hazardous chemical waste must be handled by a licensed and reputable waste disposal company that can manage the waste in accordance with all federal, state, and local regulations.[9]
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline based on best practices for halogenated organic compounds. It is imperative to adapt these steps to the specific requirements of your institution's CHP.
I. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Nitrile gloves are recommended. Always inspect gloves for any signs of degradation or tearing before use.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary. Consult your facility's EHS office for guidance on respirator selection and fit-testing.
II. Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for solid this compound. The container should be made of a material compatible with the chemical and have a secure, sealable lid.
-
Labeling: The waste container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: 13035-63-7[2]
-
The primary hazard(s) (e.g., "Irritant," "Environmental Hazard"). While specific hazard classifications for this compound are not universally established, it is prudent to handle it with care.
-
The accumulation start date.
-
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals. Do not mix this compound waste with other waste streams, particularly strong oxidizing agents or acids, without explicit guidance from your EHS office.
III. Aqueous Solutions Containing this compound
-
Collection: Collect aqueous waste containing this compound in a separate, clearly labeled hazardous waste container.
-
pH Neutralization: If the solution is acidic or basic, it may require neutralization before being accepted by your waste disposal service. Consult your CHP or EHS office for the proper neutralization procedure.
-
Heavy Metals: If the waste stream contains heavy metals, it must be segregated as mixed hazardous waste.
IV. Contaminated Materials
Any materials, such as gloves, weigh boats, or paper towels, that are grossly contaminated with this compound should be disposed of in the solid hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context: EPA and Halogenated Organic Compounds
The EPA regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are specifically listed and regulated due to their potential environmental impact.[4][10] The EPA has identified incineration as a common and effective treatment technology for many halogenated organic wastes.[3] This process destroys the organic molecule, preventing its release into the environment. It is the responsibility of the licensed hazardous waste vendor to ensure that the disposal method complies with all applicable EPA regulations.
Conclusion: A Culture of Safety
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles outlined in this guide and, most importantly, the specific protocols detailed in your institution's Chemical Hygiene Plan, you contribute to a safer research environment for yourself, your colleagues, and the community at large. Always remember that when in doubt, the most valuable resource is your institution's Environmental Health and Safety office.
References
- 1. This compound | C6H4IKO3S | CID 23713562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. usbioclean.com [usbioclean.com]
- 6. osha.gov [osha.gov]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. osha.gov [osha.gov]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. View Document - California Code of Regulations [govt.westlaw.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Potassium 4-iodobenzenesulfonate
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like Potassium 4-iodobenzenesulfonate—a key intermediate in organic and pharmaceutical synthesis—demands more than just procedural knowledge; it requires a deep understanding of the material's behavior and the rationale behind each safety protocol.[1] This guide provides essential, immediate safety and logistical information for handling this compound, grounded in field-proven insights to ensure both your safety and the validity of your results.
Hazard Assessment: Understanding the Compound
Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount. This compound is a solid, water-soluble organic salt.[1][2] While comprehensive toxicological data is not as widespread as for more common reagents, available safety information and data from structurally related iodo- and sulfonate-compounds provide a clear basis for a robust safety plan.
A specific supplier indicates that this compound is associated with the following hazards: it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3] This profile is consistent with related compounds like potassium iodide, which also causes skin and serious eye irritation.[4] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 166902-23-4, 13035-63-7 | [5][6] |
| Molecular Formula | C₆H₄IKO₃S | [2][5] |
| Molecular Weight | ~322.16 g/mol | [1][5] |
| Appearance | Solid | [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| GHS Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4][7] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2][3] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to mitigate the risks of skin/eye irritation and respiratory exposure.[8] The following equipment is mandatory when handling this compound.
Eye and Face Protection
The risk of serious eye irritation (H319) from solid particulates or splashback from solutions necessitates robust eye protection.[3]
-
Primary Protection: Wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[9] Standard safety glasses are insufficient as they do not protect against fine dusts or splashes from all angles.
-
Secondary Protection: When handling larger quantities or when there is a significant splash hazard (e.g., during dissolution in a solvent), a full-face shield must be worn in addition to safety goggles.[8][9][10] This provides an essential secondary barrier for the entire face.
Hand Protection
To prevent skin irritation (H315), direct skin contact must be avoided.[3]
-
Glove Selection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are appropriate choices. Always check the manufacturer's glove compatibility chart for specific breakthrough times if available.
-
Proper Technique: Ensure gloves are tested to a recognized standard such as EN 374 for chemical protection.[9] Use the double-gloving technique for added protection during transfers of significant amounts of the solid. Inspect gloves for any signs of degradation or punctures before use. After handling, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and wash hands thoroughly.[11]
Body Protection
Protecting skin and personal clothing from contamination is a critical component of laboratory safety.
-
Lab Coat: A clean, buttoned, flame-resistant laboratory coat must be worn at all times.
-
Chemical-Resistant Apron: For procedures with a higher risk of spills or splashes, a chemical-resistant apron should be worn over the lab coat.
-
Full Coverage: Full-length pants and closed-toe shoes are mandatory.[8] Do not wear shorts, skirts, or perforated shoes in the laboratory.
Respiratory Protection
The potential for respiratory irritation (H335) from inhaling the fine powder is a significant concern.[3]
-
Primary Control: All weighing and handling of solid this compound must be performed within a certified chemical fume hood to control airborne particulates at the source.[9]
-
Secondary Protection: In the rare event that engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) is necessary.[9][10] All personnel requiring respirator use must be properly fit-tested and trained.
Operational Workflow for Safe Handling
A systematic approach ensures that safety is integrated into every step of the experimental process. The following workflow is designed to be a self-validating system, where each step confirms readiness for the next.
Caption: Safe Handling Workflow for this compound.
Emergency and Disposal Plans
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: Prevent the spread of dust or liquid. Do not attempt to clean a large spill without proper training and respiratory protection.
-
Cleanup: For a small spill of solid, gently cover with an absorbent pad. Carefully sweep up the material without creating dust and place it in a sealed container for disposal.[4] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the waste container.[12]
-
Decontaminate: Clean the spill area thoroughly.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][11]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[4][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[4][7]
Disposal Plan: All waste containing this compound, including contaminated PPE, weigh boats, and cleaning materials, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution’s environmental health and safety (EHS) office.
-
Dispose of the waste through your institution's approved hazardous waste disposal program, following all local and national regulations.[7][13]
By adhering to this comprehensive safety framework, you build a foundation of trust in your experimental work, ensuring that your contributions to science are not compromised by preventable accidents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. 166902-23-4|this compound|BLD Pharm [bldpharm.com]
- 4. geneseo.edu [geneseo.edu]
- 5. This compound | C6H4IKO3S | CID 23713562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. benchchem.com [benchchem.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
